N,N-dimethyl-7H-purin-2-amine
Description
The exact mass of the compound N,N-dimethyl-7H-purin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81917. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-dimethyl-7H-purin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-7H-purin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N,N-dimethyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12(2)7-8-3-5-6(11-7)10-4-9-5/h3-4H,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJVBCCMZKYRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401832 | |
| Record name | N,N-dimethyl-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37432-21-6 | |
| Record name | 37432-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-dimethyl-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to N,N-dimethyl-7H-purin-2-amine (CAS: 37432-21-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-dimethyl-7H-purin-2-amine, a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. Drawing from established principles of heterocyclic chemistry and citing contemporary research, this document details the compound's physicochemical properties, synthesis, analytical characterization, and potential applications as a scaffold for novel therapeutics.
Introduction: The Significance of the N7-Substituted Purine Scaffold
The purine ring system is a cornerstone of life, forming the basis of nucleobases in DNA and RNA and playing a pivotal role in cellular signaling and bioenergetics. Synthetic modification of the purine core has yielded a multitude of clinically significant drugs, including antiviral and anticancer agents. N,N-dimethyl-7H-purin-2-amine belongs to the class of N-alkylated purines. The site of alkylation on the purine's imidazole ring (N7 versus N9) is a critical determinant of its three-dimensional structure and, consequently, its biological activity. While N9-alkylation is often thermodynamically favored, N7-isomers represent a distinct and valuable chemical space for exploring interactions with biological targets. This guide focuses on the N7-isomer, N,N-dimethyl-7H-purin-2-amine, a versatile intermediate for constructing libraries of bioactive molecules.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Structural and Chemical Data
| Property | Value | Source |
| CAS Number | 37432-21-6 | N/A |
| Molecular Formula | C₇H₉N₅ | |
| Molecular Weight | 163.18 g/mol | |
| IUPAC Name | N,N-dimethyl-7H-purin-2-amine | |
| Synonyms | 2-(Dimethylamino)purine | |
| Appearance | White to off-white powder (predicted) | General knowledge |
| Calculated LogP | 0.4 |
Predicted Physicochemical Properties
Experimentally determined data for N,N-dimethyl-7H-purin-2-amine is not widely available in public literature. The properties of amines can vary significantly based on their structure. Lower aliphatic amines are typically gases with a fishy odor, while higher molecular weight amines are liquids or solids. Their solubility in water is dependent on their ability to form hydrogen bonds. The boiling points of amines generally follow the order: primary > secondary > tertiary.
Synthesis and Mechanistic Rationale
The synthesis of N7-alkylated purines presents a significant regioselectivity challenge. Direct alkylation of a purine precursor often yields a mixture of N7 and N9 isomers, with the N9 product typically predominating due to its thermodynamic stability. Achieving selective N7-alkylation requires kinetically controlled conditions or specific synthetic strategies.
Proposed Synthetic Pathway
A plausible and efficient synthesis of N,N-dimethyl-7H-purin-2-amine can be conceptualized starting from a readily available precursor, such as 2-amino-6-chloropurine. The key is to employ a method that favors N7-alkylation. Based on literature precedents for regioselective N7-alkylation, a multi-step process is proposed.
dot graph { rankdir="LR"; node [shape=box, style=filled, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Amino-6-chloropurine" -> "N7-Methyl-2-amino-6-chloropurine" [label="1. NaH, DMF\n2. CH3I", color="#34A853", fontcolor="#34A853"]; "N7-Methyl-2-amino-6-chloropurine" -> "N,N-dimethyl-7H-purin-2-amine" [label="Dimethylamine, Heat", color="#34A853", fontcolor="#34A853"]; } dot Figure 1: Proposed synthetic route for N,N-dimethyl-7H-purin-2-amine.
Step-by-Step Protocol
This protocol is a representative procedure based on established methods for purine modification. Optimization may be required for specific laboratory conditions.
Step 1: Regioselective N7-methylation of 2-Amino-6-chloropurine
-
Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) deprotonates the purine ring, creating an anion. Subsequent addition of an electrophile (methyl iodide) leads to alkylation. While a mixture of N7 and N9 isomers is possible, careful control of reaction conditions (e.g., temperature, addition rate) can favor the kinetically controlled N7 product.
-
Procedure:
-
To a solution of 2-amino-6-chloropurine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers.
-
Step 2: Nucleophilic Aromatic Substitution with Dimethylamine
-
Rationale: The chlorine atom at the C6 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr). Heating the N7-methylated intermediate with an excess of dimethylamine will displace the chloride, yielding the final product.
-
Procedure:
-
Dissolve the purified N7-methyl-2-amino-6-chloropurine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.
-
Add an excess of dimethylamine (e.g., 3-5 eq, as a solution in a solvent like THF or as a gas).
-
Heat the mixture at 80-100°C for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain N,N-dimethyl-7H-purin-2-amine.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Expected):
-
Purine Protons (H6 and H8): Two singlets are expected in the aromatic region (typically δ 7.5-8.5 ppm).
-
N-CH₃ (Dimethylamino): A singlet integrating to 6 protons, likely in the δ 3.0-3.5 ppm range.
-
N-CH₃ (N7-methyl): A singlet integrating to 3 protons, expected around δ 3.8-4.2 ppm.
-
N-H (Amine): A broad singlet may be observable, but its chemical shift can be highly variable and it may exchange with deuterated solvents.
-
-
¹³C NMR (Expected):
-
Purine Carbons: Five distinct signals are expected in the aromatic region (typically δ 110-160 ppm).
-
N-CH₃ (Dimethylamino): A signal in the aliphatic region, likely around δ 40-45 ppm.
-
N-CH₃ (N7-methyl): A signal in the aliphatic region, likely around δ 30-35 ppm.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N,N-dimethyl-7H-purin-2-amine, electrospray ionization (ESI) in positive mode is a suitable technique.
-
Expected Fragmentation:
-
Molecular Ion (M+H)⁺: The most prominent peak should correspond to the protonated molecule, with an expected m/z of 164.10.
-
Major Fragments: Fragmentation may involve the loss of methyl groups or parts of the purine ring system.
-
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a standard method for assessing the purity of a compound and for its quantification. Due to the polar nature of the purine, reversed-phase HPLC is the method of choice.
-
Protocol: Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 260 nm.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition or a compatible solvent like methanol.
-
Potential Applications in Drug Discovery
N,N-dimethyl-7H-purin-2-amine is not an end-product therapeutic but rather a valuable building block for creating more complex molecules with potential biological activity. The purine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.
Kinase Inhibitors
A primary application for substituted purines is in the development of kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2,6,7-trisubstituted purine scaffold can be elaborated to target the ATP-binding site of various kinases. The N,N-dimethylamino group at the C2 position and the N7-methyl group can influence binding affinity and selectivity.
Immunomodulators (TLR Agonists)
Recent research has highlighted the role of small molecule purine derivatives as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are key components of the innate immune system, and their activation can trigger a potent anti-viral and anti-tumor immune response. N,N-dimethyl-7H-purin-2-amine can serve as a core structure for the synthesis of novel TLR7 agonists for use as vaccine adjuvants or in cancer immunotherapy.
dot graph { rankdir="TB"; node [shape=box, style=filled, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; "Core_Scaffold" [label="N,N-dimethyl-7H-purin-2-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Application_1" [label="Kinase Inhibitors"]; "Application_2" [label="Immunomodulators (TLR Agonists)"]; "Core_Scaffold" -> "Application_1" [label="Further\nFunctionalization", color="#EA4335", fontcolor="#EA4335"]; "Core_Scaffold" -> "Application_2" [label="Further\nFunctionalization", color="#EA4335", fontcolor="#EA4335"]; "Application_1" -> "Target_1" [label="Targets", color="#FBBC05", fontcolor="#FBBC05"]; "Application_2" -> "Target_2" [label="Targets", color="#FBBC05", fontcolor="#FBBC05"]; "Target_1" [label="e.g., CDKs, Tyrosine Kinases"]; "Target_2" [label="e.g., TLR7, TLR8"]; } dot Figure 2: Potential applications of N,N-dimethyl-7H-purin-2-amine in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N,N-dimethyl-7H-purin-2-amine.
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N,N-dimethyl-7H-purin-2-amine is a strategically important synthetic intermediate that provides access to the less-explored chemical space of N7-substituted purine derivatives. While its direct biological activity is not extensively documented, its value lies in its potential as a scaffold for the development of novel kinase inhibitors and immunomodulators. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development programs. Further research into regioselective synthesis and the biological evaluation of its derivatives is warranted and holds considerable promise for the identification of new therapeutic agents.
References
- Sessler, J. L., Magda, D. J., Lynch, V., Schiff, G. M., & Bernstein, D. I. (n.d.). The Synthesis of 2-Amino 7-Substituted Purines. Nucleosides and Nucleotides, 7(5), 677–684.
- Hartley, J. A., Bingham, J. P., & Souhami, R. L. (1992). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. Nucleic Acids Research, 20(12), 3175–3178.
- Ostrowski, S., & Mąkosza, M. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287–303.
- Doležal, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-7H-purin-2-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
N,N-dimethyl-7H-purin-2-amine is a substituted purine derivative of significant interest in medicinal chemistry and biochemical research. As an analog of naturally occurring purines, its physicochemical properties are paramount for understanding its behavior in biological systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive analysis of the key physicochemical attributes of N,N-dimethyl-7H-purin-2-amine. Lacking extensive published data for this specific molecule, this paper establishes a predictive framework based on the known properties of structurally related compounds, such as 2-aminopurine and N6,N6-dimethyladenine. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers. The guide covers molecular structure, tautomerism, solubility, dissociation constants (pKa), and spectroscopic characteristics, presenting a holistic view for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
N,N-dimethyl-7H-purin-2-amine belongs to the purine family, a class of nitrogen-containing heterocyclic aromatic compounds fundamental to all life forms. Purine analogs are widely explored as potential therapeutic agents, often acting as antimetabolites or kinase inhibitors.[1][2] The subject molecule is characterized by a purine core with an N,N-dimethylamino group at the C2 position. The "7H" designation specifies the location of the tautomeric hydrogen on the imidazole ring, a critical structural feature influencing its hydrogen bonding capabilities and interaction with biological targets.
The dimethylation of the exocyclic amino group significantly alters the electronic and steric properties compared to its parent compound, 2-aminopurine. This substitution removes the hydrogen bond donor capacity of the amino group and introduces lipophilicity, which can profoundly impact solubility, membrane permeability, and receptor binding. Understanding these properties is a critical first step in the rational design and development of any potential therapeutic candidate.
Tautomerism: The Critical N7-H vs. N9-H Equilibrium
A fundamental characteristic of purines is prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the heterocyclic core. For purines, the most common and energetically favorable tautomers are the 7H and 9H forms.[3]
For unsubstituted purine, the 9H tautomer is generally more stable in the gas phase and non-polar solvents, often attributed to favorable intramolecular interactions. However, the energy difference between the 7H and 9H tautomers is often small, and their relative stability can be significantly influenced by substitution patterns and the solvent environment. In polar solvents, both the 7H and 9H tautomers of purine can coexist in equilibrium. The specific designation of N,N-dimethyl-7H -purin-2-amine defines the molecule of interest for this guide. However, any experimental characterization must consider the potential for equilibrium with the 9H tautomer.
Caption: Tautomeric equilibrium between the 7H and 9H forms of N,N-dimethyl-purin-2-amine.
Experimental confirmation of the dominant tautomer in a specific medium (e.g., solid state vs. aqueous solution) is crucial and can be achieved through techniques like X-ray crystallography or specific NMR experiments (e.g., ¹H-¹⁵N HMBC).
Predicted Physicochemical Properties and Experimental Verification
The following section outlines the predicted physicochemical properties based on analogous structures and provides detailed protocols for their experimental determination.
| Property | Predicted Value / Range | Basis for Prediction & Significance |
| Molecular Formula | C₇H₉N₅ | Based on chemical structure. |
| Molecular Weight | 163.18 g/mol | Calculated from the molecular formula.[4] |
| Melting Point | 250 - 280 °C | Based on related compounds like 2-aminopurine (280-282 °C) and N6,N6-dimethyladenine (259-262 °C).[5][6] High melting point is expected due to planar structure and potential for intermolecular hydrogen bonding and π-stacking. |
| Aqueous Solubility | Low to Moderate | Purine itself is water-soluble, but the N,N-dimethyl group increases lipophilicity, likely reducing solubility compared to 2-aminopurine.[7] Solubility will be highly pH-dependent. |
| pKa (Basic) | 3.0 - 4.5 | The purine ring contains basic nitrogen atoms. This prediction is based on the pKa of related purines.[7] The most basic site is likely N1 or N3. |
| pKa (Acidic) | 8.0 - 9.0 | The N7-H proton is acidic. This prediction is based on the pKa of purine itself (pKa 8.93).[7] |
| LogP | 0.5 - 1.5 | The N,N-dimethyl group will increase the partition coefficient (LogP) compared to 2-aminopurine (-0.2), indicating greater lipophilicity.[1] |
Aqueous Solubility
Scientific Rationale: Solubility is a critical determinant of a drug's bioavailability.[8] Poor aqueous solubility can lead to low absorption and formulation challenges. For ionizable compounds like purines, solubility is a function of pH. Thermodynamic solubility, measured at equilibrium, is the most accurate representation for biopharmaceutical classification.[9]
Predicted Behavior: The compound is expected to exhibit its lowest solubility at its isoelectric point (the pH at which the net charge is zero). Solubility will increase at pH values below the basic pKa (due to formation of the protonated, cationic species) and above the acidic pKa (due to formation of the deprotonated, anionic species).
This protocol is based on the widely accepted shake-flask method, considered the gold standard for thermodynamic solubility measurement.[9][10]
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9, 10) with a constant ionic strength.
-
Sample Preparation: Add an excess amount of N,N-dimethyl-7H-purin-2-amine to vials containing a known volume of each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[11]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.[8] Create a calibration curve from stock solutions of known concentrations to ensure accurate quantification.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
Caption: Workflow for determining the pH-solubility profile via the shake-flask method.
Dissociation Constant (pKa)
Scientific Rationale: The pKa value dictates the ionization state of a compound at a given pH.[12] This is crucial as the charge state affects solubility, permeability, and target binding. UV-Vis spectrophotometry is a robust and material-sparing method for pKa determination, provided the compound has a chromophore near the ionization center, causing a pH-dependent spectral shift.[13]
Predicted Behavior: The purine ring system is a strong chromophore. Ionization of the ring nitrogens (protonation) or the N7-H proton (deprotonation) is expected to cause significant shifts in the UV absorption spectrum, making it amenable to this method.
This high-throughput protocol is adapted from established methods for determining pKa using 96-well plates.[13][14]
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO (e.g., 10 mM).
-
Buffer Plate Preparation: Fill the wells of a UV-transparent 96-well microtiter plate with a series of buffers of constant ionic strength, covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).
-
Sample Addition: Add a small, fixed amount of the compound stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize its effect on the pKa value.[13] Include blank wells with only buffer for background correction.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., 220–400 nm) for each well using a plate-reading spectrophotometer.
-
Data Analysis:
-
Select one or more wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at the selected wavelength(s) versus pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable four-parameter logistic function to calculate the pKa, which corresponds to the inflection point of the curve.[15][16]
-
Caption: Workflow for high-throughput pKa determination using UV-Vis spectrophotometry.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical identity, structure, and purity of N,N-dimethyl-7H-purin-2-amine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Purine derivatives typically exhibit strong absorbance in the UV region between 250 and 300 nm.[17][18] The exact λmax will be dependent on the solvent and pH. As discussed, the UV spectrum will be sensitive to pH changes, a property leveraged for pKa determination. A typical analysis would involve recording spectra in acidic, neutral, and basic media to observe the shifts corresponding to the different ionic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The spectrum is expected to show:
-
A sharp singlet corresponding to the six protons of the two equivalent methyl groups (N(CH₃)₂) in the ~3.0-3.5 ppm region.
-
A singlet for the C6-H proton, likely downfield (~7.5-8.5 ppm).
-
A singlet for the C8-H proton, also downfield (~8.0-9.0 ppm).
-
A broad singlet for the N7-H proton, which may be solvent-exchangeable and have a variable chemical shift. Its presence would help confirm the 7H tautomer.
-
-
¹³C NMR: The spectrum will show distinct signals for all seven carbon atoms, with the purine ring carbons appearing in the aromatic region (~110-160 ppm) and the methyl carbons appearing upfield (~30-40 ppm).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected monoisotopic mass for the neutral molecule [M] is 163.0858. Electrospray ionization (ESI) would likely show a strong signal for the protonated molecule [M+H]⁺ at m/z 164.0936.
Conclusion
While direct experimental data on N,N-dimethyl-7H-purin-2-amine is sparse, a robust physicochemical profile can be predicted based on established principles of purine chemistry and data from analogous structures. This guide establishes the expected characteristics of the molecule, including its critical tautomeric nature, pH-dependent solubility, and distinct spectroscopic signatures. More importantly, it provides detailed, authoritative protocols for the empirical determination of these properties. By following these experimental workflows, researchers in drug discovery and chemical biology can generate the precise, high-quality data necessary to validate these predictions and confidently advance their investigations into the potential applications of this promising purine derivative.
References
- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3873398/]
- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [URL: https://www.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [URL: https://www.slideshare.
- 2-Aminopurine CAS#: 452-06-2. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2853633_EN.htm]
- Purine. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Purine]
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (2014). ResearchGate. [URL: https://www.researchgate.net/publication/262587003_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]
- N6,N6-dimethyladenine. (n.d.). DNAmod. [URL: http://dnamod.hoffmanlab.org/compound/n_n-dimethyladenine]
- The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. (2010). ResearchGate. [URL: https://www.researchgate.net/publication/225134764_The_solubilities_of_current_purines_pyrimidines_and_their_nucleosides_in_urea_and_sucrose_solutions]
- Why does the tautomerism of purine favor 9H-purine? (2019). Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/52115/why-does-the-tautomerism-of-purine-favor-9h-purine]
- The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. (2010). SciSpace. [URL: https://typeset.io/papers/the-solubilities-of-current-purines-pyrimidines-and-their-2l4g9z4g]
- The Essential Role of N6,N6-Dimethyladenine in Modern Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-essential-role-of-n6-n6-dimethyladenine-in-modern-biochemical-research-45737561.html]
- solubility experimental methods.pptx. (2015). SlideShare. [URL: https://www.slideshare.net/anumalagundamsreekanth/solubility-experimental-methodspptx]
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [URL: https://www.zgyxzz.cn/EN/10.11669/cpj.2019.16.014]
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- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/1331777]
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An In-depth Technical Guide to N,N-dimethyl-7H-purin-2-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-7H-purin-2-amine is a substituted purine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, and its characterization. While specific biological activity data for this compound is limited in publicly available literature, this document explores its potential applications as a scaffold in the development of novel therapeutics, drawing insights from the broader class of substituted purines.
Core Molecular Attributes
N,N-dimethyl-7H-purin-2-amine, a member of the purine family, possesses a core heterocyclic structure analogous to the purines found in nucleic acids. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₅ | [1][2][3] |
| Molecular Weight | 163.18 g/mol | [2][3][4] |
| CAS Number | 37432-21-6 | [1][5][6] |
| Appearance | Powder or liquid | [5] |
| Purity (typical) | >90% | [1] |
| Storage Conditions | Store in a tightly closed container, in a dark place, under an inert atmosphere. For long-term storage, -20°C is recommended. | [4][5] |
Plausible Synthetic Pathway
While a specific, detailed synthesis protocol for N,N-dimethyl-7H-purin-2-amine is not extensively documented in peer-reviewed literature, a highly plausible and efficient route can be devised based on established methods for purine synthesis. The most common approach involves the nucleophilic aromatic substitution of a halogenated purine precursor.
A likely synthetic strategy commences with a commercially available chloropurine, such as 2-chloro-7H-purine, which is then reacted with dimethylamine. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct.
Caption: Proposed synthesis of N,N-dimethyl-7H-purin-2-amine.
Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2-chloro-7H-purine (1 equivalent) in ethanol, add an excess of dimethylamine (e.g., 3-5 equivalents, often as a solution in a suitable solvent like ethanol or THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2-3 equivalents), to the reaction mixture to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N,N-dimethyl-7H-purin-2-amine.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The two methyl groups on the exocyclic amine would likely appear as a singlet in the range of δ 3.0-3.5 ppm.
-
The protons on the purine ring (H6 and H8) would appear as singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm.
-
The N-H proton of the imidazole ring may appear as a broad singlet at a variable chemical shift, often downfield.
-
-
¹³C NMR:
-
The carbons of the dimethylamino group would be expected in the range of δ 35-45 ppm.
-
The carbons of the purine ring would resonate in the aromatic region, generally between δ 110 and 160 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of N,N-dimethyl-7H-purin-2-amine.
-
Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 163. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be detected at m/z = 164.
-
Fragmentation Pattern: Common fragmentation pathways for purines involve cleavage of the imidazole and pyrimidine rings.
Potential Applications in Research and Drug Development
Substituted purines are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.[7]
Caption: Potential applications of N,N-dimethyl-7H-purin-2-amine.
Scaffold for Kinase Inhibitors
The purine core is a common feature in many kinase inhibitors due to its ability to mimic the adenine moiety of ATP and bind to the ATP-binding site of kinases. Modifications at the 2, 6, and 9 positions of the purine ring are frequently explored to achieve potency and selectivity against specific kinases.[7] The dimethylamino group at the 2-position of N,N-dimethyl-7H-purin-2-amine can influence its electronic properties and hydrogen bonding capabilities, potentially contributing to its binding affinity for various kinase targets.
Tool for Chemical Biology
Derivatives of 2-aminopurine have been utilized in the development of unnatural base pairs in synthetic DNA.[8][9] These unnatural base pairs are valuable tools for expanding the genetic alphabet and for studying DNA replication and repair mechanisms. While 2-amino-6-(N,N-dimethylamino)purine has been specifically studied for this purpose, the 2-dimethylamino isomer could also be investigated for similar applications.
Intermediate in Pharmaceutical Synthesis
As indicated by commercial suppliers, N,N-dimethyl-7H-purin-2-amine serves as a pharmaceutical intermediate.[5] This suggests its utility as a building block for the synthesis of more complex and biologically active molecules. Its reactive sites, including the purine nitrogen atoms, can be further functionalized to generate libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
N,N-dimethyl-7H-purin-2-amine is a readily accessible purine derivative with significant potential as a building block in medicinal chemistry and chemical biology. This guide provides a foundational understanding of its properties and a plausible synthetic approach. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its biological activity in various therapeutic areas, particularly as a scaffold for the development of novel kinase inhibitors.
References
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ResearchGate. Synthesis of 3-(2-deoxy-??-D-ribofuranosyl)pyridin-2-one and 2-amino-6- (N,N-dimethylamino)-9-(2-deoxy-??-D-ribofuranosyl)purine derivatives for an unnatural base pair. Available from: [Link].
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An In-depth Technical Guide to the Structure Elucidation of N,N-dimethyl-7H-purin-2-amine
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its three-dimensional architecture. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of N,N-dimethyl-7H-purin-2-amine, a substituted purine of interest to researchers in medicinal chemistry and related fields.
This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the process of structural determination, mirroring the workflow of a seasoned analytical chemist. We will delve into the "why" behind each experimental choice, ensuring that the described protocols are not merely a series of steps, but a self-validating system for achieving irrefutable structural confirmation.
Foundational Data and Initial Assessment
Before embarking on spectroscopic analysis, a thorough understanding of the molecule's basic properties is essential. N,N-dimethyl-7H-purin-2-amine possesses the following characteristics:
| Property | Value | Source |
| CAS Number | 37432-21-6 | [1] |
| Molecular Formula | C₇H₉N₅ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
A critical initial consideration for purine analogs is the potential for tautomerism. The purine ring system can exist in different tautomeric forms, most commonly the N7-H and N9-H tautomers. This dynamic equilibrium can significantly influence the spectroscopic data and must be a central theme in our elucidation strategy. Low-temperature Nuclear Magnetic Resonance (NMR) studies on similar purine derivatives have successfully identified distinct signals for different tautomers, a technique we will explore in detail.
The Synergistic Power of Spectroscopic Techniques: A Workflow
The elucidation of N,N-dimethyl-7H-purin-2-amine's structure relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a robust and unambiguous assignment.
Caption: A diagram illustrating the predicted major fragmentation pathways for the protonated molecular ion of N,N-dimethyl-7H-purin-2-amine in a tandem mass spectrometry experiment.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis.
Instrumental Parameters (Illustrative for an ESI-QTOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Predicted FT-IR Spectrum
Key Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3100 (broad) | N-H Stretch | Imidazole N-H |
| 3050-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (N-CH₃) |
| 1650-1580 | C=N and C=C Stretch | Purine ring system |
| 1400-1300 | C-N Stretch | Aromatic amine |
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): ATR is a convenient method for analyzing solid samples with minimal preparation.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid N,N-dimethyl-7H-purin-2-amine sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
X-ray Crystallography: The Definitive Structure
While the combination of NMR, Mass Spectrometry, and FT-IR provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction remains the gold standard for unambiguous three-dimensional structure determination. The ability to grow suitable single crystals of N,N-dimethyl-7H-purin-2-amine would allow for the direct visualization of the atomic positions, bond lengths, and bond angles, definitively resolving the tautomeric form present in the solid state.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structure elucidation of N,N-dimethyl-7H-purin-2-amine is a process of convergent evidence. No single technique provides the complete picture, but through the thoughtful application and interpretation of NMR, Mass Spectrometry, and FT-IR, a confident and unambiguous structural assignment can be achieved. The critical consideration of tautomerism, addressed through techniques like low-temperature NMR, exemplifies the nuanced approach required for the characterization of complex heterocyclic molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently determine the structure of this and related purine analogs, ensuring the integrity and reliability of their subsequent scientific endeavors.
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Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of N,N-dimethyl-7H-purin-2-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-7H-purin-2-amine is a synthetic purine derivative whose biological activities and mechanism of action are not yet fully elucidated in publicly available literature. However, its structural features—a purine scaffold, a 2-amino substitution, and N,N-dimethylation of the exocyclic amine—provide a strong basis for hypothesizing its potential molecular targets and downstream cellular effects. This in-depth technical guide synthesizes current knowledge on the structure-activity relationships of analogous purine compounds to propose and explore the most probable mechanisms of action for N,N-dimethyl-7H-purin-2-amine. We will delve into its potential roles as a kinase inhibitor, a phosphodiesterase modulator, and a ligand for purinergic receptors. This document aims to serve as a foundational resource for researchers initiating studies on this and structurally related compounds, providing both theoretical frameworks and practical experimental guidance.
Introduction: The Purine Scaffold as a Privileged Structure in Pharmacology
The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine, which are fundamental components of nucleic acids and cellular energy currency.[1] This inherent biological relevance has made the purine scaffold a "privileged structure" in medicinal chemistry, with a vast number of synthetic derivatives being explored for therapeutic purposes. These derivatives have yielded a rich harvest of approved drugs and clinical candidates with diverse mechanisms of action, including antiviral, anticancer, and anti-inflammatory agents.
N,N-dimethyl-7H-purin-2-amine belongs to the class of 2-aminopurines. The presence of the 2-amino group is a key feature of the natural purine guanine, suggesting that derivatives of this type could interact with biological targets that recognize guanine or its nucleotides. The N,N-dimethylation of this amino group, however, introduces significant steric bulk and alters the hydrogen bonding potential compared to a primary amine, which is likely to have a profound impact on its target selectivity and potency. This guide will dissect the potential consequences of these structural modifications in the context of the most common targets for purine analogs.
Postulated Mechanism of Action I: Kinase Inhibition
A primary and well-documented mechanism of action for 2-aminopurine derivatives is the inhibition of protein kinases.[2][3][4] Kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The purine core of N,N-dimethyl-7H-purin-2-amine can act as a mimic of the adenine moiety of ATP, the universal phosphate donor for kinase reactions, allowing it to competitively bind to the ATP-binding pocket of these enzymes.[5]
Cyclin-Dependent Kinases (CDKs) as Prime Targets
Extensive research has identified 2-aminopurines as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][6] Structure-activity relationship (SAR) studies have revealed that substituents at the C2, C6, and N9 positions of the purine ring are critical for determining the potency and selectivity of CDK inhibition.[2][4]
For instance, 2-arylaminopurines with various substitutions at the C6 position have been shown to exhibit high potency and selectivity for CDK2 over other CDKs like CDK1.[4] The 2-amino group is crucial for forming key hydrogen bonds with the hinge region of the kinase domain. The N,N-dimethyl substitution in N,N-dimethyl-7H-purin-2-amine would preclude its role as a hydrogen bond donor in this context, which might reduce its affinity for some kinases. However, it could still engage in favorable van der Waals interactions or orient the molecule in a way that other parts of the structure can form productive interactions.
Proposed Kinase Inhibition Pathway
The proposed mechanism for kinase inhibition by N,N-dimethyl-7H-purin-2-amine is illustrated below. The compound is hypothesized to bind to the ATP-binding site of a kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This would lead to the blockade of downstream signaling pathways.
Figure 1: Proposed mechanism of kinase inhibition by N,N-dimethyl-7H-purin-2-amine.
Experimental Workflow for Assessing Kinase Inhibition
To investigate the potential of N,N-dimethyl-7H-purin-2-amine as a kinase inhibitor, the following experimental workflow is recommended:
-
In Vitro Kinase Panel Screening:
-
Objective: To identify which kinases are inhibited by the compound.
-
Protocol:
-
Prepare a stock solution of N,N-dimethyl-7H-purin-2-amine in a suitable solvent (e.g., DMSO).
-
Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases.
-
Assay formats can vary, but often involve measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate or using fluorescence-based assays.
-
Calculate the percentage of inhibition for each kinase relative to a vehicle control.
-
-
-
IC₅₀ Determination for Hit Kinases:
-
Objective: To determine the potency of the compound against the identified "hit" kinases.
-
Protocol:
-
For each hit kinase, perform a dose-response experiment with serial dilutions of N,N-dimethyl-7H-purin-2-amine.
-
Measure kinase activity at each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
-
-
Mechanism of Inhibition Studies:
-
Objective: To determine if the inhibition is competitive with respect to ATP.
-
Protocol:
-
Perform kinase assays with varying concentrations of both N,N-dimethyl-7H-purin-2-amine and ATP.
-
Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition.
-
-
Postulated Mechanism of Action II: Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] Purine-containing compounds, most notably methylxanthines like caffeine and theophylline, are well-known PDE inhibitors.[7] The purine ring of N,N-dimethyl-7H-purin-2-amine can mimic the purine base of cAMP or cGMP, allowing it to bind to the active site of PDEs.
Potential for Selective PDE Inhibition
The PDE superfamily consists of 11 families, each with distinct substrate specificities and tissue distributions.[8] The development of selective PDE inhibitors has been a major focus of drug discovery.[9] The specific substitution pattern of N,N-dimethyl-7H-purin-2-amine, including the dimethylamino group at C2 and the 7H tautomeric form, will likely confer selectivity for certain PDE families. For example, various heterocycle-condensed purines have been designed as selective inhibitors of PDE4.[9]
Proposed PDE Inhibition Pathway
The inhibition of PDEs by N,N-dimethyl-7H-purin-2-amine would lead to an accumulation of intracellular cAMP and/or cGMP. This would, in turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to a variety of cellular responses depending on the cell type and the specific PDE isoform that is inhibited.
Figure 2: Proposed mechanism of phosphodiesterase inhibition by N,N-dimethyl-7H-purin-2-amine.
Experimental Workflow for Assessing PDE Inhibition
-
In Vitro PDE Panel Screening:
-
Objective: To determine the inhibitory activity and selectivity of the compound against a panel of PDE isoforms.
-
Protocol:
-
Use commercially available recombinant human PDE enzymes.
-
Assays typically involve incubating the enzyme with a fluorescently labeled cAMP or cGMP substrate.
-
In the presence of an inhibitor, the substrate is not hydrolyzed, and a high fluorescence signal is maintained.
-
Screen N,N-dimethyl-7H-purin-2-amine at a fixed concentration against the PDE panel.
-
-
-
IC₅₀ Determination for Hit PDEs:
-
Objective: To quantify the potency of inhibition for the most sensitive PDE isoforms.
-
Protocol:
-
Perform dose-response experiments for each hit PDE.
-
Calculate IC₅₀ values as described for kinase assays.
-
-
-
Cellular cAMP/cGMP Accumulation Assays:
-
Objective: To confirm that the compound can increase intracellular cyclic nucleotide levels in a cellular context.
-
Protocol:
-
Treat cultured cells that express the target PDE with N,N-dimethyl-7H-purin-2-amine.
-
Lyse the cells and measure intracellular cAMP and/or cGMP levels using commercially available ELISA or HTRF assays.
-
-
Postulated Mechanism of Action III: Adenosine Receptor Ligand Activity
Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous purine nucleoside adenosine. There are four subtypes of ARs: A₁, A₂ₐ, A₂ₑ, and A₃.[10] Purine derivatives can act as either agonists or antagonists at these receptors, modulating a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.
Structure-Activity Relationships for Adenosine Receptor Ligands
The SAR for AR ligands is complex, with substitutions at the C2, N6, and N9 positions of the purine ring all playing important roles in determining subtype selectivity and agonist/antagonist activity.[11] For example, some trisubstituted adenine derivatives have been identified as potent and selective A₂ₐAR antagonists.[11] The N,N-dimethylamino group at the C2 position of N,N-dimethyl-7H-purin-2-amine is a key structural feature that could influence its interaction with ARs.
Proposed Adenosine Receptor Modulation Pathway
Depending on whether N,N-dimethyl-7H-purin-2-amine acts as an agonist or an antagonist, it could either mimic or block the effects of endogenous adenosine. For example, as an antagonist at the A₂ₐ receptor, it could block adenosine-mediated increases in cAMP, leading to anti-inflammatory or neuroprotective effects.
Figure 3: Proposed mechanism of adenosine receptor modulation by N,N-dimethyl-7H-purin-2-amine.
Experimental Workflow for Assessing Adenosine Receptor Activity
-
Radioligand Binding Assays:
-
Objective: To determine the affinity of the compound for the different adenosine receptor subtypes.
-
Protocol:
-
Use cell membranes prepared from cells expressing a high level of a specific AR subtype.
-
Incubate the membranes with a radiolabeled AR ligand (e.g., [³H]CGS 21680 for A₂ₐ) in the presence of increasing concentrations of N,N-dimethyl-7H-purin-2-amine.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.
-
-
-
Functional Assays (cAMP Measurement):
-
Objective: To determine whether the compound acts as an agonist or an antagonist.
-
Protocol:
-
Use whole cells expressing the target AR.
-
To test for agonist activity, treat the cells with the compound and measure changes in intracellular cAMP levels.
-
To test for antagonist activity, pre-incubate the cells with the compound and then stimulate them with a known AR agonist. A reduction in the agonist-induced cAMP response indicates antagonist activity.
-
-
Summary and Future Directions
The structural characteristics of N,N-dimethyl-7H-purin-2-amine strongly suggest that its biological activity is likely mediated through one or more of the following mechanisms: kinase inhibition, phosphodiesterase inhibition, or modulation of adenosine receptors. The N,N-dimethylation of the 2-amino group is a key feature that will likely influence its potency and selectivity for these targets.
The experimental workflows outlined in this guide provide a clear path for the systematic investigation of the mechanism of action of N,N-dimethyl-7H-purin-2-amine. A comprehensive approach that combines in vitro biochemical assays with cell-based functional assays will be crucial for elucidating its precise molecular targets and downstream cellular effects. The findings from such studies will not only advance our understanding of this specific compound but also contribute to the broader knowledge of purine pharmacology and aid in the development of novel therapeutics.
References
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- Britton, R., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(10), 4925-4942.
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The Purine Core in a New Era of Therapeutics: A Technical Guide to N,N-dimethyl-7H-purin-2-amine as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural disposal machinery to eliminate specific proteins. The design and synthesis of these degraders rely on a modular approach, requiring versatile building blocks that can be tailored to bind a protein of interest (POI). This technical guide introduces N,N-dimethyl-7H-purin-2-amine as a promising scaffold for the development of novel protein degraders. We will delve into the rationale for its use, synthetic strategies for its functionalization, and a comprehensive workflow for its incorporation into a TPD research program. This document serves as a roadmap for researchers looking to leverage the purine scaffold to unlock new frontiers in drug discovery.
Introduction: The Rise of Targeted Protein Degradation and the Need for Novel Scaffolds
The principle of TPD is elegant in its simplicity: instead of merely inhibiting a protein's function, a degrader molecule physically removes it from the cell. This is achieved by creating a molecular bridge between the target protein and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). This proximity induces the tagging of the POI with ubiquitin, marking it for destruction by the proteasome. This event-driven pharmacology offers several advantages over traditional occupancy-based inhibition, including the potential for catalytic activity, prolonged duration of action, and the ability to target non-enzymatic proteins.
The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for a systematic approach to their design. While significant progress has been made in developing ligands for a handful of E3 ligases (e.g., Cereblon (CRBN) and Von Hippel-Lindau (VHL)), the discovery of novel, potent, and selective POI ligands remains a critical bottleneck. The purine ring system, a ubiquitous motif in biologically active molecules, represents a "privileged scaffold" with a proven track record in drug discovery, particularly in the development of kinase inhibitors. This guide posits that N,N-dimethyl-7H-purin-2-amine, a simple yet versatile purine derivative, is an ideal starting point for the generation of a new generation of protein degraders.
The Purine Scaffold: A Privileged Framework for Protein Recognition
The 2-aminopurine core is a well-established pharmacophore that has been successfully employed to target a variety of protein families. Its ability to form multiple hydrogen bonds and participate in pi-stacking interactions makes it an effective mimic of the adenine moiety of ATP, leading to the development of numerous kinase inhibitors. More recently, the purine scaffold has been shown to be a versatile template for targeting other protein classes, including bromodomains, which are key regulators of gene expression and are attractive targets in oncology and inflammation.
A notable example is the development of a 2-amino-9H-purine scaffold into a potent and selective ligand for the bromodomain of BRD9[1]. This work demonstrated the plasticity of the purine core and its potential to be adapted to bind diverse protein targets. Furthermore, purine-based kinase inhibitors have been successfully incorporated as the POI-binding element in PROTACs, leading to the degradation of kinases such as CDK12/13[2]. These examples underscore the potential of the purine scaffold as a foundational building block for creating novel protein degraders. N,N-dimethyl-7H-purin-2-amine, with its readily available starting materials and potential for chemical modification at multiple positions, represents an attractive entry point into this chemical space.
Synthetic Strategies for Functionalizing N,N-dimethyl-7H-purin-2-amine
The successful development of a protein degrader requires the ability to strategically attach a linker to the POI ligand. The purine core of N,N-dimethyl-7H-purin-2-amine offers several potential points for modification. The primary sites for linker attachment are the nitrogen atoms of the purine ring system (N7 and N9) and the exocyclic amine, although derivatization of the carbon backbone (C6 and C8) is also feasible.
N-Alkylation for Linker Attachment
Alkylation of the purine ring is a common strategy for introducing functional groups. The reaction of N,N-dimethyl-7H-purin-2-amine with a bifunctional linker precursor containing a reactive halide (e.g., a bromo- or iodo-functionalized PEG or alkyl chain with a terminal protected amine or carboxylic acid) can yield a mixture of N7 and N9 isomers. The regioselectivity of this reaction can often be controlled by the choice of base and solvent.
dot
Caption: Workflow for developing a protein degrader.
Step 1: Fragment Library Synthesis and Target Identification
The first step is to create a library of fragments based on the N,N-dimethyl-7H-purin-2-amine scaffold. These fragments should incorporate a range of small chemical modifications to explore the structure-activity relationship (SAR). This library can then be screened against a panel of proteins of interest using biophysical techniques such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify initial "hits."
| Parameter | Technique | Purpose |
| Primary Screening | Surface Plasmon Resonance (SPR) | High-throughput identification of binding fragments. |
| Hit Confirmation | Isothermal Titration Calorimetry (ITC) | Determination of binding affinity (Kd) and thermodynamics. |
| Structural Biology | X-ray Crystallography / Cryo-EM | Elucidation of the binding mode to guide optimization. |
Step 2: PROTAC Design and Synthesis
Once a promising fragment with sufficient binding affinity for the POI is identified, the next step is to synthesize a PROTAC. This involves conjugating the purine-based ligand to a known E3 ligase ligand (e.g., pomalidomide for CRBN or a VHL ligand) via a chemical linker. The nature of the linker (length, rigidity, and chemical composition) is a critical parameter that often requires extensive optimization to achieve efficient protein degradation.
Step 3: Biological Evaluation of the PROTAC
The synthesized PROTACs are then evaluated in a series of biochemical and cellular assays to determine their efficacy and selectivity.
4.3.1. Ternary Complex Formation: The ability of the PROTAC to induce the formation of a stable ternary complex between the POI and the E3 ligase is a prerequisite for degradation. This can be assessed using techniques such as Fluorescence Resonance Energy Transfer (FRET) or AlphaLISA.
4.3.2. Protein Degradation: The primary endpoint for a PROTAC is the reduction in the cellular levels of the POI. This is typically measured by Western blotting or more quantitative methods like mass spectrometry-based proteomics. The potency of a degrader is characterized by its DC50 (the concentration at which 50% of the protein is degraded) and its Dmax (the maximum level of degradation achieved).
4.3.3. Cellular Effects: Finally, the functional consequences of POI degradation are assessed in relevant cellular models. This may involve measuring changes in cell viability, proliferation, signaling pathways, or other phenotypic readouts.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Functionalized N,N-dimethyl-7H-purin-2-amine for Linker Attachment
This protocol describes a general method for the N9-alkylation of N,N-dimethyl-7H-purin-2-amine with a Boc-protected amino-linker.
-
To a solution of N,N-dimethyl-7H-purin-2-amine (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Add a solution of Boc-NH-(CH2)n-Br (1.2 eq.) in DMF dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 16 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N9- and N7-alkylated products.
-
Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the free amine, which can be coupled to an E3 ligase ligand-linker conjugate.
Protocol 2: Western Blotting for Protein Degradation Assessment
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Conclusion and Future Directions
N,N-dimethyl-7H-purin-2-amine represents a versatile and promising starting point for the development of novel protein degraders. Its well-established role as a privileged scaffold in medicinal chemistry, coupled with the synthetic tractability of the purine ring system, makes it an ideal building block for creating diverse libraries of POI ligands. The workflow and protocols outlined in this guide provide a comprehensive framework for researchers to embark on the exciting journey of discovering new therapeutics based on targeted protein degradation. Future efforts in this area should focus on expanding the repertoire of purine-based ligands for a wider range of protein targets and exploring the use of novel E3 ligase ligands to further enhance the selectivity and efficacy of these next-generation medicines.
References
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Gallenkamp, D., et al. (2015). 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. Journal of Medicinal Chemistry, 58(5), 2445-2458. [Link]
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
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Wei, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11417-11440. [Link]
- Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery. Chemical Reviews, 119(14), 8667-8721.
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Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Retrieved from [Link]
- Ci, S., et al. (2022). Protein degradation agent.
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Donovan, K. A., et al. (2023). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Chemical Science, 14(39), 10834-10842. [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 597311. [Link]
- Wang, Y., et al. (2020). Protein degraders and uses thereof.
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An In-Depth Technical Guide to the Solubility of N,N-dimethyl-7H-purin-2-amine in Organic Solvents
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility of N,N-dimethyl-7H-purin-2-amine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. We delve into the molecular characteristics of N,N-dimethyl-7H-purin-2-amine that govern its solubility, present a detailed methodology for equilibrium solubility determination via the isothermal shake-flask method, and discuss the practical implications for chemical synthesis and pharmaceutical formulation. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a self-validating resource for generating reliable and reproducible solubility data.
Introduction: The Significance of N,N-dimethyl-7H-purin-2-amine
N,N-dimethyl-7H-purin-2-amine is a substituted purine analog of significant interest in medicinal chemistry and organic synthesis.[1][2] As with all compounds destined for pharmaceutical or industrial application, a thorough understanding of its physicochemical properties is paramount. Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter that influences every stage of the development pipeline—from reaction kinetics and purification to formulation and bioavailability.
This guide focuses specifically on solubility in organic solvents, which is crucial for:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions and workup procedures.
-
Purification: Designing effective crystallization or chromatographic purification strategies.[3]
-
Pre-formulation Studies: Identifying suitable solvent systems for creating stock solutions for in vitro and in vivo testing.[4]
-
Analytical Method Development: Ensuring the compound remains in solution during quantification by techniques like HPLC.
Compound Profile:
-
IUPAC Name: N,N-dimethyl-7H-purin-2-amine
-
Synonyms: 2-(Dimethylamino)purine
-
CAS Number: 37432-21-6
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle, "like dissolves like," provides a foundational, qualitative prediction of solubility.[6][7][8]
Key Molecular Features of N,N-dimethyl-7H-purin-2-amine Influencing Solubility:
-
Polarity and Hydrogen Bonding: The purine core contains multiple nitrogen atoms which are hydrogen bond acceptors. The N7-H group is a hydrogen bond donor. These features suggest favorable interactions with polar solvents, particularly those capable of hydrogen bonding (polar protic solvents like alcohols).[9]
-
Dipole Moment: The electron-withdrawing nitrogen atoms and the electron-donating dimethylamino group create a significant molecular dipole, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile).[9]
-
Non-polar Character: The bicyclic aromatic purine ring and the methyl groups contribute to a degree of non-polar surface area. This allows for van der Waals interactions, suggesting some solubility in less polar solvents like dichloromethane or ethyl acetate, but very poor solubility in highly non-polar solvents like hexane.[6][8]
Therefore, a high solubility is anticipated in polar solvents like DMSO, DMF, and methanol, with moderate to low solubility in solvents of intermediate polarity, and negligible solubility in non-polar hydrocarbon solvents.
Experimental Determination of Equilibrium Solubility
To obtain quantitative and reliable data, a standardized experimental protocol is essential. The Isothermal Shake-Flask Method is the gold-standard for determining thermodynamic (equilibrium) solubility.[10] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached. The protocol described below is based on the principles outlined in the OECD Guideline 105.[11][12][13][14]
Detailed Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for generating accurate solubility data.
Objective: To determine the equilibrium solubility of N,N-dimethyl-7H-purin-2-amine in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
N,N-dimethyl-7H-purin-2-amine (solid, high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of Standards:
-
Causality: A calibration curve is required for accurate quantification.
-
Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). Perform serial dilutions to create a series of calibration standards of known concentrations that bracket the expected solubility range.
-
-
Sample Preparation:
-
Causality: Adding excess solid ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[10]
-
Add an excess amount of solid N,N-dimethyl-7H-purin-2-amine to a vial (e.g., 5-10 mg).
-
Add a known volume of the test solvent (e.g., 2 mL). The exact volume is not critical, but it must be sufficient to form a suspension.[10]
-
-
Equilibration:
-
Causality: Continuous agitation is necessary to facilitate the dissolution process and reach equilibrium faster. A prolonged incubation time (24-48 hours) is crucial to ensure the system reaches a true thermodynamic equilibrium, as kinetics can be slow.[15]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature) and agitate for at least 24 hours. A preliminary test can help determine the minimum time required to reach a plateau in concentration.[11]
-
-
Phase Separation:
-
Causality: It is critical to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium (e.g., by temperature change). Centrifugation followed by filtration is a robust method.[16]
-
Allow the vials to rest in the temperature-controlled environment for ~30 minutes for solids to settle.
-
Centrifuge the vials at high speed to pellet the remaining solid.
-
Carefully withdraw a portion of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step removes any fine particulates.
-
-
Quantification:
-
Causality: HPLC is a highly specific and sensitive method for determining the concentration of the dissolved compound.[16]
-
Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered sample solution with an appropriate mobile phase if necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of N,N-dimethyl-7H-purin-2-amine in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Report the final solubility in mg/mL or mol/L at the specified temperature.
-
Experimental Workflow Diagram
Sources
- 1. 37432-21-6|N,N-Dimethyl-7H-purin-2-amine|N,N-Dimethyl-7H-purin-2-amine|-范德生物科技公司 [bio-fount.com]
- 2. N,N-dimethyl-7H-purin-2-amine | CAS:37432-21-6 | 郑州阿尔法化工有限公司 [alfachem.cn]
- 3. teledynelabs.com [teledynelabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. n,7-Dimethyl-7h-purin-6-amine | C7H9N5 | CID 227478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Spectroscopic Guide to N,N-dimethyl-7H-purin-2-amine: Characterization and Analysis for the Research Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for N,N-dimethyl-7H-purin-2-amine, a substituted purine derivative of significant interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering in-depth interpretations of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized protocols for their acquisition.
Introduction: The Significance of N,N-dimethyl-7H-purin-2-amine
Substituted purines are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of a dimethylamino group at the 2-position of the 7H-purine core, as in N,N-dimethyl-7H-purin-2-amine, can significantly modulate its electronic properties, solubility, and receptor-binding affinity. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for advancing the research and development of such compounds. This guide provides the foundational spectroscopic knowledge base for N,N-dimethyl-7H-purin-2-amine, facilitating its identification, characterization, and quality control in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of N,N-dimethyl-7H-purin-2-amine.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of N,N-dimethyl-7H-purin-2-amine is expected to be relatively simple, exhibiting signals corresponding to the purine ring protons and the N,N-dimethyl group. The chemical shifts are predicted based on the known values for the 7H-purine scaffold and the electronic effects of the dimethylamino substituent.
Table 1: Predicted ¹H NMR Chemical Shifts for N,N-dimethyl-7H-purin-2-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-6 | 8.5 - 8.7 | Singlet | 1H | The C-H proton on the pyrimidine ring is expected to be in the typical downfield region for aromatic protons. |
| H-8 | 8.8 - 9.0 | Singlet | 1H | The C-H proton on the imidazole ring is generally the most deshielded proton in the purine system. |
| N-CH₃ | 3.1 - 3.3 | Singlet | 6H | The two methyl groups are chemically equivalent and will appear as a single, integrated signal. The electron-donating nature of the amino group will shield these protons relative to more electron-withdrawing substituents. |
| N-H (imidazole) | 12.0 - 14.0 | Broad Singlet | 1H | The N-H proton of the imidazole ring is acidic and often appears as a broad signal at a very downfield chemical shift. Its observation may depend on the solvent and concentration. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on data from unsubstituted 7H-purine and the known substituent effects of a dimethylamino group on a heterocyclic aromatic system.
Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-dimethyl-7H-purin-2-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 160 - 165 | The carbon directly attached to the dimethylamino group will be significantly shielded due to the electron-donating resonance effect of the nitrogen. |
| C-4 | 152 - 156 | A quaternary carbon in the pyrimidine ring, its chemical shift will be influenced by the adjacent nitrogen atoms. |
| C-5 | 118 - 122 | A quaternary carbon at the fusion of the two rings. |
| C-6 | 145 - 149 | The carbon bearing the H-6 proton, in the typical range for aromatic carbons. |
| C-8 | 140 - 144 | The carbon bearing the H-8 proton. |
| N-CH₃ | 35 - 40 | The methyl carbons of the dimethylamino group. |
Experimental Protocol for NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N,N-dimethyl-7H-purin-2-amine.
Materials:
-
N,N-dimethyl-7H-purin-2-amine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. b. Vortex or gently agitate the vial to ensure complete dissolution. c. Transfer the solution to an NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm). b. Use a standard pulse sequence (e.g., zg30). c. Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio. d. Acquire the spectrum.
-
¹³C NMR Acquisition: a. Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm). b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Set a sufficient number of scans for good signal-to-noise, as ¹³C has a low natural abundance. d. Acquire the spectrum.
-
Data Processing: a. Apply Fourier transformation to the acquired FIDs. b. Phase correct the spectra. c. Calibrate the chemical shift scale using the residual solvent peak as a reference. d. Integrate the peaks in the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of N,N-dimethyl-7H-purin-2-amine will be characterized by vibrations of the purine ring and the N,N-dimethylamino group.
Table 3: Predicted IR Absorption Frequencies for N,N-dimethyl-7H-purin-2-amine
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale for Prediction |
| N-H Stretch (imidazole) | 3100 - 2800 (broad) | Medium | The N-H bond of the imidazole ring will exhibit a broad absorption due to hydrogen bonding. |
| C-H Stretch (aromatic) | 3100 - 3000 | Weak to Medium | Stretching vibrations of the C-H bonds on the purine ring. |
| C-H Stretch (aliphatic) | 2950 - 2850 | Medium | Symmetric and asymmetric stretching of the C-H bonds in the methyl groups. |
| C=N and C=C Stretch (ring) | 1650 - 1500 | Strong | A series of sharp bands corresponding to the stretching vibrations of the purine ring system. |
| C-N Stretch (aromatic amine) | 1350 - 1250 | Strong | The stretching vibration of the C-N bond connecting the dimethylamino group to the purine ring is expected to be strong.[1] |
Experimental Protocol for IR Data Acquisition
Objective: To obtain the infrared spectrum of N,N-dimethyl-7H-purin-2-amine.
Materials:
-
N,N-dimethyl-7H-purin-2-amine sample (1-2 mg)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Instrument Preparation: a. Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. b. Clean the ATR crystal with a soft tissue dampened with a suitable solvent and allow it to dry completely.
-
Background Spectrum: a. Record a background spectrum with the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: a. Place a small amount of the solid sample onto the center of the ATR crystal. b. Lower the ATR anvil to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing and Cleaning: a. The software will automatically perform the background subtraction. b. Label the significant peaks in the spectrum. c. Clean the ATR crystal and anvil thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.
Predicted Mass Spectrum and Fragmentation Pattern
For N,N-dimethyl-7H-purin-2-amine (C₇H₉N₅), the expected molecular weight is approximately 163.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is expected at m/z 163. The fragmentation pattern will likely involve the loss of small, stable molecules and radicals from the purine ring and the dimethylamino group.
Table 4: Predicted Key Fragments in the Mass Spectrum of N,N-dimethyl-7H-purin-2-amine
| m/z | Proposed Fragment | Rationale for Formation |
| 163 | [C₇H₉N₅]⁺˙ (M⁺˙) | Molecular ion |
| 148 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group. |
| 121 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino radical. |
| 108 | [C₄H₂N₄]⁺ | Fragmentation of the pyrimidine ring, possibly through the loss of HCN. |
| 94 | [C₄H₄N₃]⁺ | Further fragmentation of the purine ring. |
Molecular Structure and Fragmentation Workflow
Caption: Proposed ESI-MS fragmentation of N,N-dimethyl-7H-purin-2-amine.
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of N,N-dimethyl-7H-purin-2-amine.
Materials:
-
N,N-dimethyl-7H-purin-2-amine sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Syringe and infusion pump or HPLC system
Procedure:
-
Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.
-
Instrument Setup: a. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. b. Set the ionization source parameters (e.g., electrospray voltage, gas flow rates, temperature) to optimal values for the analyte.
-
Data Acquisition: a. Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system. b. Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). c. To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 163) as the precursor ion and applying collision-induced dissociation (CID).
-
Data Analysis: a. Determine the accurate mass of the molecular ion and calculate the elemental composition. b. Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of N,N-dimethyl-7H-purin-2-amine, a compound of interest in contemporary chemical and pharmaceutical research. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the unambiguous identification and characterization of this molecule. By leveraging data from analogous structures and fundamental spectroscopic principles, this guide serves as an essential tool for scientists engaged in the synthesis, purification, and application of novel purine derivatives.
References
The Dynamic Equilibrium: A Technical Guide to Tautomerism in N,N-Dimethyl-Purine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purine scaffolds are fundamental to a vast array of biological processes, forming the core of nucleic acids, signaling molecules, and a significant number of therapeutic agents. The biological function and pharmacological activity of these molecules are intrinsically linked to their three-dimensional structure and electronic properties. Tautomerism, the dynamic equilibrium between structural isomers, represents a critical and often overlooked aspect of purine chemistry. This guide provides an in-depth technical exploration of tautomerism in N,N-dimethyl-purine compounds, a class of molecules with significant relevance in medicinal chemistry. We will delve into the principal tautomeric forms, the subtle interplay of factors governing their equilibrium, and the advanced analytical and computational methodologies employed to characterize these dynamic systems. Understanding the tautomeric landscape of N,N-dimethyl-purines is paramount for rational drug design, enabling the prediction of molecular interactions, metabolic stability, and ultimately, therapeutic efficacy.
Introduction: The Significance of Tautomerism in Purine Chemistry
Purine, a bicyclic aromatic heterocycle, can exist in various tautomeric forms due to the potential for proton migration between its nitrogen atoms.[1][2] The most prevalent forms involve the proton residing on either the N7 or N9 atom of the imidazole ring, leading to the N7-H and N9-H tautomers, respectively. While often depicted as a single, static structure in chemical literature, purine derivatives in solution are typically a dynamic mixture of these tautomers.
The specific tautomeric form of a purine derivative can profoundly influence its biological activity. Key molecular properties that are affected by the tautomeric state include:
-
Hydrogen Bonding Capabilities: The position of the proton dictates the hydrogen bond donor and acceptor sites, which are crucial for interactions with biological targets such as enzymes and receptors.[3]
-
Molecular Conformation and Shape: Tautomerism can lead to subtle but significant changes in bond angles and lengths, altering the overall shape of the molecule and its fit within a binding pocket.
-
Electronic Distribution and Aromaticity: The distribution of π-electrons within the purine ring system is dependent on the tautomeric form, which in turn affects the molecule's reactivity, polarity, and stacking interactions.[1][4]
-
pKa and Lipophilicity: The tautomeric equilibrium influences the acidity and basicity of the molecule, as well as its partitioning between aqueous and lipid environments, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
For N,N-dimethyl-purine compounds, the presence of the dimethylamino group at various positions on the purine ring introduces an additional layer of complexity, influencing the electronic properties of the scaffold and consequently the tautomeric preference.
The N7-H vs. N9-H Tautomeric Equilibrium in N,N-Dimethyl-Purines
The predominant tautomeric equilibrium in most neutral purine derivatives, including N,N-dimethyl-purines, is the interconversion between the N7-H and N9-H forms.
Caption: The dynamic equilibrium between the N9-H and N7-H tautomers of a generic N,N-dimethyl-purine.
In the gas phase and in non-polar solvents, the N9-H tautomer is generally the more stable form for unsubstituted purine.[2] This preference is attributed to an intramolecular interaction between the N9-H group and the lone pair of electrons on the N3 atom.[2] However, the introduction of substituents and changes in the solvent environment can significantly shift this equilibrium.
The Influence of the N,N-Dimethylamino Group
The position and electronic nature of substituents on the purine ring are critical determinants of the tautomeric equilibrium.[1] The N,N-dimethylamino group is a strong electron-donating group. When attached to the purine scaffold, it increases the electron density of the ring system, which can influence the relative basicity of the N7 and N9 atoms and, consequently, the position of the tautomeric equilibrium. The precise effect will depend on the position of the dimethylamino group (e.g., C2, C6, or C8).
The Role of the Solvent
Solvent polarity plays a crucial role in determining the relative stability of purine tautomers.[4][5] Polar solvents tend to stabilize the more polar tautomer. The difference in dipole moments between the N7-H and N9-H tautomers can lead to a significant shift in the equilibrium upon moving from a non-polar to a polar solvent. In many cases, an increase in solvent polarity leads to a greater population of the N7-H tautomer.[4] In some instances, both tautomers can coexist in significant amounts in polar solutions.[1]
Analytical Techniques for Characterizing Tautomeric Equilibria
The elucidation of tautomeric equilibria requires the use of sophisticated analytical techniques that can distinguish between the different isomeric forms, which are often in rapid exchange.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[3][6] Key NMR parameters are sensitive to the tautomeric state:
-
Chemical Shifts: The chemical shifts of both protons (¹H) and heavy atoms (¹³C, ¹⁵N) are highly sensitive to the electronic environment, which differs between tautomers.[3] Low-temperature NMR studies can "freeze out" the tautomeric exchange, allowing for the observation of distinct signals for each tautomer.[3]
-
Coupling Constants: Scalar coupling constants, particularly ¹H-¹³C and ¹H-¹⁵N couplings, can provide valuable information about the connectivity and the position of the proton.[3]
Table 1: Representative ¹³C and ¹⁵N NMR Chemical Shift Differences between N7-H and N9-H Tautomers of a Purine Derivative. [3]
| Atom | N7-H Tautomer (ppm) | N9-H Tautomer (ppm) |
| C4 | ~150 | ~145 |
| C5 | ~120 | ~125 |
| C8 | ~140 | ~145 |
| N7 | ~240 | ~170 |
| N9 | ~170 | ~240 |
Note: These are approximate values and can vary depending on the specific compound and solvent.
-
Sample Preparation: Dissolve the N,N-dimethyl-purine compound in a suitable deuterated solvent with a low freezing point, such as deuterated dimethylformamide (DMF-d₇) or a mixture of deuterated chloroform and methanol. The concentration should be optimized for signal-to-noise, typically in the range of 10-50 mM.
-
Initial Spectrum Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature to observe the time-averaged signals.
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.
-
Signal Separation: Monitor the spectra for the broadening and subsequent splitting of signals as the rate of tautomeric interconversion slows down. The temperature at which separate signals for the two tautomers are observed is the coalescence temperature.
-
Data Analysis: Once well-resolved spectra for both tautomers are obtained at a sufficiently low temperature (e.g., 213 K), integrate the signals to determine the relative populations of the N7-H and N9-H forms.[3] Assign the signals to each tautomer based on characteristic chemical shifts and coupling constants.[3]
Caption: Workflow for the determination of tautomeric ratios using low-temperature NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of the purine ring system are sensitive to the tautomeric form, resulting in distinct UV-Vis absorption spectra for the N7-H and N9-H tautomers.[7][8] By comparing the experimental spectrum of a compound with the spectra of its N7- and N9-methylated (and thus "locked") analogues, it is possible to estimate the tautomeric ratio in solution.[9]
-
Synthesis of Reference Compounds: Synthesize the N7-methyl and N9-methyl derivatives of the N,N-dimethyl-purine of interest. These compounds serve as fixed models for the respective tautomers.
-
Spectrum Acquisition: Prepare solutions of the parent compound and the two methylated derivatives in the solvent of interest at the same concentration. Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-400 nm).
-
Data Analysis: Deconvolute the spectrum of the parent compound using the spectra of the N7-methyl and N9-methyl derivatives as reference standards. The relative contributions of the reference spectra to the experimental spectrum provide an estimate of the tautomeric equilibrium constant.
Quantum Chemical Calculations
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying tautomerism.[10] These methods can provide valuable insights into:
-
Relative Energies: Calculation of the relative energies of the different tautomers in the gas phase and in various solvents (using continuum solvation models like PCM) can predict the most stable form and the equilibrium constant.[4][5]
-
Geometries and Electronic Properties: DFT calculations can provide optimized geometries, dipole moments, and other electronic properties for each tautomer, aiding in the interpretation of experimental data.
-
Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts and UV-Vis absorption spectra, which can be compared with experimental results to validate the tautomer assignments.[11]
Implications for Drug Development
A thorough understanding of the tautomeric behavior of N,N-dimethyl-purine compounds is critical for successful drug development.
-
Structure-Activity Relationship (SAR) Studies: The identification of the bioactive tautomer is essential for building accurate SAR models and for guiding the design of more potent and selective analogues.
-
Pharmacokinetic Profiling: The tautomeric equilibrium can influence a compound's solubility, membrane permeability, and metabolic stability, all of which are key determinants of its pharmacokinetic profile.
-
Intellectual Property: A comprehensive characterization of the tautomeric forms of a drug candidate is often required for patent applications to ensure broad protection.
Conclusion
Tautomerism in N,N-dimethyl-purine compounds is a complex phenomenon governed by a delicate balance of intramolecular and intermolecular forces. The N7-H and N9-H tautomers often coexist in a dynamic equilibrium that is sensitive to the substitution pattern and the surrounding environment. A multi-pronged approach, combining advanced spectroscopic techniques such as low-temperature NMR and UV-Vis spectroscopy with high-level quantum chemical calculations, is essential for the accurate characterization of these systems. For researchers in drug discovery and development, a deep understanding of the tautomeric landscape of N,N-dimethyl-purines is not merely an academic exercise but a fundamental requirement for the rational design of safe and effective medicines.
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Raczyńska, E. D., & Kamińska, B. (2013). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling, 19(9), 3947–3960. [Link]
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Gonnella, N. C., & Roberts, J. D. (1982). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 104(11), 3162–3164. [Link]
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Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587–2594. [Link]
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The Pivotal Role of Purine Analogs in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Foreword: Beyond Simple Mimicry
In the landscape of therapeutic agents, few classes of molecules have demonstrated the versatility and enduring impact of purine analogs. These structural mimics of endogenous purines, adenine and guanine, are foundational to numerous life-saving therapies.[1][2][3] Their success, however, lies not in simple mimicry but in the sophisticated and often multifaceted ways they disrupt pathological processes at a fundamental level. This guide is designed for the discerning researcher and drug development professional, moving beyond introductory concepts to provide a deeper, more mechanistic understanding of how these agents are designed, evaluated, and deployed. We will explore the causal relationships behind their mechanisms, the rationale for specific experimental designs, and the future avenues of this exciting field.
The Core Directive: Deception at the Molecular Level
Purine analogs are classified as antimetabolites.[1][4] Their primary strategy is to deceive cellular machinery by substituting for natural purines in critical biochemical pathways. This deception can lead to several downstream consequences, which are often cell-cycle specific, targeting the S phase where DNA replication is most active.[1][5]
The major mechanisms of action include:
-
Inhibition of DNA Synthesis: After intracellular phosphorylation to their active nucleotide triphosphate forms, many purine analogs act as competitive inhibitors of DNA polymerases.[1][6][7] Their incorporation into a growing DNA strand can also lead to chain termination, effectively halting replication.[8]
-
Inhibition of RNA Synthesis: Some analogs can also be incorporated into RNA, disrupting its synthesis and function.[2][6]
-
Disruption of Purine Biosynthesis: Purine analogs can inhibit key enzymes involved in the de novo synthesis of purines, starving the cell of essential building blocks.[8][][10] For instance, the active metabolites of mercaptopurine can exert a pseudofeedback inhibition on the initial steps of this pathway.[8]
-
Induction of Apoptosis: By causing significant DNA damage and metabolic stress, purine analogs can trigger programmed cell death, or apoptosis, which is a crucial endpoint for their cytotoxic effects.[7][11]
The following diagram illustrates the central mechanism of action for a typical purine nucleoside analog that requires intracellular activation.
Caption: Intracellular activation and mechanism of a purine analog.
Therapeutic Frontiers: A Multi-pronged Attack on Disease
The deceptive nature of purine analogs has been successfully leveraged across three major therapeutic areas: oncology, virology, and immunology.
Anticancer Agents
This is the most established application of purine analogs. They are particularly effective against hematological malignancies, likely due to the preferential uptake and activation in lymphoid tissues.[4]
| Drug | Analog of | Primary Indications | FDA Approval Status |
| Mercaptopurine | Hypoxanthine | Acute Lymphoblastic Leukemia (ALL) | Approved[10][12] |
| Thioguanine | Guanine | Acute Myeloid Leukemia (AML) | Approved[12] |
| Fludarabine | Adenine | Chronic Lymphocytic Leukemia (CLL) | Approved[4][12][13] |
| Cladribine | Adenosine | Hairy Cell Leukemia, Multiple Sclerosis | Approved[4][12][13] |
| Pentostatin | Adenosine | Hairy Cell Leukemia | Approved[4][12][13] |
| Clofarabine | Adenosine | Acute Lymphoblastic Leukemia (ALL) | Approved[6][14] |
| Nelarabine | Guanosine | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Approved[6][14] |
This table is not exhaustive but represents key approved agents.
Antiviral Drugs
The principle of inhibiting DNA/RNA replication is equally applicable to viruses, which hijack the host cell's machinery for their own proliferation. Acyclovir, a guanine analog, is a landmark in antiviral therapy. Its clever design leverages a viral-specific enzyme for its initial activation, a prime example of targeted therapy.
| Drug | Analog of | Primary Indications | Key Mechanistic Feature |
| Acyclovir | Guanine | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | Activated by viral thymidine kinase[15] |
| Ganciclovir | Guanine | Cytomegalovirus (CMV) | Broader spectrum of activation[15][16] |
| Abacavir | Guanine | Human Immunodeficiency Virus (HIV) | Reverse transcriptase inhibitor[16] |
| Tenofovir | Adenosine | HIV, Hepatitis B Virus (HBV) | Nucleotide analog reverse transcriptase inhibitor[16] |
A series of 9-(phosphonoalkyl)purines, which are analogs of 9-[2-(phosphonomethoxy)ethyl]purines, have been synthesized and tested for activity against various viruses, including HSV-1, HSV-2, HCMV, and HIV-1.[17]
Immunosuppressive Agents
By preventing the clonal expansion of lymphocytes, purine analogs can effectively dampen the immune response.[1] This is critical in preventing organ transplant rejection and treating autoimmune diseases.[4][11] Azathioprine, a prodrug of mercaptopurine, is a cornerstone of immunosuppressive therapy, affecting both cellular and humoral immunity.[1]
The Medicinal Chemist's Blueprint: Synthesis and Structure-Activity Relationships (SAR)
The therapeutic efficacy of a purine analog is not a given; it is meticulously crafted through chemical synthesis and guided by an understanding of its structure-activity relationship (SAR).
Synthesis of Purine Analogs: A Practical Workflow
The synthesis of purine analogs is a core competency in medicinal chemistry.[] One of the classic methods is the Traube purine synthesis.[18] The following is a generalized, conceptual protocol for the synthesis of a substituted purine analog, illustrating the key steps and the rationale behind them.
Objective: To synthesize a 6-substituted purine analog starting from a pyrimidine precursor.
Methodology:
-
Step 1: Pyrimidine Ring Formation.
-
Action: Condense a β-dicarbonyl compound with urea or thiourea.
-
Rationale: This is a fundamental reaction to build the initial pyrimidine scaffold, which will be further elaborated into the purine ring system. The choice of starting materials dictates the initial substitution pattern.
-
-
Step 2: Nitrosation at C5.
-
Action: Treat the pyrimidine with nitrous acid (generated in situ from sodium nitrite and an acid).
-
Rationale: This introduces a nitroso group at the C5 position, which is a crucial step for subsequent functionalization. This position is activated for electrophilic substitution.
-
-
Step 3: Reduction of the Nitroso Group.
-
Action: Reduce the nitroso group to an amino group, often using a reducing agent like ammonium sulfide or catalytic hydrogenation.[18]
-
Rationale: This creates a 4,5-diaminopyrimidine, which now has the necessary nucleophilic amino groups to close the second (imidazole) ring.
-
-
Step 4: Imidazole Ring Closure.
-
Action: React the diaminopyrimidine with a one-carbon synthon, such as formic acid or a chlorocarbonic ester.[18]
-
Rationale: This reaction forms the second heterocyclic ring, completing the purine core. The choice of the one-carbon unit can introduce a substituent at the C8 position.
-
-
Step 5: Functionalization at C6.
-
Action: If starting with a 6-hydroxypyrimidine, convert the hydroxyl to a leaving group (e.g., a chloride using POCl₃). Then, perform a nucleophilic aromatic substitution with a desired nucleophile (e.g., a thiol for mercaptopurine, an amine for adenine analogs).
-
Rationale: The C6 position is a key site for modification to create analogs of hypoxanthine, guanine, or adenine. This step is critical for tuning the biological activity.
-
-
Step 6: Purification and Characterization.
-
Action: Purify the final product using techniques like column chromatography or recrystallization. Characterize the structure using NMR, mass spectrometry, and HPLC to confirm identity and purity.[]
-
Rationale: Ensuring the purity and correct structure of the synthesized compound is a non-negotiable step for any further biological evaluation.
-
The following diagram outlines this synthetic workflow.
Caption: Generalized workflow for purine analog synthesis.
Key Structure-Activity Relationships (SAR)
The biological activity of purine analogs is highly sensitive to their chemical structure.[19][20][21] Decades of research have illuminated several key SAR principles:
-
The Sugar Moiety: For nucleoside analogs, modifications to the ribose or deoxyribose ring are critical. For example, the presence of a 2'-hydroxyl group can distinguish between RNA and DNA-directed effects. The 3'-oxygen atom has been shown to be critical for the anti-HSV activity of some acyclic purine phosphonates.[17]
-
The Purine Ring: Substitutions on the purine ring itself dictate the analog's identity and interactions with target enzymes.
-
C6 Position: A thiol group (as in mercaptopurine and thioguanine) is crucial for their activity in inhibiting de novo purine synthesis.[8]
-
C2 Position: Modifications here can influence selectivity. For instance, the 2-chloro substituent in cladribine contributes to its resistance to deamination.
-
-
Acyclic Side Chains: In antiviral drugs like acyclovir, the acyclic side chain is a key innovation. It is recognized by viral enzymes but terminates DNA chain elongation once incorporated.[15] The length of the alkyl chain in acyclic purine phosphonates is also a critical determinant of antiviral activity.[17]
From Bench to Bedside: The Drug Discovery Pipeline
Developing a new purine analog requires a rigorous and systematic approach to evaluation.
In Vitro Assay Protocol: Evaluating a Purine Analog as a Kinase Inhibitor
Many purine analogs function as kinase inhibitors.[22] The following protocol outlines a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a novel compound against a specific kinase.
Objective: To determine the IC₅₀ value of a test compound (a purine analog) against a target kinase (e.g., a cyclin-dependent kinase).
Materials:
-
Recombinant human kinase enzyme.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine Triphosphate), radiolabeled [γ-³²P]ATP.
-
Test compound dissolved in DMSO.
-
Kinase reaction buffer.
-
Phosphocellulose paper.
-
Scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%) to avoid solvent effects.
-
Prepare a reaction mixture containing the kinase, peptide substrate, and reaction buffer.
-
-
Kinase Reaction:
-
Action: In a microtiter plate, add the reaction mixture to wells containing the different concentrations of the test compound.
-
Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated.
-
-
Initiation of Reaction:
-
Action: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.
-
Rationale: ATP is the phosphate donor for the kinase reaction. The radiolabeled ATP allows for the quantification of the phosphate transferred to the substrate.
-
-
Incubation:
-
Action: Incubate the plate at a constant temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Rationale: This allows the kinase reaction to proceed. The time is optimized to be within the linear range of the enzyme's activity.
-
-
Termination of Reaction:
-
Action: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Rationale: The negatively charged phosphocellulose paper binds the phosphorylated peptide substrate, while the unreacted, negatively charged ATP is washed away.
-
-
Washing:
-
Action: Wash the phosphocellulose paper multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Rationale: This step is critical to reduce the background signal and ensure that only the radioactivity from the phosphorylated substrate is measured.
-
-
Quantification:
-
Action: Measure the radioactivity on each piece of paper using a scintillation counter.
-
Rationale: The amount of radioactivity is directly proportional to the activity of the kinase.
-
-
Data Analysis:
-
Action: Plot the kinase activity (as a percentage of the control without inhibitor) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Rationale: The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, a key measure of its potency.
-
Navigating Resistance: A Persistent Challenge
A significant hurdle in the long-term use of purine analogs is the development of drug resistance.[23] Understanding these mechanisms is crucial for developing next-generation drugs and combination therapies.
Key mechanisms of resistance include:
-
Loss of Activating Enzymes: Cells can downregulate or lose the activity of the kinases required to phosphorylate the purine analog into its active form.[23]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively remove the purine analog from the cell, preventing it from reaching its target.[24]
-
Altered Target Enzymes: Mutations in the target enzyme (e.g., DNA polymerase or a specific kinase) can reduce the binding affinity of the purine analog, rendering it less effective.[24]
-
Increased Expression of Deactivating Enzymes: Upregulation of enzymes like 5'-nucleotidase can lead to the inactivation of the analog.[25]
The following diagram illustrates the interplay of factors leading to drug resistance.
Caption: Key mechanisms of cellular resistance to purine analogs.
Future Perspectives: The Next Generation of Purine Analogs
The field of purine analog research is far from static. Current and future efforts are focused on:
-
Improving Selectivity: Designing analogs that are more selectively activated in target cells (e.g., cancer cells or virally infected cells) to reduce off-target toxicity.
-
Overcoming Resistance: Developing compounds that are effective against known resistance mechanisms, such as those that do not require the same activation pathways or are not substrates for efflux pumps.
-
Combination Therapies: The rational design of combination therapies, where purine analogs are used alongside other agents to create synergistic effects and reduce the likelihood of resistance, is a promising avenue.[26]
-
Novel Scaffolds: Exploring new purine-based scaffolds and bioisosteres to identify novel biological activities and target interactions.[3][15][27]
Conclusion
Purine analogs are a testament to the power of rational drug design. By understanding the fundamental biochemistry of purine metabolism, medicinal chemists have been able to create a diverse and powerful class of drugs that have revolutionized the treatment of cancer, viral infections, and autoimmune diseases. As our understanding of disease biology deepens, so too will our ability to craft the next generation of purine analogs, continuing their legacy as indispensable tools in the therapeutic arsenal.
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A Technical Guide to the Safe Handling, Storage, and Disposal of N,N-dimethyl-7H-purin-2-amine
Abstract
Compound Identification and Physicochemical Properties
A clear understanding of the compound's identity is the foundation of safety. N,N-dimethyl-7H-purin-2-amine is a substituted purine, a class of molecules fundamental to biochemistry. Its properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-7H-purin-2-amine | [2] |
| Synonyms | 2-(DIMETHYLAMINO)PURINE; N,N-Dimethyl-9H-purin-2-amine | [2] |
| CAS Number | 37432-21-6 | [1] |
| Molecular Formula | C₇H₉N₅ | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Appearance | White powder (reported for similar compounds) | [3] |
| Purity | Typically ≥95% for research grades | [2] |
| Solubility | Very soluble in water (reported for N,N-Dimethyl-9H-purin-6-amine) | [3] |
Hazard Identification and Risk Assessment
A critical finding is that the chemical, physical, and toxicological properties of N,N-dimethyl-7H-purin-2-amine have not been thoroughly investigated.[1][3] Safety Data Sheets for this specific compound do not list definitive GHS hazard classifications.[1][2]
However, based on the known hazards of structurally similar aminopurines and aminopyridines, it is prudent to assume the compound may possess the following hazards until proven otherwise:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Eye Irritation: May cause serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][6]
Causality of Potential Hazards: The purine scaffold contains multiple nitrogen atoms which can interact with biological systems. The amine functional groups are known to be reactive and can cause irritation to skin, eyes, and mucous membranes.[7] Therefore, the primary risk is associated with direct contact (dermal, ocular) and inhalation of airborne particulates.
Personal Protective Equipment (PPE) as a Primary Control Measure
Given the uncharacterized hazard profile, engineering controls (i.e., fume hood) and stringent PPE are the most critical lines of defense. All handling of solid N,N-dimethyl-7H-purin-2-amine must be conducted in a certified chemical fume hood to prevent inhalation of dust.
| PPE Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against splashes and airborne dust. Standard safety glasses are insufficient.[3][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Inspect gloves for integrity before each use. Remove and wash hands thoroughly after handling. Contaminated gloves must be disposed of as hazardous waste.[2][8] |
| Body Protection | A flame-retardant laboratory coat. | Provides a barrier against incidental skin contact. Ensure the coat is fully buttoned.[3] |
| Respiratory Protection | Not required for routine handling inside a fume hood. For large spills or emergencies, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used. | Adherence to fume hood use is the primary respiratory control.[3][6] |
Safe Handling and Experimental Protocols
Adherence to a strict protocol minimizes exposure risk. The following step-by-step methodology should be adopted for all weighing and solution preparation activities.
Protocol for Weighing and Solution Preparation:
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh boats, glassware, solvent) and waste containers are inside the hood before starting.
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Weighing: Carefully transfer the desired amount of N,N-dimethyl-7H-purin-2-amine from the stock container to a tared weigh boat. Minimize the generation of dust by using smooth, deliberate motions.
-
Transfer: Gently add the weighed solid to the destination vessel containing the desired solvent.
-
Rinsing: Rinse the weigh boat and any tools (e.g., spatula) with the solvent and add the rinsate to the vessel to ensure a complete quantitative transfer.
-
Securing Stock: Tightly close the primary stock container.[3]
-
Post-Handling: Wipe down the work surface within the fume hood with a damp cloth. Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.[9]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[2]
Emergency Procedures: First Aid and Spill Response
Immediate and correct response to an exposure or spill is critical.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data sheet to the physician.[1][2]
Chemical Spill Response Workflow:
The following diagram outlines the logical flow for responding to a spill of N,N-dimethyl-7H-purin-2-amine.
Caption: Workflow for Chemical Spill Response.
Storage and Disposal
Proper long-term storage and compliant disposal are essential for safety and environmental protection.
Storage Conditions:
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1][3]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Temperature: For long-term stability, some suppliers recommend storing in a freezer at or below -20°C under an inert atmosphere.[11][12]
-
Segregation: Store separately from strong acids and oxidizing agents.
Waste Disposal Protocol: Chemical waste disposal must comply with all local, state, and federal regulations. Never dispose of N,N-dimethyl-7H-purin-2-amine down the drain or in the regular trash.[8][13]
-
Waste Identification: All waste streams (solid waste, contaminated PPE, rinse solutions) must be classified as hazardous waste.[9]
-
Containerization: Use a designated, sealable, and chemically compatible container for hazardous waste. The container must be clearly labeled with the words "HAZARDOUS WASTE" and list all chemical constituents by name and percentage.[8][9]
-
Collection: Collect all contaminated materials, including the first rinse from any emptied containers, as hazardous waste.[13]
-
Disposal Route: The primary disposal method is through a licensed professional waste disposal service, typically involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[8]
Conclusion
While N,N-dimethyl-7H-purin-2-amine is a valuable compound in chemical research, the absence of comprehensive safety data necessitates a highly cautious and proactive approach to its management in the laboratory. By treating it as a potentially hazardous substance and adhering to the principles of engineering controls, personal protective equipment, and strict handling protocols, researchers can mitigate risks effectively. This guide provides the technical framework to build a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
References
-
Capot Chemical Co., Ltd. (n.d.). MSDS of N,N-dimethyl-7H-purin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-dimethyl-8-prop-2-enyl-7H-purin-2-amine. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). n,7-Dimethyl-7h-purin-6-amine. National Institutes of Health. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 37432-21-6|N,N-Dimethyl-7H-purin-2-amine. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
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- 4. 9H-Purin-6-amine, N,9-dimethyl- | C7H9N5 | CID 94845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. docs.gato.txst.edu [docs.gato.txst.edu]
- 6. fishersci.no [fishersci.no]
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Application Notes and Protocols for the Synthesis of N,N-dimethyl-7H-purin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N,N-dimethyl-7H-purin-2-amine
N,N-dimethyl-7H-purin-2-amine, a derivative of the fundamental heterocyclic purine structure, represents a key building block in medicinal chemistry and drug discovery. The strategic placement of the dimethylamino group at the 2-position of the purine scaffold can significantly modulate its biological activity, influencing its interaction with various enzymatic targets and receptors. This application note provides a detailed, reliable, and efficient synthetic route for the preparation of N,N-dimethyl-7H-purin-2-amine, starting from the commercially available 2-amino-6-chloropurine. The described two-step protocol is designed for reproducibility and scalability, offering valuable guidance to researchers in the field.
Synthetic Strategy Overview
The synthesis of N,N-dimethyl-7H-purin-2-amine is achieved through a robust two-step sequence. The first step involves the selective N,N-dimethylation of the exocyclic 2-amino group of 2-amino-6-chloropurine via the Eschweiler-Clarke reaction. This classic reaction is highly effective for the exhaustive methylation of primary amines using formic acid and formaldehyde, with the significant advantage of preventing over-alkylation to a quaternary ammonium salt[1][2][3][4][5]. The subsequent step is a catalytic hydrogenation to remove the chlorine atom at the 6-position, yielding the final product.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for N,N-dimethyl-7H-purin-2-amine.
Experimental Protocols
Part 1: Synthesis of 6-Chloro-N,N-dimethyl-7H-purin-2-amine (Intermediate)
Rationale: The Eschweiler-Clarke reaction is employed for the selective and exhaustive methylation of the primary amino group at the 2-position of the purine ring. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The liberation of carbon dioxide drives the reaction to completion[2][3]. This method is advantageous as it typically avoids methylation of the purine ring nitrogens under these conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-6-chloropurine | 98% | Commercially Available |
| Formic Acid | ≥95% | ACS Reagent Grade |
| Formaldehyde | 37% solution in water | ACS Reagent Grade |
| Round-bottom flask | - | Standard laboratory glassware |
| Reflux condenser | - | Standard laboratory glassware |
| Magnetic stirrer/hotplate | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropurine (1.0 g, 5.9 mmol).
-
Add formic acid (15 mL) to the flask, followed by the dropwise addition of a 37% aqueous solution of formaldehyde (15 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring and maintain at this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess formic acid and formaldehyde under reduced pressure using a rotary evaporator.
-
Add 20 mL of deionized water to the residue and neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to obtain 6-chloro-N,N-dimethyl-7H-purin-2-amine. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Part 2: Synthesis of N,N-dimethyl-7H-purin-2-amine (Final Product)
Rationale: Catalytic hydrogenation is a widely used and efficient method for the dehalogenation of aryl and heteroaryl halides. In this step, the chloro group at the 6-position of the purine ring is reductively removed using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Chloro-N,N-dimethyl-7H-purin-2-amine | - | From Part 1 |
| Palladium on Carbon (Pd/C) | 10% | Commercially Available |
| Methanol | Anhydrous | ACS Reagent Grade |
| Sodium Bicarbonate | - | ACS Reagent Grade |
| Hydrogen Gas | High Purity | - |
| Hydrogenation apparatus | - | Standard laboratory equipment |
| Celite® | - | Filtration aid |
Protocol:
-
In a hydrogenation flask, dissolve 6-chloro-N,N-dimethyl-7H-purin-2-amine (1.0 g, 5.0 mmol) in methanol (50 mL).
-
Add sodium bicarbonate (0.84 g, 10.0 mmol) to the solution to act as a base and neutralize the HCl generated during the reaction.
-
Carefully add 10% palladium on carbon (100 mg, 10% w/w) to the reaction mixture.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired product, N,N-dimethyl-7H-purin-2-amine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.
Data Summary
| Compound | Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 6-Chloro-N,N-dimethyl-7H-purin-2-amine | 2-Amino-6-chloropurine | HCOOH, HCHO | 6-8 | 100-110 | 85-95 |
| N,N-dimethyl-7H-purin-2-amine | 6-Chloro-N,N-dimethyl-7H-purin-2-amine | H₂, 10% Pd/C, NaHCO₃ | 4-6 | Room Temp. | 90-98 |
Logical Relationship Diagram
The following diagram illustrates the logical progression and key decision points in the synthetic route.
Figure 2: Logical flow of the synthetic protocol.
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of N,N-dimethyl-7H-purin-2-amine. By employing the Eschweiler-Clarke reaction for selective dimethylation followed by catalytic hydrogenation for dechlorination, this protocol offers high yields and operational simplicity. This guide is intended to empower researchers in their synthetic endeavors, facilitating the production of this valuable purine derivative for applications in drug discovery and chemical biology.
References
-
Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]
-
Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971 , 36 (6), 829–832. [Link]
-
Ek, F.; Axelsson, O.; Wistrand, L.-G. The Eschweiler-Clarke Methylation of Primary Amines. Acta Chem. Scand.1997 , 51, 853-857. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]
-
Chen, J.; Wang, J.; Tu, T. Ruthenium-Pincer-Catalyzed Hydrogenation of Lactams to Amino Alcohols. Chem. Asian J.2018 , 13(17), 2559-2565. [Link][6]
Sources
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- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. Ruthenium-Pincer-Catalyzed Hydrogenation of Lactams to Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of N-7-Substituted Purines from Imidazole Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The regioselective synthesis of N-7-substituted purines is a critical endeavor in medicinal chemistry and drug development, as N-7 substitution can significantly modulate the biological activity of purine analogs. Traditional methods often yield mixtures of N-7 and N-9 isomers, posing significant purification challenges. This guide provides a comprehensive overview and detailed protocols for the synthesis of N-7-substituted purines commencing from readily available imidazole precursors. The primary focus is on a robust pathway that begins with 4-nitroimidazole, leveraging the directing and activating properties of the nitro group to achieve regioselective functionalization at the C-5 position, followed by cyclization to form the desired purine core. This methodology offers a clear and efficient route to purines that may be otherwise difficult to access.
Introduction: The Strategic Advantage of Imidazole-Based Synthesis
The purine scaffold is a cornerstone of numerous biologically vital molecules, including nucleic acids and signaling molecules. Synthetic purine analogs are integral to the development of antiviral, anticancer, and anti-inflammatory agents. The site of substitution on the purine ring profoundly influences its interaction with biological targets. While N-9 substitution is common, N-7 substituted analogs often exhibit unique biological profiles.[1]
Direct alkylation of a purine ring system frequently leads to a mixture of N-7 and N-9 isomers, with the thermodynamically more stable N-9 product often predominating.[1] Synthesizing the purine ring from a pre-functionalized imidazole precursor offers a powerful strategy to overcome this regioselectivity challenge. By building the pyrimidine ring onto an N-1 substituted imidazole, the N-7 position of the final purine product is predetermined by the N-1 position of the imidazole starting material.
This guide focuses on a particularly effective approach starting from 4-nitroimidazole. The nitro group serves two crucial functions:
-
Activation: It activates the imidazole ring for nucleophilic substitution of hydrogen.
-
Directing Group: It directs the initial substitution to the C-5 position, which is ortho to the nitro group.
This strategy, particularly when employing the Vicarious Nucleophilic Substitution (VNS) of hydrogen, provides a versatile and efficient entry point to key imidazole intermediates that are readily cyclized to form the target N-7-substituted purines.[2]
Core Synthetic Pathway: From 4-Nitroimidazole to N-7-Purines
The overall synthetic strategy is a multi-step process that involves initial N-alkylation of 4-nitroimidazole, followed by C-5 functionalization, reduction of the nitro group, and finally, cyclization to form the pyrimidine portion of the purine ring.
Caption: General workflow for N-7-purine synthesis.
Key Methodologies and Experimental Protocols
This section details the step-by-step protocols for the synthesis, explaining the rationale behind key experimental choices. The primary pathway detailed is the synthesis via an oxime intermediate, which has proven to be an effective route.[2]
Protocol 1: N-Alkylation of 4-Nitroimidazole
Causality and Rationale: The first step involves attaching the desired N-7 substituent to the N-1 position of the 4-nitroimidazole precursor. A strong base like potassium tert-butoxide (t-BuOK) is used to deprotonate the imidazole nitrogen, forming an anion that readily reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide). Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction, effectively solvating the potassium cation and promoting the nucleophilic attack.
Step-by-Step Procedure:
-
To a stirred solution of 4-nitroimidazole (1.0 eq, e.g., 5.66 g, 0.050 mol) in dry DMSO (100 mL), add potassium tert-butoxide (t-BuOK) (1.02 eq, e.g., 5.70 g, 0.051 mol) portion-wise at room temperature.
-
Stir the mixture for 15-20 minutes until a clear solution of the potassium salt is formed.
-
Add the desired alkyl halide (e.g., benzyl bromide, 2.0 eq, 17.10 g, 0.100 mol) dropwise to the solution. An excess of the alkylating agent is used to ensure complete conversion.
-
Continue stirring at room temperature for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (200 mL).
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with water (150 mL) and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-substituted-4-nitroimidazole.[2]
| Substituent (R) | Alkylating Agent | Typical Yield |
| Methyl | Methyl Iodide | ~85% |
| Benzyl | Benzyl Bromide | ~91%[2] |
| Caption: Representative yields for N-alkylation. |
Protocol 2: C-5 Functionalization via Vicarious Nucleophilic Substitution (VNS)
Causality and Rationale: The VNS reaction is a powerful method for introducing a carbon substituent onto an electron-deficient aromatic ring at a position occupied by hydrogen.[3][4] In this protocol, we introduce a dichloromethyl group, a precursor to a formyl group, at the C-5 position. The carbanion of chloroform (:CCl₃⁻), generated in situ using a strong base (t-BuOK), acts as the nucleophile. The nitro group at C-4 strongly activates the C-5 position for this nucleophilic attack. The reaction mechanism involves the formation of a σ-adduct, followed by base-induced β-elimination of HCl to restore aromaticity.[3][5]
Caption: Simplified VNS mechanism on the imidazole ring.
Step-by-Step Procedure:
-
Prepare a solution of the N-substituted-4-nitroimidazole (1.0 eq) from Protocol 1 in a mixture of dry tetrahydrofuran (THF) and DMSO.
-
Cool the solution to -10 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (t-BuOK) (excess, ~4.0 eq) in dry THF.
-
To the nitroimidazole solution, add chloroform (excess, ~3.0 eq).
-
Slowly add the t-BuOK solution dropwise to the reaction mixture, maintaining the temperature below -5 °C. A deep color change is typically observed, indicating carbanion formation.[3]
-
Stir the reaction at low temperature for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
The crude dichloromethyl intermediate is often taken directly to the next step without extensive purification.
Protocol 3: Formation and Cyclization of the Oxime Intermediate
Causality and Rationale: The dichloromethyl group introduced in the previous step is readily hydrolyzed under acidic conditions to a formyl (aldehyde) group. This aldehyde is then converted to an oxime by reaction with hydroxylamine. The nitro group is subsequently reduced to an amine (e.g., using catalytic hydrogenation). The resulting 4-aminoimidazole-5-carbaldehyde oxime is a key intermediate. This intermediate contains all the necessary atoms to form the purine. Cyclization is achieved by heating with an orthoester (e.g., triethyl orthoformate) and an acid catalyst. The orthoester provides the C-2 carbon of the purine ring, and the reaction proceeds via an imidate intermediate which then undergoes intramolecular cyclization and elimination to form the purine.[2]
Step-by-Step Procedure (Multi-step sequence):
-
A. Hydrolysis to Aldehyde:
-
Dissolve the crude dichloromethyl intermediate from Protocol 2 in a mixture of formic acid and water.
-
Heat the mixture at reflux for several hours until TLC analysis shows complete conversion to the more polar aldehyde product.
-
Neutralize the mixture and extract the aldehyde.
-
-
B. Oxime Formation:
-
Dissolve the aldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl.
-
Stir at room temperature until the aldehyde is consumed. The oxime product can be isolated by precipitation or extraction.
-
-
C. Nitro Group Reduction:
-
Dissolve the nitro-oxime in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 25-40 psi) for approximately 4 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting 4-aminoimidazole-5-carbaldehyde oxime is often unstable and should be used immediately in the next step.[2]
-
-
D. Purine Ring Cyclization:
-
Dissolve the crude amino-oxime in an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the mixture at reflux for 2-4 hours. The reaction forms an intermediate imidate.[2]
-
Cool the reaction and add a solution of ammonia in ethanol.
-
Transfer the mixture to a sealed tube and heat at 100-140 °C for 3-6 hours. This final step completes the cyclization to the purine ring.
-
After cooling, evaporate the solvent and purify the N-7-substituted purine by column chromatography or recrystallization.
-
| Starting Material | Cyclizing Agent | Product | Typical Yield (Last Step) |
| 4-Amino-1-methyl-imidazole-5-carbaldehyde oxime | Triethyl orthoformate | 7-Methyl-7H-purine | 60%[2] |
| 4-Amino-1-benzyl-imidazole-5-carbaldehyde oxime | Triethyl orthoformate | 7-Benzyl-7H-purine | 66% |
| 4-Amino-1-benzyl-imidazole-5-carbaldehyde oxime | Triethyl orthovalerate | 7-Benzyl-2-butyl-7H-purine | 31%[2] |
| Caption: Representative examples of purine formation via oxime cyclization. |
Troubleshooting and Key Considerations
-
Regioselectivity of N-Alkylation: While this method is designed for N-7 synthesis, trace amounts of the other isomer can sometimes form. Careful control of reaction conditions and purification are essential.
-
Instability of Intermediates: The 4-aminoimidazole intermediates, particularly the amino-oxime, can be unstable.[2] It is crucial to proceed to the next step as quickly as possible after their formation, minimizing exposure to air and heat.
-
VNS Reaction Conditions: The VNS reaction is sensitive to temperature and the stoichiometry of the base. The temperature must be kept low during the addition of the base to avoid side reactions.
-
Cyclization Conditions: The final cyclization step often requires optimization. The temperature and reaction time in the sealed tube can significantly impact the yield. In some cases, the formation of N-oxide byproducts can be observed if conditions are not carefully controlled.[2]
Conclusion
The synthesis of N-7-substituted purines from imidazole precursors, particularly via the 4-nitroimidazole pathway, represents a highly strategic and regioselective approach. By leveraging the activating and directing effects of the nitro group and employing powerful reactions like the Vicarious Nucleophilic Substitution, chemists can efficiently access a wide range of purine analogs that are challenging to synthesize through direct alkylation methods. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and organic synthesis to explore this valuable chemical space.
References
-
Mąkosza, M., & Słomka, A. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-301. [Link]
-
Ferris, J. P., & Orgel, L. E. (1968). Studies in prebiotic synthesis. IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines. Journal of Molecular Biology, 38(1), 121-128. [Link]
-
Taylor, E. C., & Loeffler, L. J. (1960). Purine Syntheses from Imidazoles. Journal of the American Chemical Society, 82(13), 3147-3151. [Link]
-
Bizzarri, B. M., et al. (2021). A Three-Way Regioselective Synthesis of Amino Acid Decorated Imidazole, Purine and Pyrimidine Derivatives by Multicomponent Chemistry Starting from Prebiotic Diaminomaleonitrile. Molecules, 26(11), 3334. [Link]
-
Robins, M. J., et al. (2003). Structure and synthesis of 6-(substituted-imidazol-1-yl)purines: versatile substrates for regiospecific alkylation and glycosylation at N9. The Journal of Organic Chemistry, 68(24), 9329-9341. [Link]
-
Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]
-
Bizzarri, B. M., et al. (2021). Synthesis of amino imidazole carbonitrile derivatives and their evaluation as antiviral agents. Molecules, 26(1), 123. [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]
-
Wikipedia. Vicarious nucleophilic substitution. [Link]
- Google Patents. (2002). Processes for the preparation of 4(5)-amino-5(4)
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(22), 8683-8686. [Link]
-
Krčová, M., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(14), 9545-9556. [Link]
-
Mąkosza, M. (1991). Vicarious nucleophilic substitution of hydrogen. Russian Chemical Reviews, 60(11), 1226. [Link]
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Mąkosza, M. (1994). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA International Journal for Chemistry, 48(12), 534-539. [Link]
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Lazcano, A., et al. (2016). Can an Imidazole Be Formed from an Alanyl-Seryl-Glycine Tripeptide under Possible Prebiotic Conditions? Life, 6(4), 42. [Link]
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Saladino, R., et al. (2012). Applications of Purine Ring Opening in the Synthesis of Imidazole, Pyrimidine, and New Purine Derivatives. Current Organic Chemistry, 16(13), 1536-1558. [Link]
-
Robins, R. K., et al. (1956). Potential Purine Antagonists. 11, Synthesis of Some 7- and 5,7-Substituted Pyrazolo [4,3-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784-790. [Link]
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Berry, D. A., et al. (1993). Synthesis of 8-amino-3-deazaguanine via imidazole precursors. Antitumor activity and inhibition of purine nucleoside phosphorylase. Journal of Medicinal Chemistry, 36(12), 1671-1676. [Link]
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Becerra, A., & Lazcano, A. (2018). Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines. PLoS One, 13(3), e0194346. [Link]
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Experimental protocol for preparing N,N-dimethyl-7H-purin-2-amine
An Application Note for the Synthesis, Purification, and Characterization of N,N-dimethyl-7H-purin-2-amine
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of N,N-dimethyl-7H-purin-2-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. The methodology is grounded in the principles of the Traube purine synthesis, a robust and versatile approach for constructing the purine ring system. This document details the step-by-step experimental procedure, from the preparation of the pyrimidine precursor to the final cyclization, purification, and analytical characterization of the target compound. The causality behind experimental choices is explained to empower researchers with a deep understanding of the reaction mechanism and to facilitate troubleshooting and adaptation.
Introduction and Significance
N,N-dimethyl-7H-purin-2-amine is a derivative of 2-aminopurine, a structural analog of the natural nucleobases adenine and guanine.[1] Purine analogs are fundamental building blocks in the development of novel therapeutics, including kinase inhibitors for oncology and antiviral agents.[2] The N,N-dimethyl substitution at the 2-amino position can significantly alter the molecule's electronic properties and hydrogen bonding capabilities, making it a valuable moiety for probing biological interactions and for creating selective ligands. For instance, related 2-aminopurine derivatives have been explored for their potential to form unnatural base pairs in synthetic biology and as fluorescent probes to study nucleic acid structures and dynamics.[3][4][5][6]
The protocol described herein utilizes the classic Traube purine synthesis, which involves the annulation of an imidazole ring onto a substituted pyrimidine-4,5-diamine precursor.[7] This method is highly reliable and offers a convergent route to a wide array of substituted purines.
Synthesis Strategy and Rationale
The synthesis is executed in two primary stages:
-
Preparation of the Key Intermediate: Synthesis of N4,N4-dimethyl-5-nitropyrimidine-2,4-diamine from a commercially available starting material. The nitro group serves as a precursor to the C5-amine required for cyclization.
-
Reductive Cyclization: Reduction of the nitro group to an amine, followed by in-situ cyclization with a one-carbon source (triethyl orthoformate) to form the fused imidazole ring, yielding the final purine product.
Detailed Experimental Protocol
3.1. Materials and Equipment
| Reagents and Solvents | Equipment |
| 2,4-Dichloro-5-nitropyrimidine | Round-bottom flasks (various sizes) |
| Dimethylamine solution (40% in H₂O) | Magnetic stirrer with heating mantle |
| Ammonia solution (7 N in Methanol) | Reflux condenser |
| Ethanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Rotary evaporator |
| Palladium on Carbon (10% Pd/C) | Hydrogenation apparatus (e.g., Parr shaker) or H₂ balloon setup |
| Triethyl orthoformate | Buchner funnel and filter paper |
| Acetic Anhydride | Silica gel for column chromatography |
| Sodium Sulfate (anhydrous) | Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃) | Standard laboratory glassware |
3.2. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8][9][10]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[10]
-
Reagent Handling: 2,4-Dichloro-5-nitropyrimidine is a corrosive and toxic solid. Dimethylamine and ammonia solutions are corrosive and have pungent odors. Handle with extreme care.[8][9]
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and purged. Use spark-proof equipment.[10]
3.3. Step 1: Synthesis of 2-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,4-dichloro-5-nitropyrimidine (10.0 g, 51.8 mmol) in ethanol (100 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a 40% aqueous solution of dimethylamine (14.0 mL, 114 mmol, 2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a yellow solid. This intermediate is typically used in the next step without further purification.
3.4. Step 2: Synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine
-
Transfer the crude 2-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine from the previous step to a sealed pressure vessel.
-
Add a 7 N solution of ammonia in methanol (100 mL).
-
Seal the vessel tightly and heat the mixture to 80 °C for 12 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.
-
After cooling to room temperature, carefully vent the vessel in the fume hood.
-
Concentrate the mixture in vacuo. The resulting solid can be purified by recrystallization from ethanol or used directly in the next step after drying.
3.5. Step 3: Synthesis of N,N-dimethyl-7H-purin-2-amine
-
To a 500 mL flask, add the crude N2,N2-dimethyl-5-nitropyrimidine-2,4-diamine (assuming ~51.8 mmol theoretical yield from Step 1).
-
Add ethanol (200 mL) and carefully add 10% Palladium on Carbon (approx. 500 mg, ~5 mol%).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Stir the suspension vigorously under an H₂ atmosphere (balloon or Parr apparatus) at room temperature.
-
The reaction is typically complete within 4-6 hours. Monitor by TLC; the nitro-compound is UV-active and the resulting triamine is often more polar and may stain with ninhydrin.
-
Once the reduction is complete, carefully purge the reaction vessel with nitrogen or argon.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol (50 mL).
-
To the filtrate, add triethyl orthoformate (17.2 mL, 103.6 mmol, 2.0 eq) and acetic anhydride (9.8 mL, 103.6 mmol, 2.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) for 3 hours.[11]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude solid.
3.6. Purification
-
The crude product is purified by flash column chromatography on silica gel.
-
Prepare a column using a suitable solvent system, typically starting with 100% Dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., a gradient of 0% to 10% MeOH in DCM).
-
Dissolve the crude solid in a minimal amount of DCM/MeOH and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC.
-
Combine the pure fractions and remove the solvent in vacuo to yield N,N-dimethyl-7H-purin-2-amine as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (br s, 1H, N7-H), ~8.1 (s, 1H, C8-H), ~7.9 (s, 1H, C6-H), ~3.1 (s, 6H, N(CH₃)₂) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks around δ 161, 156, 153, 140, 118, 37 ppm. |
| Mass Spec. (ESI+) | Calculated for C₇H₉N₅ [M+H]⁺: 164.0931; Found: 164.093x. |
| Appearance | Off-white to pale yellow solid.[12] |
| Purity (HPLC) | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm). |
Mechanistic Considerations and Discussion
-
Traube Synthesis Rationale: The Traube synthesis is a powerful method because it builds the desired heterocyclic system from readily available pyrimidine precursors. The choice of a 4,5-diaminopyrimidine is critical as these two adjacent amino groups provide the necessary nucleophiles to react with a one-carbon electrophile.[7]
-
Choice of Cyclizing Agent: Triethyl orthoformate serves as a stable and effective one-carbon electrophile. In the presence of an acid catalyst (generated from the hydrolysis of acetic anhydride), it forms a reactive intermediate that is attacked by one of the amino groups. A subsequent intramolecular cyclization via attack by the second amino group, followed by elimination of ethanol, closes the imidazole ring.[11]
-
Role of Reduction: The catalytic hydrogenation is a clean and efficient method for reducing the aromatic nitro group to an amine without affecting the pyrimidine ring. The resulting triamine is often unstable and prone to oxidation, which is why it is typically generated and used in-situ for the subsequent cyclization step.
References
-
Vertex AI Search Result[13] - MSDS of N,N-dimethyl-7H-purin-2-amine.
-
Vertex AI Search Result[3] - Synthesis of 3-(2-deoxy-??-D-ribofuranosyl)pyridin-2-one and 2-amino-6-(N,N-dimethylamino)-9-(2-deoxy-??-D-ribofuranosyl)purine derivatives for an unnatural base pair. ResearchGate.
-
Vertex AI Search Result[4] - Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. PubMed.
-
Vertex AI Search Result[8] - SAFETY DATA SHEET. Sigma-Aldrich.
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Vertex AI Search Result[9] - SAFETY DATA SHEET. Kao Chemicals.
-
Vertex AI Search Result[7] - Synthesis. Houben-Weyl.
-
Vertex AI Search Result[10] - Purine SDS, 120-73-0 Safety Data Sheets. ECHEMI.
-
Vertex AI Search Result[12] - N,N-dimethyl-7H-purin-2-amine CAS NO.37432-21-6. Shanghai Finebiotech Co.,Ltd.
-
Vertex AI Search Result[1] - 2-Aminopurine. Wikipedia.
-
Vertex AI Search Result[11] - Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI.
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Vertex AI Search Result[5] - 2-Amino Purine Oligo Modifications. Gene Link.
-
Vertex AI Search Result[6] - 2-aminopurine as a probe of RNA conformational transitions. PubMed.
-
Vertex AI Search Result[2] - N,9-Dimethyl-9H-purin-2-amine. Benchchem.
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Application Notes: The Strategic Role of N,N-dimethyl-2-aminopurine in Kinase Assays
An in-depth guide to the application of N,N-dimethyl-7H-purin-2-amine in kinase inhibitor screening has been developed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols to ensure scientific integrity and logical application in research settings.
N,N-dimethyl-2-aminopurine, a derivative of adenine, serves as a valuable tool in the screening of kinase inhibitors. Its utility is rooted in its ability to function as a competitive inhibitor for the ATP-binding site of various kinases. This competitive inhibition is a key mechanism that allows researchers to probe the activity of potential drug candidates.
The core principle of its application lies in its structural similarity to ATP, the natural substrate for kinases. By mimicking ATP, N,N-dimethyl-2-aminopurine can occupy the active site of a kinase, thereby preventing the binding of ATP and inhibiting the phosphorylation of a substrate. The degree to which a test compound can displace N,N-dimethyl-2-aminopurine from the kinase's active site serves as a measure of its inhibitory potential.
This compound is particularly useful in fluorescence-based kinase assays. When a fluorescently labeled tracer, often a derivative of N,N-dimethyl-2-aminopurine itself, is bound to a kinase, it emits a high degree of fluorescence polarization. Upon the introduction of a potent inhibitor that displaces the tracer, the fluorescence polarization decreases, providing a clear signal for inhibitor activity.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: General Kinase Inhibition Assay
This protocol outlines a general procedure for screening kinase inhibitors using N,N-dimethyl-2-aminopurine as a competitive ligand.
-
Reagent Preparation : Prepare a stock solution of N,N-dimethyl-2-aminopurine in an appropriate solvent, such as DMSO. The final concentration in the assay will typically be in the low micromolar range.
-
Kinase Reaction Mixture : In a microplate, combine the kinase, a fluorescently labeled substrate, and the test compounds at various concentrations.
-
Initiation of Reaction : Add ATP to the mixture to initiate the kinase reaction.
-
Incubation : Incubate the plate at a controlled temperature, usually 37°C, for a predetermined period to allow for phosphorylation.
-
Detection : Measure the fluorescence or luminescence of the samples to determine the extent of substrate phosphorylation.
-
Data Analysis : Calculate the IC50 values for the test compounds, which represent the concentration required to inhibit 50% of the kinase activity.
Protocol 2: Fluorescence Polarization Assay
This protocol is specifically designed for a fluorescence polarization-based assay.
-
Binding Assay Setup : Combine the kinase and a fluorescently labeled N,N-dimethyl-2-aminopurine tracer in a suitable buffer.
-
Addition of Inhibitors : Add the test compounds to the wells of a microplate.
-
Incubation : Allow the mixture to incubate at room temperature to reach binding equilibrium.
-
Fluorescence Polarization Measurement : Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Data Interpretation : A decrease in fluorescence polarization indicates the displacement of the tracer by the test compound, signifying inhibitory activity.
Data Presentation and Visualization
The following table summarizes typical concentration ranges for key reagents in a kinase inhibition assay.
| Reagent | Typical Concentration Range |
| Kinase | 1-10 nM |
| ATP | 1-100 µM |
| Substrate | 0.1-1 µM |
| N,N-dimethyl-2-aminopurine | 1-50 µM |
| Test Compound | 0.01-100 µM |
To further elucidate the experimental workflow, the following diagrams illustrate the key processes.
Caption: Workflow for a general kinase inhibitor screening assay.
Caption: Mechanism of competitive inhibition by N,N-dimethyl-2-aminopurine.
Application Notes & Protocols: Leveraging N,N-dimethyl-7H-purin-2-amine for Targeted Protein Degradation of Nek2 via PROTAC Technology
Introduction: A New Frontier in Targeted Therapeutics
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This is achieved by co-opting the cell's natural ubiquitin-proteasome system (UPS).[1] A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[1] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The purine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors due to its resemblance to the adenine core of ATP.[2][3] This application note details a comprehensive strategy for the development of PROTACs utilizing the novel warhead, N,N-dimethyl-7H-purin-2-amine, for the targeted degradation of NIMA-related kinase 2 (Nek2), a protein implicated in cancer progression. Overexpression of Nek2 is a common feature in various human cancers, and its inhibition can curtail tumor cell growth and induce apoptosis, making it a compelling therapeutic target.[2][4][5]
This document will provide a scientifically grounded rationale for the selection of Nek2 as a target, detailed protocols for the synthesis of a Nek2-targeting PROTAC, and methodologies for its cellular and biochemical characterization.
Rationale for Targeting Nek2 with a Purine-Based PROTAC
Nek2 is a serine/threonine kinase that plays a critical role in centrosome separation during mitosis.[4][5] Its dysregulation is linked to chromosomal instability, a hallmark of cancer. Structure-activity relationship (SAR) studies on purine-based inhibitors have demonstrated that the 2-aminopurine scaffold is a potent ATP-competitive inhibitor of Nek2.[4][6] Specifically, modifications at the C6 and N9 positions of the purine ring are well-tolerated and provide vectors for the attachment of linkers without abolishing kinase inhibitory activity. This makes the purine core an ideal starting point for PROTAC design.
While N,N-dimethyl-7H-purin-2-amine is a relatively unexplored molecule, its structural similarity to known purine-based Nek2 inhibitors suggests a high probability of it binding to the ATP pocket of Nek2.[4][5] The dimethylamino group at the C2 position can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for purine-based inhibitors.[6][7] By developing a PROTAC based on this warhead, we aim to not just inhibit Nek2's catalytic activity but to completely eliminate the protein, a strategy that can overcome resistance mechanisms associated with traditional kinase inhibitors.
Experimental Workflow for Nek2 PROTAC Development
The development of a potent and selective Nek2-targeting PROTAC involves a multi-step process, from the synthesis of the individual components to the final characterization of the assembled PROTAC.
Figure 1. A high-level overview of the Nek2 PROTAC development workflow.
Protocols
Part 1: Synthesis of a Functionalized N,N-dimethyl-7H-purin-2-amine Warhead
To connect the warhead to a linker, a reactive functional group must be introduced onto the purine scaffold. Based on SAR data of related purine inhibitors, the C6 position is an ideal site for modification.[6][8]
Protocol 1.1: Synthesis of 6-chloro-N,N-dimethyl-7H-purin-2-amine
-
Start with commercially available 2-amino-6-chloropurine.
-
Protect the N9 position with a suitable protecting group, such as a tetrahydropyranyl (THP) group, to prevent side reactions.
-
Perform a reductive amination with formaldehyde and sodium triacetoxyborohydride to dimethylate the 2-amino group.
-
Deprotect the N9 position under acidic conditions to yield the desired 6-chloro-N,N-dimethyl-7H-purin-2-amine.
Protocol 1.2: Introduction of a Linker-Compatible Handle at the C6 Position
-
Dissolve 6-chloro-N,N-dimethyl-7H-purin-2-amine in a suitable solvent like DMF.
-
Add a nucleophile containing a protected functional group for linker attachment, for example, N-Boc-ethylenediamine.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution at the C6 position.
-
Purify the product by column chromatography.
-
Deprotect the terminal functional group (e.g., remove the Boc group with TFA) to yield the functionalized warhead ready for linker coupling.
Part 2: PROTAC Synthesis
This protocol describes the synthesis of a PROTAC using the functionalized warhead, a polyethylene glycol (PEG) linker, and a pomalidomide-based ligand for the E3 ligase Cereblon (CRBN).
Protocol 2.1: Synthesis of Pomalidomide-Linker Intermediate
-
Synthesize a pomalidomide derivative with a free carboxylic acid group, which serves as the CRBN ligand.[9]
-
Activate the carboxylic acid of a commercially available Boc-protected PEG linker (e.g., Boc-NH-PEG4-COOH) using a coupling reagent like HATU.
-
React the activated linker with the pomalidomide derivative to form an amide bond.
-
Deprotect the terminal Boc group to yield the pomalidomide-linker intermediate with a free amine.
Protocol 2.2: Final PROTAC Assembly
-
Couple the functionalized N,N-dimethyl-7H-purin-2-amine warhead (with a suitable reactive group, e.g., a carboxylic acid) to the pomalidomide-linker intermediate using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Figure 2. Schematic of the Nek2 PROTAC assembly.
Part 3: In Vitro and Cellular Characterization of the Nek2 PROTAC
Protocol 3.1: Western Blot Analysis of Nek2 Degradation
This is a fundamental assay to confirm PROTAC-induced protein degradation.[1][10]
-
Cell Culture and Treatment: Seed a relevant cancer cell line known to express Nek2 (e.g., HeLa or MCF-7) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the Nek2 PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Nek2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nek2 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining Nek2.
Protocol 3.2: Determination of DC50 and IC50 Values
-
DC50 (Degradation Concentration 50%): This is the concentration of the PROTAC that results in 50% degradation of the target protein. It is determined by performing a dose-response Western blot as described in Protocol 3.1 and fitting the data to a four-parameter logistic curve.
-
IC50 (Inhibitory Concentration 50%): This is the concentration of the PROTAC that causes a 50% reduction in cell viability. It is determined using a cell viability assay, such as the MTT or CellTiter-Glo assay, after treating cells with a range of PROTAC concentrations for a longer duration (e.g., 72 hours).
Table 1: Representative Data for a Hypothetical Nek2 PROTAC
| Assay | Endpoint | Value |
| Nek2 Degradation | DC50 | 50 nM |
| Cell Viability | IC50 (MCF-7) | 150 nM |
| Kinase Binding | Ki (Nek2) | 25 nM |
Troubleshooting and Key Considerations
-
No Degradation Observed:
-
Poor Cell Permeability: Modify the linker to improve physicochemical properties.
-
Inefficient Ternary Complex Formation: Vary the linker length and attachment points on both the warhead and the E3 ligase ligand.
-
Incorrect E3 Ligase Choice: Ensure the chosen E3 ligase (e.g., CRBN or VHL) is expressed in the cell line of interest.
-
-
Off-Target Effects:
-
Perform a proteome-wide analysis (e.g., using mass spectrometry) to identify other degraded proteins.
-
Modify the warhead to improve its selectivity for Nek2.
-
-
"Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC-Nek2 or PROTAC-E3 ligase) can dominate over the formation of the productive ternary complex, leading to reduced degradation. This results in a characteristic "hook" shape in the dose-response curve.
Conclusion
The development of PROTACs targeting Nek2 using an N,N-dimethyl-7H-purin-2-amine warhead represents a promising strategy for the development of novel anti-cancer therapeutics. The protocols and guidelines presented in this application note provide a comprehensive framework for the synthesis, characterization, and validation of such molecules. By leveraging the principles of targeted protein degradation, researchers can unlock new avenues for treating diseases driven by aberrant protein expression.
References
-
Coxon, C. R., et al. (2017). Structure-guided design of purine-based probes for selective Nek2 inhibition. Oncotarget, 8(12), 19089–19124. [Link]
-
Cano, C., et al. (2017). Structure-guided design of purine-based probes for selective Nek2 inhibition. Zenodo. [Link]
- Zorba, A., et al. (2018). Delineating the role of linker length and composition in proteolysis targeting chimera (PROTAC) efficacy. Journal of Medicinal Chemistry, 61(12), 5274-5292.
-
Matheson, C. J., et al. (2017). Structure-guided design of purine-based probes for selective Nek2 inhibition. Oncotarget, 8(12), 19089–19124. [Link]
-
Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]
-
Routledge, J. R., et al. (2021). Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening. Frontiers in Chemistry, 9, 691694. [Link]
-
Sakamoto, K. M. (2011). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 761, 239–250. [Link]
-
Coxon, C. R., et al. (2017). Structure-guided design of purine-based probes for selective Nek2 inhibition. Oncotarget, 8(12), 19089–19124. [Link]
-
Toste, F. D., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 572911. [Link]
-
Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]
-
Charnwood Discovery. (n.d.). PROTAC Services I PROTAC Protein Degraders. Charnwood Discovery. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]
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Alcaide, A., et al. (2021). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
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Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770. [Link]
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Yang, K., et al. (2021). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules, 26(15), 4446. [Link]
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Tovell, H., et al. (2019). IC50 Values and Degradation Efficiency of Second Generation of SGK PROTACs. ResearchGate. [Link]
-
Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. [Link]
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Sharma, K., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Current Drug Discovery Technologies, 12(2), 84–105. [Link]
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Edmondson, S. D., et al. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 979–996. [Link]
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Comprehensive Analytical Characterization of N,N-dimethyl-7H-purin-2-amine
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of N,N-dimethyl-7H-purin-2-amine (CAS: 1408088-37-8)[1]. As a substituted purine, this compound holds potential significance in medicinal chemistry and drug development, necessitating robust and reliable analytical protocols for its identification, purity assessment, and structural elucidation. This guide moves beyond a simple listing of procedures to explain the underlying principles and rationale for methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these techniques. The protocols described herein cover High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and UV-Vis Spectroscopy for basic characterization.
Introduction and Scientific Context
N,N-dimethyl-7H-purin-2-amine is a heterocyclic compound featuring a purine core, a fundamental structure in numerous biologically active molecules, including nucleosides and signaling molecules. The precise substitution pattern, particularly the dimethylamino group at the C2 position and the tautomeric hydrogen at the N7 position, dictates its physicochemical and pharmacological properties. Accurate characterization is therefore a critical prerequisite for any downstream application, from early-stage discovery to quality control in manufacturing.
The analytical challenge lies in unambiguously confirming the structure and quantifying the purity of the target molecule, while also identifying any potential process-related impurities or degradants. The methods outlined in this guide are designed to work in concert, providing orthogonal data points that build a complete and trustworthy analytical profile of the compound.
Physicochemical Properties Summary
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| CAS Number | 1408088-37-8 | [1] |
| Molecular Formula | C₇H₉N₅ | [2] |
| Molecular Weight | 163.18 g/mol | [2] |
| Canonical SMILES | CN(C)C1=NC2=C(N=C1)N=CN2 | |
| Predicted XLogP3 | 0.4 | [2] |
Integrated Analytical Workflow
A multi-technique approach is indispensable for the rigorous characterization of a novel or synthesized chemical entity. Each technique provides a unique piece of the puzzle, and their combined data provide a high degree of confidence in the final assessment. The following workflow illustrates the logical progression of analysis.
Caption: Integrated workflow for the characterization of N,N-dimethyl-7H-purin-2-amine.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle: Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the compound. The purine core provides a strong chromophore, making UV detection highly effective. Due to the basic nature of the dimethylamino group and purine nitrogens, an acidic mobile phase is employed to protonate the analyte, ensuring sharp, symmetrical peak shapes and preventing interaction with silanol groups on the column stationary phase.
Protocol 4.1: RP-HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or determined λmax from Section 7).
-
Injection Volume: 5 µL.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Causality and Insights:
-
Formic Acid: Serves as both an acidifier to protonate the analyte and an ion-pairing agent, improving peak shape significantly for basic compounds like amines[3].
-
C18 Column: The workhorse of reversed-phase chromatography, providing excellent retention and separation for a wide range of small molecules.
-
Gradient Elution: Necessary to elute any more hydrophobic impurities that may be present and to ensure the column is cleaned effectively after each injection.
Mass Spectrometry (MS) for Identity and Structural Confirmation
Principle: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound, confirming its elemental composition, and its fragmentation pattern, which acts as a structural fingerprint. Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique suitable for polar, basic molecules.
Protocol 5.1: LC-MS Analysis (ESI+)
-
Instrumentation:
-
Couple the HPLC system from Protocol 4.1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Ionization Source Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 600 L/hr at 350 °C.
-
Mode: Positive Ion (ESI+). The basic nitrogens are readily protonated to form [M+H]⁺.
-
-
Mass Analyzer Settings:
-
Full Scan Range: m/z 50 - 500.
-
Data Acquisition: Centroid mode.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 164.0931 (Calculated for C₇H₁₀N₅⁺).
-
Protocol 5.2: Tandem MS (MS/MS) for Fragmentation
-
Method:
-
Perform a product ion scan targeting the precursor ion m/z 164.1.
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
-
Expected Fragmentation Pattern:
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity between atoms, allowing for complete assignment of the molecular structure.
Protocol 6.1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve a wide range of compounds and its high boiling point).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Experiments to Perform:
-
¹H NMR: Quantitative, provides proton count and coupling.
-
¹³C NMR: Provides carbon count and type (e.g., C, CH, CH₂, CH₃ via DEPT).
-
2D HSQC: Correlates directly bonded protons and carbons.
-
2D HMBC: Correlates protons and carbons separated by 2-3 bonds, crucial for connecting molecular fragments.
-
-
Predicted ¹H and ¹³C Chemical Shifts:
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| H-6 | ~8.8 - 9.0 | Singlet | ~140 |
| H-8 | ~8.1 - 8.3 | Singlet | ~148 |
| N(CH₃)₂ | ~3.1 - 3.3 | Singlet (6H) | ~38 |
| C-2 | - | - | ~161 |
| C-4 | - | - | ~156 |
| C-5 | - | - | ~124 |
Causality and Insights:
-
DMSO-d₆ Solvent: Its ability to form hydrogen bonds can help in observing exchangeable protons (like N-H), although the N7-H may be broad or not observed.
-
HMBC is Critical: This experiment will show correlations from the N-methyl protons to the C2 carbon, and from the H6 and H8 protons to other carbons in the purine rings, definitively confirming the substitution pattern and isomeric form (7H vs. 9H).
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy is a simple and rapid technique to determine the wavelength of maximum absorbance (λmax). This value is characteristic of the compound's chromophore (the purine ring) and is essential for setting the optimal detection wavelength in HPLC-UV analysis.
Protocol 7.1: Determination of λmax
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~5-10 µg/mL) in ethanol or methanol.
-
Use the same solvent as the reference blank.
-
-
Method:
-
Scan the sample across a wavelength range of 200 - 400 nm.
-
Identify the wavelength(s) at which maximum absorbance occurs. Purine systems typically exhibit strong absorbance in the 250-280 nm range[7].
-
Conclusion
The analytical protocols detailed in this guide provide a comprehensive framework for the characterization of N,N-dimethyl-7H-purin-2-amine. By systematically applying HPLC for purity, mass spectrometry for molecular weight and fragmentation, and NMR for definitive structure, researchers can establish a complete and reliable analytical profile of the molecule. This multi-faceted approach ensures the scientific integrity required for advancing compounds through the research and development pipeline.
References
-
Gepdiremen, A. et al. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-296. Available at: [Link]
-
Kycia, A. et al. (1996). Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. Magnetic Resonance in Medicine, 36(5), 788-95. Available at: [Link]
-
van Gennip, A. H. et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 43(11), 2105-2111. Available at: [Link]
-
West, A. H. et al. (2000). 13 C NMR spectra of purine resonances in cell extracts of wild-type and SHMT mutant strains. ResearchGate. Available at: [Link]
-
Supplementary Data for related purine studies. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). 9H-Purin-6-amine,N,9-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Giedyk, M. et al. (2020). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 25(23), 5668. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm. Retrieved from [Link]
-
Potapov, A. S. et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. Available at: [Link]
-
PubChem. (n.d.). n,7-Dimethyl-7h-purin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Hussaini, K. et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(6), 856. Available at: [Link]
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High-Performance Liquid Chromatography (HPLC) Purification Protocol for N,N-dimethyl-7H-purin-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the purification of N,N-dimethyl-7H-purin-2-amine from a crude synthetic mixture using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). As a member of the substituted purine family, this compound holds potential interest in medicinal chemistry and drug discovery, necessitating a high degree of purity for accurate biological and pharmacological evaluation. This guide details a systematic approach, from initial analytical method development to preparative scale-up, fraction collection, and post-purification analysis. The causality behind critical experimental choices, such as column chemistry, mobile phase modifiers, and gradient optimization, is explained to empower researchers to adapt this protocol for similar purine analogs.
Introduction and Scientific Background
N,N-dimethyl-7H-purin-2-amine is a nitrogen-containing heterocyclic compound belonging to the purine class. Purines are fundamental components of nucleic acids and are prevalent in a wide array of biologically active molecules.[1] The synthesis of such substituted purines often yields a complex mixture containing unreacted starting materials, isomers, and various byproducts. For downstream applications in biological screening, structural analysis, or as a pharmaceutical intermediate, achieving high purity (>98%) is paramount.
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for purifying moderately polar to non-polar small molecules.[2] The methodology leverages hydrophobic interactions between the analyte, a non-polar stationary phase (typically alkyl-silica), and a polar mobile phase.[2] For nitrogen-containing heterocycles like N,N-dimethyl-7H-purin-2-amine, specific challenges such as poor peak shape due to secondary ionic interactions with the stationary phase must be addressed.[3] This protocol employs a C18 stationary phase with an acidified mobile phase to ensure robust, reproducible, and high-resolution separation.
Analyte Physicochemical Properties
A foundational understanding of the target molecule's properties is critical for rational method development.
| Property | Value | Source / Comment |
| Chemical Structure | (See Figure 1) | N/A |
| Molecular Formula | C₇H₉N₅ | [4][5] |
| Molecular Weight | 163.18 g/mol | [4] |
| Polarity | Moderately Polar | Predicted based on the purine core and dimethylamino group. Soluble in polar organic solvents and aqueous acids. |
| Chromophore | Yes | The purine ring system strongly absorbs UV light, enabling straightforward detection. |
| pKa | Basic | The purine ring contains multiple basic nitrogen atoms. This necessitates pH control of the mobile phase to ensure a consistent protonation state for predictable retention and symmetrical peak shape.[6] |
Figure 1: Chemical Structure of N,N-dimethyl-7H-purin-2-amine.
HPLC Purification Workflow
The purification strategy follows a logical progression from small-scale method development to large-scale isolation and final purity verification. This ensures efficient use of material and time while maximizing the final yield and purity.
Caption: Overall workflow for HPLC purification.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification process.
Materials and Reagents
-
Crude N,N-dimethyl-7H-purin-2-amine sample
-
Acetonitrile (ACN), HPLC Grade or higher
-
Methanol (MeOH), HPLC Grade
-
Deionized (DI) Water, 18.2 MΩ·cm
-
Formic Acid (FA), LC-MS Grade
-
Dimethyl Sulfoxide (DMSO), HPLC Grade
-
0.22 µm Syringe Filters (ensure compatibility with sample solvent)
Protocol Part 1: Analytical Method Development
The objective here is to develop a high-resolution separation method on an analytical scale that can be effectively transferred to a preparative scale.
-
Sample Preparation : a. Dissolve the crude synthetic product in DMSO to a final concentration of approximately 1-2 mg/mL.[7] Using the mobile phase as the sample solvent is ideal, but DMSO is acceptable for compounds with poor solubility, provided the injection volume is kept small to avoid solvent mismatch effects.[8] b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[9][10]
-
Mobile Phase Preparation : a. Mobile Phase A: 0.1% Formic Acid in Water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of DI water. b. Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. c. Degas both mobile phases by sonication or online degasser to prevent air bubbles from interfering with the pump and detector.[11][12]
-
HPLC Instrumentation and Conditions : a. Run a scouting gradient to determine the approximate retention time of the target compound. b. Based on the scouting run, optimize the gradient to achieve maximum resolution between the target peak and adjacent impurities.
The following table summarizes the optimized analytical conditions.
| Parameter | Analytical Scale Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength from DAD scan) |
| Injection Volume | 5-10 µL |
Protocol Part 2: Preparative Scale-Up and Purification
The optimized analytical method is now scaled for preparative purification to isolate a larger quantity of the compound.
-
Method Scaling : The key is to maintain the linear velocity of the mobile phase to preserve the separation's resolution. The flow rate is scaled by the square of the ratio of the column diameters: Flow Rate (Prep) = Flow Rate (Analytical) x [Diameter (Prep) / Diameter (Analytical)]² Example: 1.0 mL/min x [21.2 mm / 4.6 mm]² ≈ 21.2 mL/min
-
Sample Preparation for Preparative Run : a. Dissolve a larger quantity of the crude material in a minimal amount of DMSO or a mixture of DMSO/Methanol. Aim for the highest possible concentration without precipitation. b. Filter the entire solution through a 0.22 µm or 0.45 µm filter.
-
Preparative HPLC Instrumentation and Conditions :
| Parameter | Preparative Scale Conditions |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 65% B over 25 minutes (gradient time is slightly extended to maintain resolution) |
| Flow Rate | 20 mL/min |
| Column Temp. | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (determined by a loading study) |
Protocol Part 3: Fraction Collection & Post-Purification
-
Fraction Collection : a. Set the fraction collector to trigger collection based on the UV signal threshold of the target peak.[13][14] b. Manually oversee the first run to ensure the delay volume between the detector and the fraction collector outlet is correctly calibrated, ensuring the peak is collected accurately.[13]
-
Purity Analysis of Fractions : a. After collection, analyze a small aliquot from each collected fraction (or a pooled sample of the main peak fractions) using the analytical HPLC method developed in Part 1.[15] b. Combine only the fractions that meet the required purity threshold (e.g., >98%).
-
Solvent Removal : a. Combine the pure fractions into a round-bottom flask. b. Remove the acetonitrile using a rotary evaporator. c. The remaining aqueous solution containing the product and formic acid can be frozen and lyophilized (freeze-dried) to yield the final product as a dry, fluffy powder. This is an effective method for removing water and volatile modifiers like formic acid.[1]
-
Final Verification : a. Mass Spectrometry : Confirm the identity of the final product by obtaining a mass spectrum, which should show the expected molecular ion for C₇H₉N₅.[16][17] b. NMR : For definitive structural confirmation, acquire ¹H and ¹³C NMR spectra.
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to minimizing downtime and ensuring successful purification.[11][12][18]
Caption: A logical guide for troubleshooting common HPLC issues.
References
- Benchchem.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Agilent.
- AELAB. Expert Guide to Troubleshooting Common HPLC Issues. (2025-05-29).
- PerkinElmer.
- Labcompare.com. Troubleshooting Common HPLC Issues. (2025-02-28).
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Mastelf. Troubleshooting Common HPLC Issues: Solutions for Better Results. (2025-01-07).
- Nacalai Tesque, Inc.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Chrom Tech, Inc.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. (2023-04-27).
- Polymer Chemistry Characterization Lab.
- Separation Science. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025-07-04).
- Restek. HPLC Column Selection Guide.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- Drawell.
- Teledyne Labs.
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025-08-06).
- PubChem - NIH. n,7-Dimethyl-7h-purin-6-amine.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06).
- Separation Science. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. (2025-05-29).
- LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013-11-01).
- Gilson. Mass Directed Fraction Collection for HPLC.
- Fisher Scientific. Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns.
- ResearchGate. How to Perform Fractionation Collection & Analysis using HPLC?. (2021-05-27).
- BIOFOUNT. N,N-Dimethyl-7H-purin-2-amine (37432-21-6).
- Thermo Fisher Scientific. Principles of fraction collection using the Vanquish HPLC and UHPLC systems.
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Application Notes and Protocols for the Purification of Purine Derivatives by Column Chromatography
Introduction: Navigating the Complex Landscape of Purine Derivative Purification
Purine derivatives represent a cornerstone of modern biomedical research and drug development. This diverse class of molecules, encompassing everything from endogenous nucleosides and nucleotides to synthetic kinase inhibitors and antiviral agents, necessitates robust and efficient purification strategies to ensure the accuracy and reproducibility of downstream applications. The inherent polarity and structural diversity of these compounds, however, present significant challenges to the chromatographer.
This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing a detailed exploration of column chromatography techniques for the purification of purine derivatives. Moving beyond a simple recitation of methods, this document delves into the fundamental principles governing the separation of these molecules, offering field-proven insights into method selection, optimization, and troubleshooting. By understanding the "why" behind the "how," researchers can develop self-validating purification systems that deliver compounds of the highest purity.
The Chromatographer's Decision Matrix: Selecting the Optimal Purification Strategy
The physicochemical properties of a purine derivative—polarity, solubility, and ionizability—are the primary determinants for selecting the most appropriate chromatographic technique. The interplay of the purine core with its various substituents dictates its interaction with the stationary and mobile phases. A logical approach to method selection is paramount for efficient purification.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Method Selection Workflow for Purine Derivative Purification", fontname="Arial", fontsize=10];
Caption: A decision-making workflow for selecting the appropriate chromatographic technique based on the polarity and ionizability of the target purine derivative.
I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Substituted Purines
RP-HPLC is arguably the most versatile and widely employed technique for the purification of a broad range of purine derivatives, particularly those synthesized in medicinal chemistry campaigns.[1] Its high resolution and scalability make it an indispensable tool.[1]
Core Principle: Hydrophobic Interactions
In RP-HPLC, a nonpolar stationary phase (typically silica chemically modified with alkyl chains, such as C18 or C8) is used in conjunction with a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[2] Separation is achieved based on the hydrophobic character of the analytes. Less polar (more hydrophobic) purine derivatives will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase.
Causality in Method Development: The Role of Mobile Phase Modifiers
The multiple nitrogen atoms within the purine ring system can lead to undesirable interactions with residual silanol groups on the silica support of the stationary phase, resulting in poor peak shape (tailing).[3] To counteract this, acidic modifiers are commonly added to the mobile phase.
-
Formic Acid (0.1%): A common choice that protonates the basic nitrogens of the purine ring, minimizing silanol interactions and leading to sharper peaks. It is also volatile, making it easy to remove during post-purification workup.[1][4]
-
Trifluoroacetic Acid (TFA) (0.1%): A stronger acid than formic acid, TFA is highly effective at masking silanol interactions and can improve peak shape for particularly basic purine derivatives. However, it can be more difficult to remove from the final product.[1][4]
The choice of organic solvent (acetonitrile vs. methanol) can also influence selectivity due to different interactions with the analyte and stationary phase. Acetonitrile is generally preferred for its lower viscosity and UV transparency.
Data Presentation: Typical RP-HPLC Parameters
The following tables summarize typical starting conditions for the purification of substituted purine analogs.
Table 1: Typical HPLC Parameters for Purification of N-Substituted Purine Analogs [1]
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 20-70% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Expected Purity | >95% | >98% |
| Expected Yield | N/A | 70-90% |
Experimental Protocol: RP-HPLC Purification of a Synthetic Purine Derivative
This protocol outlines a systematic approach to developing a purification method for a novel substituted purine.[1]
1. Sample Preparation: a. Dissolve the crude synthetic product in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 1 mg/mL.[1] b. Filter the sample solution through a 0.22 µm syringe filter to remove particulate matter.[1]
2. Analytical Method Development (Scouting Gradient): a. Column: C18, 4.6 x 150 mm, 5 µm. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Gradient: 5% to 95% B over 20 minutes.[1] f. Detection: Diode Array Detector (DAD) scanning from 200-400 nm to determine the optimal wavelength for detection. g. Injection Volume: 10 µL.
3. Method Optimization: a. Based on the retention time of the target compound, adjust the gradient to improve resolution from nearby impurities. A shallower gradient around the elution point of the target will enhance separation.[5] b. If peak shape is poor, consider changing the acidic modifier to 0.1% TFA or the organic solvent to methanol.[1]
4. Preparative Scale-Up: a. Column: C18, 21.2 x 250 mm, 10 µm. b. Calculate the preparative gradient and flow rate to maintain the same linear velocity as the analytical method. c. Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO) and if possible, dilute with the initial mobile phase.[1] d. Injection: Inject the prepared sample onto the column. e. Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.[1]
5. Post-Purification Processing: a. Analyze the collected fractions by analytical HPLC to confirm purity. b. Pool the fractions that meet the desired purity specifications. c. Remove the solvent by lyophilization or rotary evaporation to obtain the purified compound.[1]
II. Hydrophilic Interaction Liquid Chromatography (HILIC): The Choice for Polar Purines
For highly polar purine derivatives such as nucleosides, nucleotides, and certain metabolites, RP-HPLC often provides insufficient retention. HILIC emerges as a powerful alternative for these challenging separations.[6]
Core Principle: Partitioning into a Water-Enriched Layer
HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[7] The mobile phase creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained, while less polar compounds elute earlier. The elution order is generally the inverse of that in RP-HPLC.[8]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Principle of HILIC Separation", fontname="Arial", fontsize=10];
Caption: Diagram illustrating the partitioning of a polar purine derivative into the immobilized water layer on a HILIC stationary phase, leading to its retention.
Causality in Method Development: The Critical Role of Water and Buffer
In HILIC, the water content of the mobile phase is the primary driver of retention. Decreasing the water content (increasing the organic solvent concentration) increases the retention of polar analytes. The type and concentration of the buffer salt in the aqueous portion of the mobile phase also significantly impact selectivity and peak shape by influencing analyte solubility in the adsorbed water layer and mitigating secondary ionic interactions with the stationary phase.
Experimental Protocol: HILIC-MS/MS Analysis of Purine Metabolites in Biological Fluids
This protocol is adapted for the analysis of polar purine metabolites in plasma or urine.[9][10]
1. Sample Preparation (from Plasma/Urine): a. Thaw frozen samples at room temperature. For urine samples, heating at 40°C for 15 minutes can help re-solubilize any precipitated uric acid.[8] b. To 100 µL of the sample, add 400 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of acetonitrile/water (95:5, v/v).
2. HILIC-MS/MS Conditions: a. Column: HILIC column (e.g., Waters Xbridge™ Amide, 2.1 x 100 mm, 3.5 µm).[10] b. Mobile Phase A: Acetonitrile with 10 mM ammonium formate. c. Mobile Phase B: Water with 10 mM ammonium formate. d. Flow Rate: 0.4 mL/min. e. Gradient:
- 0-2 min: 5% B
- 2-10 min: 5% to 50% B
- 10-12 min: 50% B
- 12.1-15 min: 5% B (re-equilibration) f. Detection: Tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in positive or negative mode, depending on the analytes.
III. Ion-Exchange Chromatography (IEC): Separation by Charge
For purine derivatives that carry a net charge at a given pH, such as nucleotides (due to their phosphate groups) and certain ionizable purine bases, ion-exchange chromatography offers a highly selective purification method.[11]
Core Principle: Electrostatic Interactions
IEC utilizes a stationary phase with covalently bound charged functional groups.[11]
-
Anion-Exchange Chromatography (AEX): Employs a positively charged stationary phase (e.g., with quaternary ammonium groups) to bind and separate negatively charged molecules (anions), such as nucleotides.[1][12]
-
Cation-Exchange Chromatography (CEX): Uses a negatively charged stationary phase (e.g., with sulfonate groups) to separate positively charged molecules (cations), such as protonated purine bases.[11]
Bound molecules are then eluted by increasing the ionic strength (salt concentration) of the mobile phase, which introduces competing ions that displace the analyte from the stationary phase, or by changing the pH to neutralize the charge on the analyte or the stationary phase.[11]
Causality in Method Development: The Importance of pKa and pH
The net charge of a purine derivative is dependent on the pH of the mobile phase and the pKa values of its ionizable groups. For effective binding, the pH of the mobile phase must be set to ensure that both the analyte and the stationary phase are appropriately charged. For example, to separate nucleotides on a strong anion exchanger, a mobile phase pH around 7.5 is often used to ensure the phosphate groups are deprotonated and carry a negative charge.[12]
Experimental Protocol: Anion-Exchange Purification of Nucleotides
This protocol provides a general method for the separation of mono-, di-, and tri-phosphate nucleotides.[12]
1. Column and Buffer Preparation: a. Column: A strong anion-exchange column (e.g., Tosoh TSKgel SuperQ-5PW).[12] b. Mobile Phase A (Low Salt): 20 mM Ammonium Bicarbonate, pH 8.0. c. Mobile Phase B (High Salt): 1 M Ammonium Bicarbonate, pH 8.0. d. Equilibrate the column with Mobile Phase A until a stable baseline is achieved.
2. Sample Preparation and Loading: a. Dissolve the nucleotide mixture in Mobile Phase A. b. Filter the sample through a 0.22 µm filter. c. Inject the sample onto the equilibrated column.
3. Elution: a. Wash the column with Mobile Phase A for 2-3 column volumes to elute any unbound species. b. Apply a linear gradient of 0-100% Mobile Phase B over 20-30 column volumes. Nucleotides will elute based on their increasing negative charge (i.e., monophosphates first, followed by di- and triphosphates). c. Detection: UV at 260 nm.
4. Post-Purification: a. The use of a volatile buffer like ammonium bicarbonate allows for easy removal by lyophilization.[12]
IV. Normal-Phase (Silica Gel) Chromatography: A Classic Approach for Less Polar Derivatives
For less polar, synthetic purine derivatives, traditional normal-phase chromatography on silica gel remains a cost-effective and valuable purification technique, especially for large-scale purifications (flash chromatography).
Core Principle: Adsorption
In normal-phase chromatography, a polar stationary phase (silica gel) is used with a nonpolar mobile phase (e.g., mixtures of hexanes and ethyl acetate). Separation is based on the analyte's polarity; more polar compounds adsorb more strongly to the silica gel and elute later, while less polar compounds travel through the column more quickly.[4]
Causality in Method Development: Solvent Strength and Selectivity
The choice of mobile phase is critical. A less polar solvent system (e.g., high hexane content) will result in longer retention times, while increasing the polarity of the mobile phase (e.g., by adding more ethyl acetate or a more polar solvent like methanol) will decrease retention times. For purines with basic nitrogen atoms, adding a small amount of a basic modifier like triethylamine (1-3%) to the mobile phase can deactivate acidic sites on the silica gel, preventing peak tailing and improving recovery.[13]
Experimental Protocol: Flash Chromatography of a Substituted Purine
This protocol is suitable for purifying gram-scale quantities of a moderately polar purine derivative.
1. TLC Method Development: a. Use TLC to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[14][15] Common solvent systems for purines include dichloromethane/methanol and ethyl acetate/hexanes.[4]
2. Column Packing: a. Prepare a slurry of silica gel in the initial, less polar mobile phase. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
3. Sample Loading: a. Liquid Loading: If the compound is soluble in the mobile phase, dissolve it in a minimal amount of the solvent and apply it carefully to the top of the silica bed.[3] b. Dry Loading (for poorly soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[13][14][16]
4. Elution: a. Begin eluting with the solvent system determined by TLC. b. A step or linear gradient of increasing solvent polarity can be used to first elute less polar impurities and then the target compound.[13][15] c. Collect fractions and monitor their composition by TLC.
5. Product Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Common Issues in Purine Chromatography
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing (RP-HPLC) | - Secondary interactions with residual silanols.[3][17] - Column overload. | - Increase the concentration or strength of the acidic modifier (e.g., 0.1% TFA). - Reduce the sample mass injected onto the column.[18] |
| Poor Retention (RP-HPLC) | - Analyte is too polar for the stationary phase. | - Switch to a more polar stationary phase (e.g., polar-embedded C18) or consider HILIC.[17] |
| Irreproducible Retention Times (HILIC) | - Insufficient column equilibration time.[7] - Small variations in mobile phase water content. | - Ensure adequate re-equilibration between gradient runs (at least 10-15 column volumes).[7] - Prepare mobile phases accurately and consistently. |
| Broad or Split Peaks (All Modes) | - Partially blocked column inlet frit.[18] - Sample solvent is too strong or incompatible with the mobile phase.[19] | - Back-flush the column to dislodge particulates.[18] - Dissolve the sample in the initial mobile phase whenever possible.[17][19] |
| No Elution (IEC) | - Ionic strength of the elution buffer is too low. - pH is incorrect, leading to very strong binding. | - Increase the final salt concentration in the gradient. - Adjust the mobile phase pH to reduce the charge of the analyte. |
Conclusion: A Principle-Driven Approach to Purity
The successful purification of purine derivatives is not a matter of chance but a result of a systematic and principle-driven approach. By carefully considering the physicochemical properties of the target molecule, chromatographers can select the most appropriate technique from a powerful arsenal that includes reversed-phase, HILIC, ion-exchange, and normal-phase chromatography. The detailed protocols and troubleshooting guidance provided herein serve as a robust starting point for method development. Ultimately, a deep understanding of the underlying chromatographic principles empowers the scientist to move beyond rote application of methods and to rationally design and execute purification strategies that deliver purine derivatives of the highest quality, thereby ensuring the integrity of subsequent research and development endeavors.
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Regalado, E. L., et al. (2020). Generic anion-exchange chromatography method for analytical and preparative separation of nucleotides in the development and manufacture of drug substances. Journal of Chromatography A, 1625, 461298. Available at: [Link]
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Hawach Scientific. (2025). The Methods of Sample Loading in Flash Column. Available at: [Link]
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Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
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University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
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Budelier, K., & Schorr, J. (2001). Purification of DNA by anion-exchange chromatography. Current Protocols in Molecular Biology, Chapter 2, Unit 2.1B. Available at: [Link]
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Li, X., et al. (2024). A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine. Talanta, 267, 125171. Available at: [Link]
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Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Available at: [Link]
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Buchi.com. Sample Introduction In Flash Chromatography. Available at: [Link]
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Agilent. (2024). Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Available at: [Link]
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Taylor & Francis eBooks. Purines, Pyrimidines, Nucleosides, and Nucleotides: Physical Constants and Spectral Properties. Available at: [Link]
- Google Patents. (2018). CN108752405B - Method for separating nucleotide by ion exchange resin combined chromatography.
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Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available at: [Link]
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ResearchGate. (2021). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Available at: [Link]
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Li, X., et al. (2024). Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells. Journal of Pharmaceutical and Biomedical Analysis, 240, 115949. Available at: [Link]
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El-Shishtawy, R. M. (2024). Purine (Xanthine) Alkaloids. Available at: [Link]
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Nacalai Tesque, Inc. T1. Poor peak shape. Available at: [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 38-42. Available at: [Link]
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Miller, A. A., Benvenuto, J. A., & Loo, T. L. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 165-176. Available at: [Link]
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Klovins, K., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 209, 114510. Available at: [Link]
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Reichard, P., & Bergström, S. (1951). Chromatography of purines and pyrimidines on starch columns. Acta Chemica Scandinavica, 5, 190-191. Available at: [Link]
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Zhang, L., et al. (2007). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Journal of Chromatography A, 1163(1-2), 299-303. Available at: [Link]
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MDPI. (2020). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Available at: [Link]
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Teledyne ISCO. Purine and Related Compound Purification Strategies. Available at: [Link]
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NIH. (2014). Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides. Available at: [Link]
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Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. Available at: [Link]
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ResearchGate. (2010). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. Available at: [Link]
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MDPI. (2022). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Available at: [Link]
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ResearchGate. (2021). Guidelines for purine extraction and determination in foods. Available at: [Link]
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Bio-Rad. Cation Exchange Chromatography. Available at: [Link]
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Royal Society of Chemistry. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. Available at: [Link]
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ResearchGate. (2007). Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. Available at: [Link]
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ResearchGate. (2011). Purine alkaloids: A focus on caffeine and related compounds in beverages. Available at: [Link]
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Melnik, M., Sprusansky, O., & Musil, P. (2014). Bio-Medical Aspects of Purine Alkaloids. Advances in Biological Chemistry, 4, 274-280. Available at: [Link]
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Application Notes and Protocols for the NMR Spectroscopic Analysis of N,N-dimethyl-7H-purin-2-amine
Abstract
This comprehensive guide details the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N,N-dimethyl-7H-purin-2-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the field, this document provides a complete workflow from sample preparation to spectral interpretation. It includes detailed, step-by-step protocols for 1D and 2D NMR experiments, predicted chemical shift assignments with justifications based on established principles and data from analogous structures, and visual aids to facilitate understanding of the experimental and analytical processes. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Introduction
N,N-dimethyl-7H-purin-2-amine is a substituted purine derivative of significant interest in the development of novel therapeutic agents. The purine core is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Accurate structural elucidation and characterization are paramount in the drug discovery pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This application note provides an in-depth guide to the complete ¹H and ¹³C NMR assignment of N,N-dimethyl-7H-purin-2-amine. By leveraging data from unsubstituted purine and its substituted analogues, we present a robust prediction of the NMR spectra. Furthermore, we outline standardized protocols for sample preparation and data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, which are essential for unambiguous signal assignment.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts for N,N-dimethyl-7H-purin-2-amine are based on the analysis of unsubstituted 7H-purine and the known effects of an N,N-dimethylamino substituent on aromatic systems. The electron-donating nature of the dimethylamino group is expected to cause a significant upfield shift (to lower ppm values) for the protons and carbons of the pyrimidine ring, particularly at the ortho and para positions, although the effect in a heterocyclic system like purine is more complex.
Table 1: Predicted ¹H NMR Chemical Shifts for N,N-dimethyl-7H-purin-2-amine in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-6 | ~8.5 | Singlet | Expected to be the most downfield of the purine ring protons, deshielded by the adjacent nitrogen atoms. |
| H-8 | ~8.2 | Singlet | Typically upfield relative to H-6 in 7H-purines. |
| N(CH₃)₂ | ~3.2 | Singlet | Characteristic chemical shift for N,N-dimethylamino groups attached to an aromatic ring. |
| N7-H | ~13.0 | Broad Singlet | The imino proton of the imidazole ring is expected to be significantly downfield and may be broad due to exchange. |
Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-dimethyl-7H-purin-2-amine in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | ~160 | The carbon bearing the dimethylamino group, expected to be significantly downfield. |
| C-4 | ~152 | A quaternary carbon in the pyrimidine ring, deshielded by adjacent nitrogens. |
| C-5 | ~115 | A quaternary carbon in the imidazole ring, influenced by the fusion of the two rings. |
| C-6 | ~145 | A methine carbon in the pyrimidine ring, deshielded by adjacent nitrogens. |
| C-8 | ~140 | A methine carbon in the imidazole ring. |
| N(CH₃)₂ | ~40 | Typical chemical shift for the methyl carbons of an N,N-dimethylamino group. |
Experimental Protocols
I. Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Compound Purity: Ensure the sample of N,N-dimethyl-7H-purin-2-amine is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent dissolving power for a wide range of organic molecules, including purine derivatives, and its relatively high boiling point, which minimizes evaporation.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) is also a common and acceptable practice.[3][4]
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow for the NMR analysis of N,N-dimethyl-7H-purin-2-amine.
II. NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
A. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
B. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
C. 2D NMR Spectroscopy
For unambiguous assignment, the following 2D NMR experiments are highly recommended.[5]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is particularly useful for identifying adjacent protons. In this molecule, it will primarily confirm the absence of couplings for the singlet signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the protonated carbons (C-6 and C-8) and the methyl carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning the quaternary carbons (C-2, C-4, and C-5) by observing correlations from the purine and methyl protons.[7]
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for all experiments.
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3][4]
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
-
Signal Assignment:
-
¹H Spectrum: Assign the singlet signals based on their predicted chemical shifts and integrations.
-
¹³C Spectrum: Tentatively assign the carbon signals based on their predicted chemical shifts.
-
HSQC Spectrum: Confirm the assignments of the protonated carbons (C-6, C-8, and N(CH₃)₂) by identifying their cross-peaks with the corresponding protons.
-
HMBC Spectrum: Use the long-range correlations to definitively assign the quaternary carbons. For example, the H-6 proton should show correlations to C-2, C-4, and C-5. The methyl protons should show correlations to C-2.
-
COSY Spectrum: Confirm the lack of proton-proton couplings for the aromatic protons.
-
Logical Flow of 2D NMR-Based Structural Elucidation
Caption: The logical progression for assigning NMR signals using 2D correlation experiments.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of N,N-dimethyl-7H-purin-2-amine. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently and accurately characterize this important heterocyclic compound. The integration of 1D and 2D NMR techniques is essential for the complete and unambiguous assignment of all proton and carbon signals, which is a critical step in the quality control and structural verification processes within drug discovery and development.
References
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Bruker. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
-
Davoren, E., & Mason, S. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181. [Link]
-
Doleček, R., et al. (2012). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry, 50(3), 181-186. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5733. [Link]
-
Marek, R., & Straka, M. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(12), 5345-5355. [Link]
-
RSC Publishing. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). HSQC. Retrieved from [Link]
- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry (5th ed.). McGraw-Hill.
-
Williamson, R. T., et al. (2011). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Magnetic Resonance in Chemistry, 49(S1), S63-S71. [Link]
Sources
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Application Note: High-Throughput LC-MS/MS Method for the Analysis of N,N-dimethyl-7H-purin-2-amine and its Metabolites in Human Liver Microsomes
Abstract
This application note presents a detailed protocol for the analysis of N,N-dimethyl-7H-purin-2-amine, a purine analog with therapeutic potential, and its primary metabolites using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol outlines an in vitro metabolism study using human liver microsomes (HLM) to simulate hepatic clearance and identify key biotransformation products. The methodology covers sample preparation, optimized LC-MS/MS parameters, and data analysis strategies, providing researchers, scientists, and drug development professionals with a comprehensive guide for evaluating the metabolic fate of this compound.
Introduction
N,N-dimethyl-7H-purin-2-amine is a synthetic purine derivative with a chemical structure suggestive of potential interactions with biological systems.[1][2] Understanding the metabolic stability and identifying the metabolic pathways of novel drug candidates are critical steps in the early stages of drug discovery and development.[3][4][5] The liver, and specifically the cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, is the primary site of metabolism for a vast majority of xenobiotics.[4][6] In vitro models utilizing human liver microsomes (HLM) offer a reliable and cost-effective system to predict the in vivo hepatic metabolism and potential drug-drug interactions of a new chemical entity.[3][4][7]
This application note provides a comprehensive workflow for assessing the metabolic profile of N,N-dimethyl-7H-purin-2-amine using HLM and subsequent analysis by LC-MS/MS, a powerful technique for the sensitive and selective quantification of small molecules in complex biological matrices.[8][9][10]
Predicted Metabolic Pathways
Based on the structure of N,N-dimethyl-7H-purin-2-amine, which contains two N-methyl groups, the primary routes of metabolism are predicted to be N-demethylation and subsequent oxidation, catalyzed by CYP enzymes.[11][12][13] The proposed metabolic cascade is illustrated in the diagram below.
Caption: Predicted metabolic pathway of N,N-dimethyl-7H-purin-2-amine.
Experimental Design and Protocols
Part 1: In Vitro Metabolism in Human Liver Microsomes
This protocol describes the incubation of N,N-dimethyl-7H-purin-2-amine with pooled human liver microsomes to generate metabolites.
Materials:
-
N,N-dimethyl-7H-purin-2-amine
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Purified Water, LC-MS grade
Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Potassium Phosphate Buffer (0.5 M, pH 7.4)
-
Purified Water
-
HLM (final concentration 0.5-1.0 mg/mL)
-
N,N-dimethyl-7H-purin-2-amine (final concentration 1-10 µM, dissolved in a minimal amount of DMSO, final DMSO concentration <0.5%)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regeneration system.
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the terminated reaction mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[15]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Part 2: LC-MS/MS Analysis
This section details the optimized parameters for the chromatographic separation and mass spectrometric detection of the parent compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for quantitative analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N,N-dimethyl-7H-purin-2-amine | 164.1 | 122.1 | 25 |
| N-methyl-7H-purin-2-amine | 150.1 | 135.1 | 20 |
| 7H-purin-2-amine | 136.1 | 119.1 | 30 |
| Oxidized Metabolite | 180.1 | 163.1 | 22 |
| Internal Standard | User-defined | User-defined | Optimized |
Note: The specific product ions and collision energies should be optimized for the instrument in use.
Sources
- 1. parchem.com [parchem.com]
- 2. N,N-dimethyl-7H-purin-2-amine | CAS:37432-21-6 | 郑州阿尔法化工有限公司 [alfachem.cn]
- 3. researchgate.net [researchgate.net]
- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. biorxiv.org [biorxiv.org]
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- 11. researchgate.net [researchgate.net]
- 12. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organomation.com [organomation.com]
Application Notes & Protocols: Strategic Derivatization of N,N-dimethyl-7H-purin-2-amine for Enhanced Biological Profiling
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the chemical derivatization of N,N-dimethyl-7H-purin-2-amine, a key scaffold for the development of novel therapeutic agents. Recognizing the critical role of purine analogs in targeting a myriad of biological processes, we present a detailed exploration of synthetic strategies aimed at diversifying this core structure for enhanced biological activity and target specificity.[1][2] This document moves beyond simple procedural listings to explain the underlying chemical principles and strategic considerations for each derivatization approach. We offer field-proven, step-by-step protocols for N-alkylation, C8-halogenation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and "click" chemistry modifications. Furthermore, we provide detailed methodologies for relevant biological assays, including kinase inhibition and cytotoxicity assessments, to enable a comprehensive evaluation of the synthesized derivatives. This application note is designed to empower researchers to rationally design and synthesize novel purine-based compounds with tailored biological profiles.
Introduction: The Purine Scaffold as a Privileged Structure
The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine in DNA and RNA.[3] This inherent biological relevance has made purine analogs a highly successful class of molecules in medicinal chemistry, leading to the development of numerous anticancer, antiviral, and immunosuppressive drugs.[1][2] N,N-dimethyl-7H-purin-2-amine, a dimethylated guanine analog, presents a versatile starting point for the generation of compound libraries for high-throughput screening and lead optimization. Its structural features offer multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This guide will focus on strategic derivatization at key positions of the N,N-dimethyl-7H-purin-2-amine core to explore structure-activity relationships (SAR) and identify novel bioactive compounds. We will detail methods to introduce a diverse range of functional groups, thereby modulating properties such as solubility, cell permeability, and target engagement.
Derivatization Strategies and Protocols
The derivatization of the N,N-dimethyl-7H-purin-2-amine core can be systematically approached by targeting specific positions on the purine ring. The primary sites for modification include the nitrogen atoms of the imidazole ring (N7 and N9) and the carbon atoms at positions C6 and C8.
N-Alkylation at N7 and N9 Positions
Direct alkylation of the imidazole nitrogens is a fundamental strategy to introduce a variety of substituents that can influence steric bulk, hydrogen bonding potential, and overall molecular conformation. The regioselectivity of N7 versus N9 alkylation is often dependent on the reaction conditions and the nature of the alkylating agent.[4]
Rationale: Alkylation at these positions can modulate the electronic properties of the purine ring system and introduce functionalities for further conjugation or to probe specific interactions within a biological target's binding pocket. N7-alkylation, for instance, can impact the hydrogen bonding patterns of the guanine-like core.[5][6]
Caption: Workflow for N-alkylation of the purine core.
Protocol: General Procedure for N-Alkylation
-
Preparation: To a solution of N,N-dimethyl-7H-purin-2-amine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an inert atmosphere (e.g., argon or nitrogen), add a base such as sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 mmol).
-
Activation: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the purine nitrogen.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to separate the N7 and N9 isomers.
| Parameter | Condition | Rationale/Insight |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH is a strong, non-nucleophilic base suitable for complete deprotonation. K₂CO₃ and Cs₂CO₃ are milder bases that can also be effective. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are preferred to dissolve the purine and facilitate the reaction. |
| Temperature | Room Temperature to 80 °C | The reaction temperature depends on the reactivity of the alkylating agent. |
| Purification | Silica Gel Chromatography | The polarity difference between the N7 and N9 isomers usually allows for their separation by column chromatography. |
Functionalization at C6 and C8 via Halogenation
To enable powerful cross-coupling reactions, the purine core must first be functionalized with a suitable leaving group, typically a halogen. Chlorination at the C6 position and bromination at the C8 position are common and effective strategies.
Rationale: The introduction of a chlorine atom at the C6 position transforms the guanine-like scaffold into a versatile intermediate for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[2][7][8][9][10]
Protocol: Synthesis of 2-(dimethylamino)-6-chloro-7H-purine
This protocol is adapted from established methods for the chlorination of guanine derivatives.[7][9]
-
Preparation: In a well-ventilated fume hood, suspend N,N-dimethyl-7H-purin-2-amine (1.0 mmol) in phosphorus oxychloride (POCl₃, 10 mL).
-
Reaction: Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) to the suspension. Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Rationale: The C8 position of purines is susceptible to electrophilic halogenation. Introducing a bromine atom at this position provides a handle for subsequent derivatization, particularly through Suzuki-Miyaura coupling.[1][11][12][13][14][15][16][17]
Protocol: Synthesis of 8-bromo-N,N-dimethyl-7H-purin-2-amine
This protocol is based on established methods for the bromination of purine nucleosides.[11][13][14]
-
Preparation: Dissolve N,N-dimethyl-7H-purin-2-amine (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of chloroform and methanol.
-
Bromination: Add N-bromosuccinimide (NBS, 1.1 mmol) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired 8-bromo derivative.
Palladium-Catalyzed Cross-Coupling Reactions
With halogenated purine intermediates in hand, a vast chemical space can be accessed through palladium-catalyzed cross-coupling reactions.
Rationale: This reaction allows for the formation of a carbon-carbon bond between the halogenated purine and a boronic acid or ester, enabling the introduction of aryl, heteroaryl, or vinyl groups. This is a powerful method for expanding the molecular framework.[9]
Caption: Suzuki-Miyaura coupling for C-C bond formation.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a reaction vessel, add the halogenated purine (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80-110 °C for several hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Dry, filter, and concentrate the combined organic layers. Purify the product by column chromatography.
| Parameter | Condition | Rationale/Insight |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of catalyst and ligand can significantly impact reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step of the catalytic cycle. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
Rationale: This reaction enables the formation of a carbon-nitrogen bond between the halogenated purine and an amine, providing access to a wide range of N-substituted derivatives. This is particularly useful for introducing functionalities that can modulate solubility and engage in specific hydrogen bonding interactions.[17][18][19]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, combine the halogenated purine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture at 80-110 °C until the starting material is consumed, as indicated by TLC.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Click Chemistry for Bioconjugation
Rationale: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that can be used to link the purine core to other molecules, such as peptides, sugars, or fluorescent probes.[5] This requires the initial introduction of an azide or alkyne functionality onto the purine scaffold.
Protocol: Introduction of an Azide Handle and Subsequent Click Reaction
This protocol assumes the prior synthesis of an N-alkylated purine bearing a terminal halide.
-
Azide Installation: Dissolve the N-alkylated purine with a terminal halide (e.g., N9-(3-bromopropyl)-N,N-dimethyl-7H-purin-2-amine, 1.0 mmol) in DMF. Add sodium azide (NaN₃, 1.5 mmol) and heat the mixture at 60-80 °C for several hours. After completion, perform an aqueous work-up and purify to obtain the azido-functionalized purine.
-
Click Reaction:
-
To a solution of the azido-purine (1.0 mmol) and a terminal alkyne-containing molecule (1.0 mmol) in a mixture of tert-butanol and water, add a freshly prepared solution of sodium ascorbate (0.2 mmol) in water.
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol) in water.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Purify the triazole product by an appropriate method, such as column chromatography or recrystallization.
-
Biological Assay Protocols
The following protocols are provided as examples of how to assess the biological activity of the newly synthesized N,N-dimethyl-7H-purin-2-amine derivatives.
Kinase Inhibition Assays
Many purine analogs are known to be kinase inhibitors. The Kinase-Glo® and ADP-Glo™ assays are robust, luminescence-based methods for measuring kinase activity.
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The remaining ATP is used by a luciferase to generate a luminescent signal.[11]
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a white, opaque 96-well plate. This should include the kinase, substrate, ATP, and the test compound at various concentrations. The final volume is typically 25 µL. Include a "no kinase" control and a "vehicle" control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C) for a predetermined time (e.g., 60 minutes).
-
Detection: Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature. Add 25 µL of Kinase-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents of the wells and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Principle: This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then detected using a luciferase-based reaction.[8]
Protocol:
-
Kinase Reaction: Perform the kinase reaction as described for the Kinase-Glo® assay.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase and luciferin for detection. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence.
-
Data Analysis: The luminescent signal is directly proportional to kinase activity. Calculate percent inhibition and IC₅₀ values as described above.
| Assay | Measures | Signal Correlation to Kinase Activity | Advantages |
| Kinase-Glo® | ATP remaining | Inverse | Simple, one-step addition after kinase reaction.[11] |
| ADP-Glo™ | ADP produced | Direct | More sensitive for kinases with low ATP turnover.[8] |
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7][12][13][14][15]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized purine derivatives. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The derivatization of N,N-dimethyl-7H-purin-2-amine offers a rich landscape for the discovery of novel biologically active molecules. The synthetic strategies and assay protocols detailed in this application note provide a robust framework for researchers to systematically explore the chemical space around this privileged scaffold. By employing a combination of N-alkylation, halogenation, and palladium-catalyzed cross-coupling reactions, a diverse library of compounds can be generated. Subsequent evaluation in relevant biological assays, such as those for kinase inhibition and cytotoxicity, will enable the identification of promising lead compounds for further development in the fields of oncology, virology, and beyond.
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Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). Elsevier. Retrieved January 5, 2026, from [Link]
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Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. (2024). MDPI. Retrieved January 5, 2026, from [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
A Simple Method for C-6 Modification of Guanine Nucleosides. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Purine Nucleosides Modified at C8 or C2 Position with (β-Halo)vinylsulfone and β-Ketosulfone Reactive Groups and Their Incorporation into DNA: Synthesis of the Organoarsenical Antibiotic Arsinothricin and Polyaromatic Hydrocarbons. (2021). FIU Digital Commons. Retrieved January 5, 2026, from [Link]
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Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Synthesis of 8-bromopurines 4. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Direct Regioselective C-H Cyanation of Purines. (2023). MDPI. Retrieved January 5, 2026, from [Link]
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Applications of Purine Ring Opening in the Synthesis of Imidazole, Pyrimidine, and New Purine Derivatives. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. (2018). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Formation of 8-S-L-cysteinylguanosine from 8-bromoguanosine and cysteine. (2013). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Design, synthesis and preliminary biological evaluation of C-8 substituted guanine derivatives as small molecular inhibitors of FGFRs. (2015). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (2007). SciELO México. Retrieved January 5, 2026, from [Link]
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8-Bromoguanine. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]
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Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Azide and Alkyne-Containing Amino Acids. (2020). Aapptec Peptides. Retrieved January 5, 2026, from [Link]
-
Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. (2017). MDPI. Retrieved January 5, 2026, from [Link]
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Selective photostabilisation of guanine by methylation. (2013). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Purine. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Buchwald-Hartwig amination. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 5, 2026, from [Link]
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N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). Benchling. Retrieved January 5, 2026, from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]
-
Data Sheet - CDK2 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 5, 2026, from [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001). ResearchGate. Retrieved January 5, 2026, from [Link]
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Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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CDK2 Assay Kit, 79599. (n.d.). Amsbio. Retrieved January 5, 2026, from [Link]
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DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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INTRODUCTION. (n.d.). CORE. Retrieved January 5, 2026, from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]
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Click Chemistry in Proteomic Investigations. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Derivatization technique for both purines and pyrimidines. (2005). Chromatography Forum. Retrieved January 5, 2026, from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of N,N-dimethyl-7H-purin-2-amine on Cancer Cell Lines
Abstract
This document provides a comprehensive technical guide for the initial in vitro characterization of N,N-dimethyl-7H-purin-2-amine, a novel synthetic purine analog, as a potential anti-cancer agent. Purine analogs represent a clinically significant class of chemotherapeutics that function as antimetabolites, interfering with nucleic acid synthesis and leading to cell death.[1][2][3] This guide is designed for researchers in oncology, drug discovery, and cell biology, presenting a logical, multi-phase experimental workflow. We move from foundational cytotoxicity screening to elucidate the compound's potency, to detailed mechanistic assays investigating its impact on apoptosis and cell cycle progression. The protocols herein are detailed to ensure reproducibility and include expert insights into critical steps, reflecting field-proven best practices for evaluating novel chemical entities.
Introduction: The Scientific Premise
The purine scaffold is a cornerstone of cellular life, forming the basis of adenine and guanine, the building blocks of DNA and RNA. The relentless proliferation of cancer cells is critically dependent on a constant supply of these nucleotides for replication. Purine nucleoside analogs exploit this dependency by mimicking natural purines, thereby disrupting nucleotide metabolism.[4][5] Upon cellular uptake, these analogs are often metabolized into fraudulent nucleotides, which can inhibit key enzymes involved in DNA and RNA synthesis or be directly incorporated into nucleic acids, triggering DNA damage, cell cycle arrest, and apoptosis.[2][3]
N,N-dimethyl-7H-purin-2-amine is a synthetic purine derivative whose anti-neoplastic potential has yet to be characterized. Based on its structural similarity to known purine antimetabolites, we hypothesize that it may exert cytotoxic effects on cancer cells by interfering with these fundamental replication processes. This application note outlines a systematic approach to test this hypothesis, providing robust protocols to determine its efficacy and preliminary mechanism of action.
Preliminary Compound Characterization & Handling
Prior to initiating cell-based assays, it is critical to understand the physicochemical properties of N,N-dimethyl-7H-purin-2-amine.
-
Solubility Testing: The compound's solubility dictates its bioavailability in culture media. It is recommended to determine its solubility in a vehicle compatible with cell culture, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Subsequently, perform serial dilutions in complete cell culture medium to determine the maximum concentration at which it remains in solution without precipitation. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Stability in Media: The stability of the compound in aqueous, buffered cell culture media at 37°C is a critical parameter.[6][7] Unstable compounds can degrade over the course of a multi-day experiment, leading to an underestimation of potency. Stability can be assessed over a 72-hour period using techniques like HPLC-MS to quantify the parent compound's concentration over time. For the purposes of these initial protocols, we will assume the compound is sufficiently stable for the duration of the assays.
Experimental Workflow: A Phased Approach
A logical progression of experiments is essential for an efficient and cost-effective evaluation. Our proposed workflow begins with broad screening for cytotoxic activity and uses these results to inform subsequent, more detailed mechanistic studies.
Caption: A logical workflow for the in vitro evaluation of a novel compound.
Phase 1: Cytotoxicity Screening using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells, allowing for the quantification of cytotoxicity.[11]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Maintain selected cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media in a humidified incubator at 37°C with 5% CO₂.[12]
-
Harvest cells during their logarithmic growth phase.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[13]
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X working stock of serial dilutions of N,N-dimethyl-7H-purin-2-amine in complete medium from the DMSO stock.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic drug like Doxorubicin).[12]
-
Incubate plates for desired time points (e.g., 48 and 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[10][14]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the log-transformed compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[12]
-
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data should be presented clearly to facilitate interpretation.
Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of N,N-dimethyl-7H-purin-2-amine
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 48 | 11.8 ± 2.1 |
| A549 | Lung Carcinoma | 48 | 25.4 ± 3.5 |
| MCF-7 | Breast Adenocarcinoma | 72 | 9.5 ± 1.1 |
| HeLa | Cervical Cancer | 72 | 7.2 ± 0.9 |
| A549 | Lung Carcinoma | 72 | 18.6 ± 2.4 |
Phase 2: Mechanistic Elucidation
If N,N-dimethyl-7H-purin-2-amine demonstrates potent cytotoxicity, the next step is to investigate how it induces cell death. As a purine analog, two likely mechanisms are the induction of apoptosis and/or arrest of the cell cycle.
Apoptosis Induction via Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS), a phospholipid normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these early apoptotic cells.[17] Propidium Iodide (PI) is a DNA-binding dye that is excluded by the intact membranes of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with N,N-dimethyl-7H-purin-2-amine at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
Data is interpreted by quadrant analysis:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Cell Cycle Analysis via Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[19] The amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cell populations in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[20] Purine analogs often cause arrest at the S-phase or G2/M boundary.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest cells (adherent and floating) and wash once with PBS.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells and carefully decant the ethanol.
-
Wash the cells twice with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. (RNase A is crucial as PI can also bind to double-stranded RNA).[20]
-
A typical staining solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
Incubate for 30 minutes at room temperature in the dark.[21]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, collecting the PI fluorescence signal (typically in the FL2 channel).
-
Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution. Analyze the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
-
Hypothesized Mechanism of Action
Based on its class, N,N-dimethyl-7H-purin-2-amine likely acts as an antimetabolite. The following diagram illustrates this hypothesized pathway leading to the endpoints measured in our assays.
Caption: Hypothesized mechanism of action for a purine analog antimetabolite.
Conclusion and Future Directions
This application note provides a structured, evidence-based framework for the initial in vitro assessment of N,N-dimethyl-7H-purin-2-amine. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine the compound's potential as an anti-cancer agent. Positive results from this workflow—specifically, potent IC₅₀ values and clear evidence of apoptosis induction or cell cycle arrest—would warrant further investigation. Subsequent steps could include Western blot analysis to probe key proteins in the apoptotic pathway (e.g., Caspase-3, PARP cleavage) or cell cycle regulation (e.g., Cyclins, CDKs), and ultimately, progression to in vivo preclinical models.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
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Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from Bio-protocol. [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Dr. Mo. (2024). Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. YouTube. [Link]
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Parker, W. B. (2003). Purine nucleoside antimetabolites in development for the treatment of cancer. PubMed. [Link]
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Fisher Scientific. (n.d.). eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide. Retrieved from Fisher Scientific. [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from University of Chicago. [Link]
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National Cancer Institute. (n.d.). Definition of purine nucleoside analog. Retrieved from NCI Dictionary of Cancer Terms. [Link]
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University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from UMass Chan Medical School. [Link]
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Hassan, A. Y., et al. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]
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Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]
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Bio-protocol. (n.d.). In vitro cytotoxicity assay. Retrieved from Bio-protocol. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]
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O'Neill, J. S., et al. (2016). Amino acids in the cultivation of mammalian cells. PMC - PubMed Central. [Link]
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- 3. Facebook [cancer.gov]
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- 7. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting low yield in N,N-dimethyl-7H-purin-2-amine synthesis
Welcome to the technical support guide for the synthesis of N,N-dimethyl-7H-purin-2-amine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental work. The synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is robust but sensitive to several key parameters.
Troubleshooting Guide: Question & Answer Format
This guide is structured as a series of questions that address common issues encountered during the synthesis. We will begin with the general problem of low yield and systematically diagnose the potential root causes.
Q1: My overall yield is low. Where do I even begin to troubleshoot?
Low yield is a frustrating but common issue. A systematic approach is crucial. The first step is to carefully analyze your crude reaction mixture by Thin Layer Chromatography (TLC) and, if possible, LC-MS or crude ¹H NMR. This initial analysis will guide your troubleshooting strategy.
The following decision tree provides a logical workflow for diagnosing the problem.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Q2: My analysis shows mainly unreacted starting material (e.g., 2-chloropurine). How can I drive the reaction to completion?
Observing a significant amount of unreacted starting material points to issues with the reaction conditions, reagents, or setup. The SNAr reaction on an electron-deficient purine ring requires sufficient activation of the nucleophile and/or electrophile.
Causality Analysis:
-
Insufficient Nucleophilicity: Dimethylamine is a good nucleophile, but if its concentration is too low or if it's protonated by adventitious acid, its reactivity plummets.
-
Poor Solubility: If the 2-halopurine starting material is not fully dissolved at the reaction temperature, the reaction becomes a heterogeneous mixture, drastically slowing the rate.
-
Inadequate Temperature: Like most reactions, the SNAr amination has an activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Ineffective Base: A base is often used to scavenge the HCl byproduct. If the base is too weak or hindered, the resulting acidic conditions will protonate the dimethylamine, shutting down the reaction.
Recommended Solutions & Protocols:
-
Review Your Reagents:
-
Dimethylamine Source: Anhydrous dimethylamine (as a gas or a 2.0 M solution in THF) is superior. If using dimethylamine hydrochloride, you MUST use at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA) to first liberate the free amine and then to act as the acid scavenger.
-
Solvent Purity: Ensure your solvent is anhydrous. Water can compete as a nucleophile, leading to undesired hydrolysis byproducts.[1]
-
-
Optimize Reaction Conditions:
| Parameter | Conventional Heating | Microwave Irradiation[3] | Rationale |
| Solvent | n-Butanol, Ethanol, DMF, DMSO | Ethanol, n-Butanol | Polar solvents stabilize the charged intermediate (Meisenheimer complex), accelerating the reaction.[2] |
| Base | DIPEA, Et₃N (1.1-1.5 eq.) | DIPEA (1.1 eq.) | A non-nucleophilic base is required to prevent competition with the primary amine nucleophile. |
| Temperature | 75 - 120 °C | 120 °C | Provides sufficient energy to overcome the activation barrier. |
| Time | 12 - 24 hours | 10 - 30 minutes | Microwave heating rapidly and efficiently delivers energy to the polar solvent and reactants. |
-
Protocol: Monitoring Reaction Progress with TLC
-
Prepare a TLC chamber with an appropriate eluent system (e.g., Dichloromethane:Methanol 95:5).
-
On a TLC plate, spot your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Run the TLC and visualize under a UV lamp (254 nm).
-
A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot. The reaction is complete when the SM spot is no longer visible in the RM lane.
-
Q3: I see one or more major byproducts in my crude mixture. What are they and how can I prevent them?
Byproduct formation suggests issues with selectivity or reagent stability. The identity of the byproduct depends heavily on the exact starting material (e.g., 2-chloropurine vs. 2,6-dichloropurine).
Causality Analysis:
The mechanism of this reaction is a two-step addition-elimination process. The amine attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the halide leaving group restores aromaticity.
Caption: General Mechanism for SNAr Amination of 2-Chloropurine.
Common Byproducts and Mitigation Strategies:
| Byproduct Identity | Probable Cause | Proposed Solution |
| N,N-dimethyl-6-chloro-9H-purin-9-amine | Starting with 2,6-dichloropurine. The C6 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position.[4] | Use 2-chloro-9H-purine as the starting material if possible. If using the dichloro- starting material, carefully control stoichiometry (use only 1.0 eq of dimethylamine) and temperature (run at lower temperatures) to favor mono-substitution. |
| 2-Hydroxypurine (Isoguanine) | Presence of water in the reaction mixture, especially at elevated temperatures or with strong bases, leading to hydrolysis of the C-Cl bond.[1] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture. |
| N-Alkylated Base | Using a nucleophilic base (e.g., piperidine, pyrrolidine) instead of a hindered, non-nucleophilic one (e.g., DIPEA, Et₃N). | Ensure the base used is non-nucleophilic. Triethylamine and Diisopropylethylamine are standard choices. |
| Ring-Opened Imidazoles | Use of excessively strong bases like LDA or KNH₂ can lead to deprotonation and subsequent cleavage of the pyrimidine ring.[5] | Avoid organolithium or amide bases. Stick to tertiary amine or inorganic carbonate bases (K₂CO₃, Cs₂CO₃) which are sufficiently basic to scavenge HCl without destroying the purine core. |
Q4: My TLC/LC-MS analysis shows a clean conversion to the product, but I lose most of it during the aqueous workup or column chromatography. What's happening?
This common problem points to issues with the product's physical properties or stability during isolation.
Causality Analysis:
-
Product Solubility: The dimethylamino group increases the polarity and basicity of the purine core. The product may have significant solubility in acidic aqueous layers during extraction.
-
Product Volatility: While unlikely to be highly volatile, some loss can occur during solvent removal under high vacuum if the product is a low-melting solid or oil.
-
Degradation on Silica: The acidic nature of standard silica gel can cause degradation or irreversible binding of basic amine products. This leads to significant streaking on the column and low recovery.
Recommended Solutions & Protocols:
-
Optimized Workup Protocol:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Re-dissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer with a saturated NaHCO₃ solution, not acidic water, to remove any protonated product and neutralize residual acid.
-
Back-extract the aqueous layer 2-3 times with fresh organic solvent to recover any dissolved product.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully.
-
-
Improved Chromatography Technique:
-
Deactivate Silica Gel: Before running the column, flush the packed silica gel with a solution of the eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica surface, preventing product degradation and improving recovery.
-
Choose the Right Eluent: A gradient elution starting from a less polar mixture (e.g., 100% DCM) and gradually increasing the polarity by adding methanol (e.g., 0% to 5% MeOH) often provides the best separation.
-
Consider Alternatives: If silica gel chromatography consistently gives low yields, consider alternative purification methods such as preparative HPLC, crystallization, or using a different stationary phase like alumina (basic or neutral).
-
Frequently Asked Questions (FAQs)
Q: Can I use an aqueous solution of dimethylamine? A: It is strongly discouraged. Water can act as a competing nucleophile, leading to the formation of the 2-hydroxy byproduct.[1] Using an anhydrous solution of dimethylamine in THF or ethanol, or bubbling dimethylamine gas through the reaction mixture, will provide much better results.
Q: My starting material is 2,6-dichloropurine. How can I selectively synthesize the 2-amino product? A: This is challenging due to the higher reactivity of the C6 position.[4] The best strategy is to first protect the more reactive C6 position. For instance, you can selectively react the 2,6-dichloropurine with a less hindered alcohol (like methanol or ethanol) to form the 6-alkoxy-2-chloropurine, and then perform the amination at the C2 position. The alkoxy group can be removed later if necessary.
Q: Is microwave heating necessary? A: It is not strictly necessary, but it is highly efficient. Microwave irradiation can reduce reaction times from many hours to mere minutes and often leads to cleaner reactions with higher yields by minimizing the formation of thermal degradation byproducts.[3] If a microwave reactor is unavailable, conventional heating in a sealed tube or with a reflux condenser in a high-boiling solvent like n-butanol will also work, but will require longer reaction times.
References
-
Makino, K., et al. (2004). Synthesis of purines and purine mono-1-oxides from the respective 5-substituted 4-nitroimidazole derivatives. Molecules, 9(7), 545-556. Available at: [Link]
-
Campos, J. F., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(10), 1335. Available at: [Link]
-
Sessler, J. L., et al. (1991). The Synthesis of 2-Amino 7-Substituted Purines. Nucleosides and Nucleotides, 10(6), 1329-1338. Available at: [Link]
-
Jurecka, P., et al. (2021). Disorders of purine biosynthesis metabolism. Journal of Inherited Metabolic Disease, 45(2), 190-204. Available at: [Link]
-
Baraldi, P. G., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(14), 3450–3453. Available at: [Link]
-
Pharmaffiliates. (n.d.). Optimizing Synthesis: Key Reactions of 2-Iodo-6-chloropurine. Available at: [Link]
-
Stadlwieser, J., et al. (2011). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 16(1), 734-743. Available at: [Link]
-
Burcevs, A., et al. (2022). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 27(19), 6599. Available at: [Link]
-
Glushkov, V. A., et al. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 25(18), 4235. Available at: [Link]
-
Bennett, C. S. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786-4789. Available at: [Link]
-
Ison, E. (2015). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Portal. Available at: [Link]
-
Vaskova, J., et al. (2018). Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. Molecules, 23(8), 2021. Available at: [Link]
-
Griffin, R. J., et al. (2016). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. MedChemComm, 7, 1149-1155. Available at: [Link]
-
Le, T. N., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Colacino, E., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 23(11), 2849. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Purine N-Alkylation
Welcome to the Technical Support Center for Purine N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental synthetic transformation. Purine alkylation is a cornerstone in the synthesis of a vast array of biologically active molecules, yet it is often plagued by challenges such as low yields and, most notably, a lack of regioselectivity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounding our advice in mechanistic principles and field-proven insights.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
Issue 1: Poor Regioselectivity - A Mixture of N9 and N7 Isomers
One of the most persistent challenges in purine N-alkylation is controlling the site of alkylation, which frequently results in a mixture of the desired N9 isomer and the undesired N7 isomer.[1][2] The thermodynamically more stable N9 regioisomer is often the major product, but significant amounts of the N7 isomer can complicate purification and reduce the overall yield of the target compound.[3][4]
The purine core possesses multiple nucleophilic nitrogen atoms. The relative nucleophilicity of these atoms is influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions.
-
Electronic Effects: The N7 atom is often more nucleophilic than the N9 atom in the purine anion.[5] However, the N9 anion is typically more thermodynamically stable.
-
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can sterically hinder the approach to one nitrogen atom over another, thereby influencing the product ratio.[5]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N9/N7 ratio by affecting the equilibrium between the different purine anions and influencing the transition state energies of the alkylation reaction.
Caption: Troubleshooting workflow for poor regioselectivity in purine N-alkylation.
-
Strategic Solvent and Base Selection: The choice of solvent and base is critical. Polar aprotic solvents like DMF and DMSO are commonly used.[6] The base's strength and solubility can influence which nitrogen is deprotonated and its subsequent reactivity.[6]
-
Insight: A strong, non-nucleophilic base like sodium hydride (NaH) in DMF is a common starting point that often favors the formation of the N9-alkylated product.[1][2] However, for substrates prone to decomposition, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary.[6] Tetrabutylammonium hydroxide has also been reported to give good results for N9 selectivity.[5][7]
-
-
Temperature Control: Alkylation is often performed at elevated temperatures to drive the reaction to completion. However, higher temperatures can sometimes lead to a decrease in regioselectivity or decomposition.[3]
-
Protocol: Start the reaction at room temperature and monitor its progress. If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments. It's crucial to find a balance between a reasonable reaction rate and optimal regioselectivity.
-
-
Steric Shielding: Introducing a bulky substituent at the C6 position of the purine ring can sterically shield the N7 position, thus favoring alkylation at N9.[1][2][5] This is a powerful strategy for achieving high regioselectivity.
-
Protecting Groups: When other methods fail to provide the desired regioselectivity, the use of protecting groups can be an effective, albeit multi-step, approach.[4] For instance, protecting the N9 position allows for selective alkylation at N7, followed by deprotection.[4]
Issue 2: Low or No Yield of Alkylated Product
Another common frustration is a low yield or a complete lack of product formation. This can stem from a variety of factors, from reagent quality to suboptimal reaction conditions.[6]
-
Inactive Reagents: The alkylating agent may have degraded, or the base may be of poor quality.
-
Poor Solubility: If the purine starting material or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[6]
-
Insufficient Deprotonation: The chosen base may not be strong enough to deprotonate the purine ring effectively.
-
Decomposition: The starting material or product may be unstable under the reaction conditions, especially at high temperatures.[6]
Caption: Troubleshooting workflow for low or no yield in purine N-alkylation.
-
Reagent Verification: Always use high-purity reagents. Ensure your alkylating agent has not hydrolyzed and that your base is fresh and anhydrous, particularly when using hydrides.[6]
-
Solvent and Base Optimization for Solubility:
-
Solvent Screening: If solubility is an issue, consider a different polar aprotic solvent. For example, if your base has low solubility in acetone, switching to DMF or DMSO might be beneficial.[6]
-
Base Selection: Cesium carbonate is often more soluble than potassium carbonate in many organic solvents and can lead to improved results.[6]
-
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] This will help you determine if the reaction is stalling or if the product is decomposing over time.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, often leading to higher yields and reduced reaction times.[7] This can be particularly useful for sluggish reactions.
Issue 3: Difficulties with Mitsunobu Reactions for N-Alkylation
The Mitsunobu reaction is a powerful tool for N-alkylation, especially for introducing chiral secondary alcohols, as it proceeds with inversion of stereochemistry.[10][11] However, it is a complex reaction with several potential pitfalls.[12]
-
Reagent Quality: The phosphine reagent (e.g., triphenylphosphine) can oxidize over time, and the azodicarboxylate (e.g., DEAD or DIAD) can degrade.[13]
-
pKa of the Nucleophile: The purine's N-H bond must be sufficiently acidic (pKa < 13) to protonate the azodicarboxylate and participate in the reaction.[12]
-
Steric Hindrance: Highly hindered alcohols or purines can react slowly or not at all.
-
Side Reactions: A common side product arises from the azodicarboxylate acting as the nucleophile.[12]
-
Reagent Purity: Use fresh or purified triphenylphosphine and azodicarboxylates.
-
Order of Addition: A common and effective protocol is to dissolve the purine, alcohol, and triphenylphosphine in a suitable solvent like THF, cool the mixture to 0 °C, and then slowly add the azodicarboxylate.[12]
-
Solvent Choice: Anhydrous THF or diethyl ether are typically good solvent choices.[12]
-
Stoichiometry: It is common to use a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate reagents.[13]
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I reliably distinguish between N7 and N9 isomers?
A1: A combination of spectroscopic techniques is typically used. 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for unambiguous structure determination.[10] For some purine systems, a notable difference in the chemical shifts of the C5 and C8 carbons can be a reliable indicator, with a larger difference often observed for the N7 isomer.[3] X-ray crystallography provides the most definitive structural proof.[10]
Q2: What are the best practices for purifying N-alkylated purines?
A2: The purification strategy depends on the polarity of the product.[14]
-
Silica Gel Chromatography: For relatively non-polar purines, silica gel chromatography with solvent systems like hexane/ethyl acetate is often effective.[14] For more polar compounds, dichloromethane/methanol gradients may be required.[14]
-
Reversed-Phase Chromatography (C18): This is a good option for highly polar purines.[14]
-
Amine-Functionalized Silica: Amine columns can be particularly useful for purifying purine derivatives.[14]
Q3: Are there any "green" or more environmentally friendly approaches to purine alkylation?
A3: Yes, research is ongoing in this area. Some notable approaches include:
-
Water as a Solvent: In some cases, N9-alkylation can be achieved with high regioselectivity using water as the solvent, particularly with the assistance of cyclodextrins to shield the N7 position.[5][7]
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can reduce reaction times and potentially the use of large volumes of solvent.[7]
Section 3: Data and Protocols
Table 1: Comparison of Common Bases for Purine N-Alkylation
| Base | Common Solvents | Strengths | Weaknesses |
| K₂CO₃ | DMF, Acetonitrile, Acetone | Inexpensive, mild | Can have low solubility in some solvents[6] |
| Cs₂CO₃ | DMF, Acetonitrile, THF | More soluble than K₂CO₃, often gives higher yields[6] | More expensive |
| NaH | DMF, THF | Strong base, drives reactions to completion | Highly reactive, requires anhydrous conditions |
| DIPEA | Dichloromethane, DMF | Organic soluble, good for sensitive substrates | Can be nucleophilic, may lead to side reactions |
| TBAH | Various | Can provide high N9 selectivity[5][7] | Can be thermally unstable |
Protocol 1: General Procedure for N9-Alkylation of a 6-Chloropurine Derivative
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-chloropurine starting material (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. [Link]
-
Stýskala, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Stýskala, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. [Link]
-
ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2015). ResearchGate. [Link]
-
Mitsunobu reaction. (2023). In Wikipedia. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Mitsunobu reaction issues. (2018). Reddit. [Link]
-
Reaction Monitoring. (n.d.). Bruker. [Link]
-
Reaction Monitoring. (n.d.). Magritek. [Link]
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Monitoring | Bruker [bruker.com]
- 9. Magritek [magritek.com]
- 10. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. teledynelabs.com [teledynelabs.com]
Technical Support Center: Navigating the Purification Challenges of N7 and N9 Purine Isomers
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals grappling with the intricate task of separating N7 and N9 purine isomers. The subtle yet significant differences in the physicochemical properties of these constitutional isomers present a formidable challenge in synthetic chemistry and pharmaceutical development. This guide provides in-depth, field-proven insights and troubleshooting strategies to empower you to overcome these purification hurdles with confidence.
The Root of the Challenge: Why Are N7 and N9 Purine Isomers So Difficult to Separate?
The primary obstacle in separating N7 and N9 isomers lies in their remarkably similar structures. Alkylation of a purine ring often yields a mixture of both isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product.[1][2] However, the N7 isomer is often formed as a significant byproduct.[1][2] The close resemblance in their molecular weight, polarity, and overall shape leads to nearly identical behavior in many separation systems. The computed dipole moments for the N9 and N7 tautomers of purine are 3.8 D and 5.8 D, respectively, indicating a subtle but potentially exploitable difference in polarity.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating N7 and N9 purine isomers?
A1: The most common and effective methods are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).[4][5][6] Fractional crystallization can also be employed, though it is often more challenging to optimize. For analytical differentiation and confirmation of isomer identity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[1][7]
Q2: Why is controlling the regioselectivity during synthesis often unsuccessful?
A2: Purine alkylation is notoriously difficult to control, frequently resulting in mixtures of N9, N7, and other regioisomers.[8][9] While methods have been developed to favor the N9 isomer, such as shielding the N7 position with a proximal heteroaryl C-H group, complete regioselectivity is not always achieved.[8][9] The reaction conditions, including the base, solvent, and alkylating agent, all play a crucial role in the N7/N9 product ratio.
Q3: How can I definitively identify which isomer is which after separation?
A3: Two-dimensional NMR techniques are the gold standard for isomer identification.[7] A ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment can unambiguously establish the connectivity between the protons on the alkyl substituent and the nitrogen atom (N7 or N9) of the purine ring.[7] Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to differentiate the isomers based on through-space interactions.[1] For N9-substituted purines, a NOE is often observed between the substituent's protons and the H8 proton of the purine ring.[7]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the separation of N7 and N9 purine isomers, but method development can be challenging. Below are common issues and their solutions.
Issue 1: Poor or No Resolution Between N7 and N9 Isomer Peaks
Potential Causes:
-
Inappropriate Stationary Phase: The column chemistry is not selective enough for the subtle differences between the isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase is either too strong (eluting both isomers too quickly) or too weak, or lacks the necessary components to exploit differences in isomer properties.
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of the purine ring, altering retention and selectivity.
Troubleshooting Steps:
-
Column Selection:
-
Reverse-Phase C18: This is a good starting point. However, if resolution is poor, consider a C18 phase with a different bonding density or end-capping.
-
Phenyl-Hexyl or Biphenyl Phases: These columns can offer alternative selectivity through π-π interactions with the aromatic purine ring system.[10]
-
Polar-Embedded Phases: These columns can provide enhanced retention and selectivity for polar analytes like purines.[4]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC can be an effective alternative for separating polar compounds.[11]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Small changes can have a significant impact on resolution.
-
Ion-Pairing Agents: For highly polar purines, the absence of an ion-pairing agent can lead to poor retention.[4] Introduce an ion-pairing agent like trifluoroacetic acid (TFA) or an alkyl sulfonate to the mobile phase to improve retention and potentially enhance selectivity.[12]
-
Buffer and pH: Employing phosphate buffers at a low pH (2.5–3.0) can help stabilize the retention of purines.[4] Methodically screen a pH range to find the optimal selectivity.
-
-
Temperature:
-
Varying the column temperature can influence selectivity. Try running the separation at both sub-ambient and elevated temperatures (e.g., 25°C, 40°C, 60°C).
-
Issue 2: Peak Tailing or Broadening
Potential Causes:
-
Secondary Interactions: Unwanted interactions between the basic purine nitrogen atoms and residual acidic silanols on the silica-based stationary phase.
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Sample Solvent Mismatch: The solvent in which the sample is dissolved is significantly stronger than the mobile phase.[4]
Troubleshooting Steps:
-
Mobile Phase Additives:
-
Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase to mask the active silanol groups.
-
As mentioned above, using a low pH buffer can protonate the basic sites on the analytes and suppress unwanted interactions.
-
-
Sample Concentration and Injection Volume:
-
Reduce the concentration of your sample and/or the injection volume.
-
-
Sample Solvent:
-
Whenever possible, dissolve your sample in the initial mobile phase.[4] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Data Summary: HPLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A good general-purpose column for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to improve peak shape.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better selectivity than methanol. |
| Gradient | Start with a shallow gradient (e.g., 5-30% B over 20 min) | Allows for effective screening of the elution profile. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 260 nm | Purines have strong UV absorbance in this range.[14] |
| Column Temp. | 30°C | A slightly elevated temperature can improve efficiency. |
Experimental Workflow for Separation and Identification
Caption: Generalized workflow for the separation and identification of N7 and N9 purine isomers.
Detailed Protocol: Isomer Identification using ¹H-¹⁵N HMBC NMR
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful 2D NMR technique that detects long-range (typically 2-4 bond) correlations between a proton and a heteronucleus, in this case, nitrogen-15. This is crucial for distinguishing N7 and N9 isomers by establishing connectivity between the substituent and the purine ring nitrogens.[7]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved to avoid poor resolution.
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of inverse detection.
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
-
Acquisition Parameters (Example):
-
Pulse Program: Standard gradient-selected HMBC pulse sequence.
-
¹H Spectral Width: 10-12 ppm.
-
¹⁵N Spectral Width: 250-300 ppm (centered appropriately for purine nitrogens).
-
Number of Scans (NS): 8-16 (or more for dilute samples).
-
Number of Increments (in F1): 256-512.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation, followed by phasing and baseline correction.
-
Analyze the cross-peaks:
-
For an N9-substituted purine: Expect a correlation between the protons of the substituent (e.g., the CH₂ group of an alkyl chain) and the N9 nitrogen of the purine ring. A correlation between the H8 proton and N9 may also be visible.
-
For an N7-substituted purine: Expect a correlation between the substituent's protons and the N7 nitrogen. A correlation between the H8 proton and N7 is also expected.
-
-
Troubleshooting Guide: Fractional Crystallization
While more empirical than chromatography, fractional crystallization can be a cost-effective method for purifying isomers on a larger scale.
Issue: Co-crystallization of N7 and N9 Isomers
Potential Causes:
-
Inappropriate Solvent System: The chosen solvent does not sufficiently differentiate the solubilities of the two isomers.
-
Supersaturation is too high: Rapid crystallization traps impurities and the other isomer.
-
Inefficient Seeding: The seed crystals are not of a single isomer.
Troubleshooting Steps:
-
Solvent Screening:
-
Systematically screen a wide range of solvents with varying polarities. Look for a solvent system where one isomer is sparingly soluble and the other is more soluble.
-
Consider binary or even ternary solvent systems to fine-tune the solubility.
-
-
Control Cooling Rate:
-
Employ a slow, controlled cooling process to allow for selective crystallization of the less soluble isomer. Crash cooling should be avoided.
-
-
Seeding:
-
If a small amount of one pure isomer is available, use it to seed the supersaturated solution. This will encourage the crystallization of that specific isomer.
-
-
Iterative Crystallization:
-
Be prepared to perform multiple recrystallization steps to achieve high purity. Analyze the mother liquor and the crystals at each step by HPLC to monitor the progress of the purification.
-
References
-
Grajewski, M., & Marian, C. M. (2004). A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. The Journal of Physical Chemistry A, 108(46), 10235–10243. Retrieved from [Link]
-
Tidwell, J. H., et al. (1998). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 63(5), 1383–1388. Retrieved from [Link]
-
Krejčová, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Retrieved from [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]
-
George, S. K., et al. (2015). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Dairy Science, 98(7), 4781–4786. Retrieved from [Link]
-
Sancilio, F. D., et al. (2015). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. American Journal of Analytical Chemistry, 6, 848-857. Retrieved from [Link]
-
Tidwell, J. H., et al. (1998). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 63(5), 1383-1388. Retrieved from [Link]
-
Sancilio, F. D., et al. (2015). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. ResearchGate. Retrieved from [Link]
-
Krejčová, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. Retrieved from [Link]
-
Gruber, W., et al. (1966). [Analytical differentiation of purine and pyrimidine nucleotides. I. Determination of AMP, ADP and ATP, and of GTP + ITP]. Enzymologia Biologica et Clinica, 7(1), 115-129. Retrieved from [Link]
-
Tidwell, J. H., et al. (1998). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2015). Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. ResearchGate. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Shimadzu. (2018). Measurement of Purine Content in Foods Using HPLC. Retrieved from [Link]
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816. Retrieved from [Link]
-
Seela, F., & Winter, H. (1993). Synthesis of 6-Substituted Purine N7-(2-Deoxy-β-D-Ribonucleosides) via Anion Glycosylation and Anomerization During the N7/N9-Glycosyl Transfer. Nucleosides and Nucleotides, 12(2), 129-140. Retrieved from [Link]
-
Burdett, T. C., et al. (2013). Retention times of purine metabolites vs pH and concentration of ion-pairing agent during method development. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Purine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wang, Y., et al. (2023). Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria. Analytical Chemistry, 95(48), 17743–17751. Retrieved from [Link]
-
Wevers, R. A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry, 45(4), 539-548. Retrieved from [Link]
-
Pękala-Szafrańska, A., et al. (2022). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences, 23(23), 15286. Retrieved from [Link]
-
Geldart, S. E., & Brown, P. R. (1999). Separation of purine and pyrimidine bases by capillary zone electrophoresis with carbonate buffers. Journal of Chromatography A, 831(1), 183-191. Retrieved from [Link]
-
Indiana University School of Medicine. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]
-
Batinic-Haberle, I., et al. (2004). Rotational isomers of N-alkylpyridylporphyrins and their metal complexes. HPLC separation, (1)H NMR and X-ray structural characterization, electrochemistry, and catalysis of O(2)(.-) disproportionation. Inorganic Chemistry, 43(10), 3089-3102. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
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Piccirilli, J. A., & Stahley, M. R. (2012). Exploring purine N7 interactions via atomic mutagenesis: The group I ribozyme as a case study. RNA, 18(6), 1085–1094. Retrieved from [Link]
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Wevers, R. A., et al. (1999). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. ResearchGate. Retrieved from [Link]
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Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Kennelly, P. J. (2018). Nucleotide Metabolism. Harper's Illustrated Biochemistry, 31e. Retrieved from [Link]
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Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Exploration of Targeted Anti-tumor Therapy, 4, 674-688. Retrieved from [Link]
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Žárský, V., et al. (2022). Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. The ISME Journal, 16, 2511–2523. Retrieved from [Link]
-
Chapman, P., & Schaefer, K. (2023, April 11). Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare. Retrieved from [Link]
-
Carpinelli, E., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, 28(13), 5220. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2015). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry, 80(20), 9797-9808. Retrieved from [Link]
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Technical Support Center: Mastering Regioselectivity in Purine Substitution Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for purine chemistry. As researchers, scientists, and drug development professionals, we frequently encounter the purine scaffold—a privileged core in countless bioactive molecules. However, its rich chemistry presents a significant challenge: controlling the site of substitution. A successful synthesis hinges on directing reactions to a specific nitrogen or carbon atom, yet mixtures of isomers are a common and frustrating outcome.
This guide is designed to move beyond simple protocols. It provides a framework for understanding why a particular regioisomer is formed and offers field-proven strategies to troubleshoot and control your reaction outcomes. We will explore the nuanced interplay of kinetics, thermodynamics, sterics, and electronics that governs the reactivity of the purine ring.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding regioselectivity in purine substitutions.
Q1: What are the primary reactive sites on a purine ring for substitution?
The purine ring has two distinct types of reactive sites. The four nitrogen atoms (N1, N3, N7, N9) are nucleophilic and are primary targets for electrophiles like alkyl or acyl halides. The carbon atoms (C2, C6, C8) are relatively electron-deficient and become key sites for nucleophilic aromatic substitution (SNAr) when derivatized with a good leaving group, such as a halogen. The most common and challenging regiochemical outcomes to control are N7 vs. N9 alkylation and selective substitution at C2, C6, or C8 on a polyhalogenated purine.
(Note: A pre-rendered image 'purine_ring.png' is assumed for the above DOT script. A visual representation would show the purine structure with numbered atoms.)
Caption: Key reactive sites on the purine scaffold.
Q2: I'm getting a mixture of N7 and N9 alkylated products. How can I favor the N9 isomer?
Formation of the N9-substituted product, which is typically the thermodynamically more stable isomer, is often favored under conditions that allow for equilibrium.[1] Key strategies include:
-
Choice of Base and Solvent: Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF often promotes N9 selectivity. Stronger bases (e.g., NaH) in less polar solvents (e.g., THF) can sometimes favor the kinetic N7 product.[2][3]
-
Mitsunobu Reaction: This reaction, using triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD), is highly reliable for the N9-alkylation of purines with primary and secondary alcohols.[4][5][6] The mechanism generally proceeds with excellent regioselectivity for the N9 position.
Q3: Conversely, how can I selectively obtain the N7 isomer?
The N7-alkylated purine is often the kinetic product, meaning it forms faster but is less stable.[7][8] To favor this isomer, you must either trap this kinetic product or block the N9 position.
-
Kinetic Control: Running the reaction at lower temperatures may favor the faster-forming N7 isomer.[7][9] The choice of solvent and counter-ion can also be critical; some systems favor the N7-H tautomer or expose the N7 lone pair for faster reaction.[10]
-
N9-Protecting Groups: A robust strategy is to protect the N9 position with a removable group (e.g., trityl, pivaloyloxymethyl (POM)). With N9 blocked, alkylation is directed to N7, after which the protecting group can be cleaved.[11]
-
Steric Shielding: Attaching a bulky substituent at an adjacent position (like C6) can physically block access to N7, thereby directing alkylating agents to the N9 position.[2][3]
Q4: What is the general order of reactivity for halogenated purines in nucleophilic aromatic substitution (SNAr)?
For most nucleophilic aromatic substitution reactions on di- or tri-halogenated purines, the general order of reactivity is C6 > C2 > C8 . This is because the electron-withdrawing effect of the pyrimidine ring nitrogens strongly activates the C6 and C2 positions. The C6 position is generally the most electrophilic and reactive.[12] This inherent reactivity difference is the foundation for achieving selective, sequential substitutions.
Q5: How can I selectively functionalize the C8 position?
The C8 position is the least reactive towards SNAr. To functionalize it selectively, alternative strategies are required:
-
Direct C-H Activation/Arylation: Modern palladium-catalyzed methods allow for the direct coupling of aryl halides to the C8-H bond of purine nucleosides.[13]
-
Directed Ortho-Metalation (DoM): This powerful technique involves using a directing group, often on the N9 position, to guide a strong base (like LDA) to specifically deprotonate the C8 position.[14][15][16] The resulting C8-lithiated species can then be quenched with a wide range of electrophiles.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth solutions to common experimental failures, complete with mechanistic explanations and step-by-step protocols.
Guide 1: Problem - Poor N9/N7 Selectivity in Alkylation Reactions
Causality Analysis: The N7 vs. N9 issue is a classic case of kinetic versus thermodynamic control.[7][17] The purine anion is an ambident nucleophile with electron density on multiple nitrogen atoms. The N7 position is often more sterically accessible and can be the site of fastest reaction (kinetic product). The N9 position, however, typically leads to the more stable, conjugated system (thermodynamic product).[1] Your reaction conditions dictate which pathway dominates.[7]
Caption: Decision workflow for troubleshooting purine N-alkylation.
Solution A: Optimizing Base and Solvent for N9-Selectivity (Thermodynamic Control)
The goal is to establish conditions that allow the initial product mixture to equilibrate to the most stable N9 isomer.
Protocol: Base and Solvent Screening for N9-Alkylation
-
Setup: In parallel vials, add your purine starting material (1.0 eq).
-
Conditions: To each vial, add one of the base/solvent combinations listed in the table below.
-
Deprotonation: Stir the mixtures at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (1.1 eq) and stir the reaction at the specified temperature (start with room temperature or 50 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to determine the N9/N7 ratio.
-
Analysis: Compare the final ratios to identify the optimal conditions for the N9 isomer.
Table 1: Common Conditions and Their Effect on N9/N7 Selectivity
| Base | Solvent | Typical Temperature | Expected Outcome | Rationale |
| K₂CO₃ | DMF | RT to 60 °C | Good to Excellent N9-selectivity | Mild conditions that favor thermodynamic equilibrium. |
| Cs₂CO₃ | Acetonitrile | RT to 80 °C | Good N9-selectivity | The large, soft cesium cation can coordinate differently, often favoring N9. |
| NaH | THF | 0 °C to RT | Often favors N7 (Kinetic) | A strong, non-coordinating base can lead to the kinetically favored product. |
| DBU | DMSO | RT | Variable, can favor N9 | An organic, non-metallic base that can provide good selectivity in polar solvents.[18] |
Note: These are general trends; results may vary based on the specific purine and electrophile.
Solution B: The Mitsunobu Reaction for Direct N9-Alkylation
For coupling with alcohols, the Mitsunobu reaction is a superior method for achieving high N9-selectivity, often avoiding isomer mixtures entirely.[4][19]
Protocol: Standard Mitsunobu N9-Alkylation
-
Setup: To a flame-dried flask under Argon, add the purine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent: Dissolve the components in anhydrous THF or 1,4-dioxane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction, concentrate, and purify by column chromatography to remove triphenylphosphine oxide and other byproducts.
Guide 2: Problem - Lack of Regioselectivity in Substitutions on Dihalopurines
Causality Analysis: When working with substrates like 2,6-dichloropurine, the C6 position is inherently more reactive to both SNAr and palladium-catalyzed cross-coupling reactions than the C2 position.[12] This is due to the stronger electron-withdrawing influence felt at C6 from the ring nitrogens. Selectivity issues arise when reaction conditions are too harsh (high temperature, long reaction times), leading to substitution at both positions, or when the wrong catalytic system is chosen.
Solution A: Selective C6-Functionalization via Palladium-Catalyzed Cross-Coupling
By carefully controlling reaction conditions, one can exploit the higher reactivity of the C6-Cl bond to achieve monosubstitution. The Suzuki-Miyaura coupling is a robust choice for this transformation.[20][21][22][23]
Caption: Workflow for selective C6-arylation of 2,6-dichloropurine.
Protocol: C6-Selective Suzuki-Miyaura Arylation [12]
-
Setup: To a Schlenk flask, add 2,6-dichloropurine (1.0 eq), the arylboronic acid (1.1-1.2 eq), Pd(PPh₃)₄ (0.05 eq), and powdered K₂CO₃ (2.0 eq).
-
Solvent & Degassing: Add anhydrous, degassed 1,4-dioxane. Bubble argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir under argon. Crucially, do not overheat, as this can lead to C2-coupling.
-
Monitoring: Monitor the reaction closely by TLC/LC-MS. The reaction is typically complete in 2-6 hours. Stop the reaction upon full consumption of the starting material to prevent overreaction.
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.
By using these controlled conditions, you can isolate the 2-chloro-6-arylpurine, which can then be used in a subsequent, often more forcing, reaction to functionalize the C2 position.[24]
References
-
Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Stýskala, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Kinetic Versus Thermodynamic Products. Retrieved from [Link]
-
Wikipedia. (2023). Thermodynamic versus kinetic reaction control. Retrieved from [Link]
-
Gourlain, T., et al. (2009). Facile and efficient access to 2,6,9-tri-substituted purines through sequential N9, N2 Mitsunobu reactions. Tetrahedron Letters, 50(26), 3384-3387. [Link]
-
D’Erasmo, M. P., & Hocek, M. (2018). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 23(1), 163. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Retrieved from [Link]
-
Lakshman, M. K., et al. (2003). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Pure and Applied Chemistry, 75(2-3), 209-218. [Link]
-
Chem-Station. (2015). Directed Ortho Metalation. Retrieved from [Link]
-
Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. Journal of Heterocyclic Chemistry, 59(4), 749-757. [Link]
-
Smith, D. M., & van der Westhuizen, J. H. (2021). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. ChemistryOpen, 10(4), 484-489. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
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N,N-dimethyl-7H-purin-2-amine stability issues and degradation pathways
Welcome to the technical support guide for N,N-dimethyl-7H-purin-2-amine (DMHPA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability characteristics of this molecule. Here, we address common experimental challenges, provide troubleshooting protocols, and explain the chemical rationale behind its degradation pathways.
Frequently Asked Questions (FAQs)
General Stability & Handling
Q1: What are the ideal long-term storage conditions for N,N-dimethyl-7H-purin-2-amine?
A1: For optimal long-term stability, solid N,N-dimethyl-7H-purin-2-amine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C, protected from light.[1] Purine-based compounds can be susceptible to atmospheric moisture and oxidation over time, and the dimethylamino group can be particularly sensitive. The recommended conditions minimize hydrolytic, oxidative, and photolytic degradation pathways.
Q2: I'm preparing a stock solution in DMSO. What is its expected stability?
A2: While DMSO is a common solvent for initial solubilization, long-term storage of amine-containing compounds in DMSO is not recommended.[2] Over time, DMSO can degrade and create acidic byproducts or act as a mild oxidant, potentially leading to the formation of impurities. For experimental use, prepare fresh solutions in DMSO. If short-term storage (1-2 days) is necessary, flush the vial with inert gas and store at -20°C or -80°C. For aqueous experiments, it is preferable to dilute the fresh DMSO stock into the aqueous buffer immediately before use.
Degradation Pathways & Mechanisms
Q3: My purity assay shows a new peak after leaving my compound in an acidic buffer. What is the likely degradation pathway?
A3: The most probable degradation pathway under acidic conditions is hydrolysis of the purine ring system. The purine structure consists of fused pyrimidine and imidazole rings, which can be susceptible to acid-catalyzed ring opening.[3] The reaction is typically initiated by protonation of the ring nitrogens, making the system more susceptible to nucleophilic attack by water. This can lead to the formation of pyrimidine-based derivatives. While amide bond hydrolysis is a well-known reaction[4][5], the C-N bonds within the purine ring itself can also be cleaved under sufficiently harsh acidic conditions.
Q4: I am observing degradation under oxidative stress conditions (e.g., H₂O₂). What part of the molecule is most susceptible?
A4: The N,N-dimethylamino group is the most likely site of initial oxidative attack. Tertiary amines are readily oxidized by agents like hydrogen peroxide or peroxy acids to form N-oxides (amine oxides).[6] This reaction involves the donation of an oxygen atom to the nitrogen.[7][8] The purine ring itself can also undergo oxidation, but the electron-rich tertiary amine is generally more susceptible. The formation of an N-oxide introduces a polar functional group, which would significantly alter the compound's retention time in reverse-phase chromatography (earlier elution).
dot
Caption: Hypothetical degradation pathways for N,N-dimethyl-7H-purin-2-amine.
Q5: Is N,N-dimethyl-7H-purin-2-amine sensitive to light?
A5: Yes, compounds with aromatic heterocyclic systems like purines are often photosensitive. Exposure to UV or high-intensity visible light can induce photochemical reactions. According to ICH Q1B guidelines, photostability testing is a critical part of stability assessment.[9] Degradation can involve complex radical-based mechanisms, potentially leading to polymerization or the formation of various minor degradants. Confirmatory photostability studies should be conducted by exposing both solid material and solutions to a standardized light source providing both UV and visible output.[9]
Troubleshooting Guides & Experimental Protocols
This section provides standardized workflows to investigate stability issues and develop robust analytical methods.
Guide 1: Troubleshooting Unexpected Peaks in a Stability Study
If you observe unexpected peaks in your chromatogram, follow this logical troubleshooting workflow to identify the source.
dot
Caption: Workflow for identifying the source of an unknown chromatographic peak.
Protocol 1: Forced Degradation Study
Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[10][11] It is a key step in developing a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][14]
Objective: To generate likely degradation products of N,N-dimethyl-7H-purin-2-amine and test the specificity of the analytical method.
Materials:
-
N,N-dimethyl-7H-purin-2-amine
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC system with a photodiode array (PDA) or UV detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 ACN:Water diluent. This is your time-zero (T₀) control.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1.0 M HCl to get a final concentration of 0.5 mg/mL in 0.5 M HCl.
-
Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Before analysis, neutralize an aliquot with an equimolar amount of NaOH and dilute to 0.1 mg/mL with diluent.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1.0 M NaOH.
-
Incubate at 60°C. Withdraw aliquots at time points as above.
-
Neutralize an aliquot with an equimolar amount of HCl and dilute to 0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature, protected from light. Withdraw aliquots at time points as above.
-
Dilute directly to 0.1 mg/mL for analysis.
-
-
Thermal Degradation (Solution):
-
Dilute the stock solution to 0.5 mg/mL with diluent.
-
Incubate at 80°C, protected from light. Withdraw aliquots at 1, 3, and 5 days.
-
Dilute to 0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution in a quartz cuvette and a thin layer of solid powder to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
-
Analyze the samples alongside a dark control stored in the same conditions but wrapped in aluminum foil.
-
Analysis: Analyze all samples by HPLC-PDA. Assess peak purity of the parent peak and calculate mass balance to ensure all major degradants are detected.
Protocol 2: Recommended Starting HPLC-UV Method
Objective: To provide a robust starting point for a stability-indicating HPLC method for N,N-dimethyl-7H-purin-2-amine.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for polar heterocyclic compounds. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | Provides good peak shape for amines and is volatile, making it compatible with LC-MS analysis for degradant identification.[15] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 60% B over 20 min | A broad gradient is necessary to elute the polar parent compound and potentially more non-polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sensitivity. |
| Detection | UV at 265 nm | Purine systems typically have a strong absorbance maximum in this region. A PDA detector is recommended to monitor all peaks. |
Data Summary Table
The following table summarizes the expected stability profile of N,N-dimethyl-7H-purin-2-amine under forced degradation conditions. This data is predictive and should be confirmed experimentally.
| Stress Condition | Reagent/Condition | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.5 M HCl, 60°C | Labile | Purine ring-opening products (e.g., substituted pyrimidines).[3] |
| Base Hydrolysis | 0.5 M NaOH, 60°C | Moderately Labile | Ring-opening products; degradation may be slower than in acid. |
| Oxidation | 3% H₂O₂, RT | Very Labile | N-oxide on the dimethylamino group[6]; potential ring oxidation. |
| Thermal | 80°C (Solution) | Stable to Moderately Stable | Minimal degradation expected unless other factors (e.g., pH extremes) are present. |
| Photolytic | ICH Q1B Light Source | Potentially Labile | Complex mixture of minor degradants. |
References
- Jain, D., & Basniwal, P.K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
- MedCrave. (2016).
- Lab-Chemicals.Com. N,N-Dimethyl-7H-purin-6-amine, 97%.
- Sharma, M.K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
- Venkatesh, D.N., & Shanmuga Kumar, S.D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- U.S. Department of Energy. (2011). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture.
- ChemicalBook. N,N-Dimethyl-9H-purin-6-amine(938-55-6).
- ESPCI Paris. Characterization of the degradation products of amines used for post combustion CO2 capture.
- Pharmaguideline.
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
- Parchem. N,N-dimethyl-7H-purin-2-amine (Cas 1408088-37-8).
- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Al-Absi, R.S. (2019). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
- Zhengzhou Alfa Chemical Co., Ltd. N,N-dimethyl-7H-purin-2-amine (Cas 37432-21-6).
- Rey, A., et al. (2013). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. International Journal of Greenhouse Gas Control, 19, 576-583.
- Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030–2038.
- Ríos-Gutiérrez, M., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules.
- Pop, F., et al.
- Sponer, J., et al. (1998). Stabilization of the purine.purine.pyrimidine DNA base triplets by divalent metal cations. Journal of Biomolecular Structure & Dynamics, 16(1), 139-43.
- Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts.
- Gallardo, I., & Guirado, G. (2021).
- Li, Y. (2014). Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge.
- Chemistry Universe. (2023).
- Jones, R., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition.
- Fitzpatrick, P.F. (2012). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics.
- Tanimura, Y., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Chemical and Pharmaceutical Bulletin.
- The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube.
- Debin, A., Malvy, C., & Svinarchuk, F. (1997). Investigation of the formation and intracellular stability of purine.(purine/pyrimidine) triplexes. Nucleic Acids Research, 25(10), 1965–74.
- Curzon, G., & Vallet, L. (1969). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal.
- LibreTexts. (2021). 23.
- MDPI. (2023). Preclinical Investigation of PLGA Nanocapsules and Nanostructured Lipid Carriers for Organoselenium Delivery: Comparative In Vitro Toxicological Profile and Anticancer Insights.
- PubChem. 9H-Purin-6-amine, N,9-dimethyl-.
- ResearchGate. (2019). Hydrolysis of the amide bond in N-acetylated L-methionylglycine catalyzed by various platinum(II) complexes under physiologically relevant conditions.
- Royal Society. (2022). Evolution of the biochemistry underpinning purine alkaloid metabolism in plants.
- Sánchez-Viesca, F., & Gómez, R. (2021). The chemistry of the Kossel's test for purine bases.
- Open Access Pub. (2018).
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of N,N-dimethyl-7H-purin-2-amine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N,N-dimethyl-7H-purin-2-amine. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the purification of this crucial compound. My aim is to equip you with the knowledge to troubleshoot effectively and optimize your purification protocols, ensuring the highest quality of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude N,N-dimethyl-7H-purin-2-amine, providing detailed, step-by-step solutions grounded in chemical principles.
Question 1: Why is my final product showing a low or broad melting point after initial purification?
A low or broad melting point is a classic indicator of impurities. In the synthesis of N,N-dimethyl-7H-purin-2-amine, several byproducts and unreacted starting materials can contribute to this issue.
Possible Causes and Solutions:
-
Residual Starting Materials: The most common starting material for the synthesis of N,N-dimethyl-7H-purin-2-amine is often a halogenated purine (e.g., 2-chloro-7H-purine) or guanine itself. Incomplete reaction will leave these less substituted purines in your crude product.
-
Troubleshooting Step: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). A well-chosen solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) should clearly separate the starting material, product, and any major byproducts. Ensure the reaction has gone to completion before proceeding with workup.
-
-
Over-methylation or Isomeric Impurities: The purine ring has multiple nucleophilic nitrogen atoms. While the N,N-dimethylation at the 2-amino position is desired, methylation can also occur at other positions, such as N7 or N9, leading to isomeric impurities.[1][2] These isomers often have very similar polarities to the desired product, making them difficult to separate.
-
Troubleshooting Step:
-
Column Chromatography: A carefully executed column chromatography is often necessary. Use a high-quality silica gel and a shallow solvent gradient to maximize separation. Sometimes, a different adsorbent like alumina may offer better selectivity.
-
Recrystallization: If an appropriate solvent is found, recrystallization can be a powerful technique for removing isomeric impurities. Experiment with various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
-
Salts and Inorganic Impurities: Impurities from reagents used during the synthesis or workup (e.g., inorganic salts) can also depress the melting point.
-
Troubleshooting Step: An aqueous workup is crucial. Washing the organic layer containing the crude product with water or a saturated sodium bicarbonate solution can help remove acidic impurities and some inorganic salts. A final wash with brine will help to remove residual water from the organic layer.
-
Question 2: How can I effectively remove unreacted 2-amino-7H-purine (guanine) from my crude product?
Guanine is significantly more polar than N,N-dimethyl-7H-purin-2-amine due to the presence of the primary amino group and the lactam functionality, which allows for strong hydrogen bonding.[3] This difference in polarity is the key to their separation.
Recommended Protocol: Acid-Base Extraction
This technique exploits the basicity of the amino groups.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Extract the organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The more basic N,N-dimethyl-7H-purin-2-amine will be protonated and move into the aqueous layer as a salt, while the less basic guanine may remain in the organic layer or at the interface, especially if it is not very soluble.
-
Separation: Separate the aqueous and organic layers.
-
Basification and Re-extraction: Neutralize the acidic aqueous layer with a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), until the pH is basic. This will deprotonate the N,N-dimethyl-7H-purin-2-amine, causing it to precipitate or become soluble in a fresh portion of organic solvent.
-
Final Steps: Extract the now-neutralized aqueous layer with fresh organic solvent. Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Question 3: My TLC shows a spot that streaks badly. What does this mean and how can I fix it?
Streaking on a TLC plate, especially for amine-containing compounds, is a common issue. It is often caused by the interaction of the basic amine with the acidic silica gel.[4]
Solutions to Prevent Streaking:
-
TLC Plate Treatment: Before spotting your sample, you can "pre-run" the TLC plate in a solvent system containing a small amount of a basic additive like triethylamine (Et3N) or ammonia. This neutralizes the acidic sites on the silica.
-
Mobile Phase Modification: Add a small percentage (0.1-1%) of a basic additive like triethylamine or a few drops of ammonium hydroxide to your TLC developing solvent.[4] This will compete with your amine for the acidic sites on the silica, resulting in sharper spots.
-
Column Chromatography with Modified Eluent: If you observe streaking on your TLC, you will likely encounter issues with peak tailing during column chromatography. To mitigate this, add 0.1-1% triethylamine to your column chromatography eluent.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification and handling of N,N-dimethyl-7H-purin-2-amine.
What are the most common impurities in crude N,N-dimethyl-7H-purin-2-amine?
The impurity profile can vary depending on the synthetic route, but common impurities include:
-
Unreacted Starting Materials: Such as 2-chloro-7H-purine or guanine.
-
Mono-methylated Intermediate: N-methyl-7H-purin-2-amine.
-
Isomeric Byproducts: Methylation at other ring nitrogens (e.g., N7 or N9).[1][2]
-
Degradation Products: Purines can be susceptible to degradation under harsh acidic or basic conditions.[3]
What are the recommended chromatographic conditions for the purification of N,N-dimethyl-7H-purin-2-amine?
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point. For more polar compounds, a mixture of dichloromethane and methanol is often effective.
-
Additive: As mentioned in the troubleshooting section, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation.[4]
What is the best way to assess the purity of the final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:[5]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying impurities. A reversed-phase C18 column with a mobile phase of water (often with a modifier like trifluoroacetic acid or formic acid) and acetonitrile or methanol is a common setup.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying any major impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying crude N,N-dimethyl-7H-purin-2-amine using flash column chromatography.
Materials:
-
Crude N,N-dimethyl-7H-purin-2-amine
-
Silica gel (for flash chromatography)
-
Hexane or Heptane
-
Ethyl Acetate
-
Triethylamine (Et3N)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Remember to add a small amount of Et3N to the developing solvent if you observe streaking.
-
Column Packing: Dry pack or slurry pack a chromatography column with silica gel in your chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. If a gradient elution is necessary, start with a lower polarity mixture and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Diagram: Purification Workflow
Caption: A typical workflow for the purification and analysis of N,N-dimethyl-7H-purin-2-amine.
Data Presentation
| Purification Stage | Typical Purity (%) | Common Impurities Present | Recommended Analytical Technique |
| Crude Product | 50-80% | Starting materials, mono-methylated intermediate, isomers | TLC, LC-MS |
| After Aqueous Workup | 60-85% | Mono-methylated intermediate, isomers | TLC, HPLC |
| After Column Chromatography | >95% | Trace isomers, residual solvent | HPLC, NMR |
| After Recrystallization | >99% | Residual solvent | HPLC, NMR, Melting Point |
Conclusion
The successful purification of N,N-dimethyl-7H-purin-2-amine hinges on a systematic approach to identifying and removing impurities. By understanding the chemical properties of the target molecule and potential byproducts, researchers can select and optimize the most effective purification strategies. This guide provides a foundation for troubleshooting common issues and implementing robust purification protocols, ultimately leading to a higher quality product for your research and development endeavors.
References
-
O'Donnell, M. J. (2009). The Methylation of 2'-Deoxyguanosine by a Free Radical Mechanism. PubMed Central. [Link]
-
BIOFOUNT. (n.d.). N,N-Dimethyl-7H-purin-2-amine. BIOFOUNT. Retrieved from [Link]
-
Wikipedia. (2023). Guanine. Wikipedia. [Link]
-
Rindgen, D., et al. (2011). The Formation and Biological Significance of N7-Guanine Adducts. PubMed Central. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
-
Patro, B., et al. (2014). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. PubMed Central. [Link]
-
Cheméo. (n.d.). Chemical Properties of 7H-Purin-6-amine, 7-methyl- (CAS 935-69-3). Cheméo. Retrieved from [Link]
-
University of Oxford. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Oxford. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry. [Link]
-
Wetmore, S. D., et al. (2010). Influence of Sequential Guanidinium Methylation on the Energetics of the Guanidinium...Guanine Dimer and Guanidinium...Guanine...Cytosine Trimer: Implications For the Control of Protein...DNA Interactions By Arginine Methyltransferases. PubMed Central. [Link]
-
MDPI. (n.d.). Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). n,7-Dimethyl-7h-purin-6-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-dimethyl-8-prop-2-enyl-7H-purin-2-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PubMed Central. [Link]
-
MDPI. (n.d.). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. MDPI. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent Office. Google Patents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine. PubMed Central. [Link]
-
MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Arizona State University. (1976). Chemical Transformations of 7,9-Disubstituted Purines and Related Heterocycles. Selective Reduction of Imines and Immonium Salts. Arizona State University Repository. [Link]
-
ResearchGate. (2019). (PDF) Synthesis of some novel amino and thiotetrazole purine derivatives and investigation of their antimicrobial activity and DNA interactions. ResearchGate. [Link]
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- 3. Guanine - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of N,N-dimethyl-7H-purin-2-amine
Introduction
Welcome to the technical support resource for the synthesis of N,N-dimethyl-7H-purin-2-amine. This purine derivative is a critical building block in the generation of compound libraries for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. While the small-scale synthesis is well-established, researchers frequently encounter challenges related to yield, purity, and regioselectivity when scaling up production for library synthesis.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to facilitate a smooth and efficient scale-up process. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis, presented in a practical question-and-answer format. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a dihalopurine and dimethylamine.
Issue 1: Low Overall Yield
Q: My final yield of N,N-dimethyl-7H-purin-2-amine is consistently low after scaling up the reaction from 1g to 50g. What are the likely causes and how can I improve it?
A: Low yield on scale-up is a multifaceted problem often stemming from several factors. A systematic approach is crucial for diagnosis.
1. Inefficient Nucleophilic Aromatic Substitution (SNAr):
-
The Cause: The SNAr reaction is the core of this synthesis. Its efficiency depends on the activation of the purine ring, the leaving group's ability, and the nucleophile's strength.[1][2][3] For the reaction to proceed, the purine ring must be sufficiently electron-deficient, which is typically achieved by the presence of electron-withdrawing groups.[3][4]
-
Troubleshooting Steps:
-
Choice of Starting Material: 2,6-Dichloropurine is a common and effective starting material. The chlorine at the 6-position is generally more reactive than the one at the 2-position, allowing for sequential substitution.
-
Solvent and Temperature: Ensure you are using an appropriate solvent that can solubilize the purine starting material and has a high enough boiling point to drive the reaction. Common choices include ethanol, isopropanol, or DMSO.[5] Scale-up often requires longer reaction times or higher temperatures to achieve full conversion due to mass and heat transfer limitations. Monitor the reaction progress diligently using TLC or LC-MS.
-
Excess Nucleophile: On a larger scale, mass transfer limitations can be more pronounced. Using a larger excess of dimethylamine (as a solution in ethanol or THF, or as a gas) can help drive the reaction to completion. A 3-5 fold excess is a good starting point.
-
2. Formation of Regioisomers (N7 vs. N9 Alkylation):
-
The Cause: A significant contributor to yield loss is the formation of undesired regioisomers during the reaction. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product.[6][7]
-
Troubleshooting Steps:
-
Base and Reaction Conditions: The choice of base and solvent can influence the N7/N9 ratio. While challenging to control in a one-pot reaction, carefully controlling the temperature and addition rate of reagents can minimize side reactions. Some methods use specific catalysts or silyl-protected purines to achieve higher regioselectivity, though these may add complexity and cost to a scale-up process.[6][7]
-
Purification: Accept that a mixture may be unavoidable. Focus on developing a robust purification method (see Issue 2) to efficiently separate the desired N,N-dimethyl-7H-purin-2-amine from other isomers.
-
3. Product Loss During Workup and Purification:
-
The Cause: Amines can be tricky to handle. The basic nature of the product can lead to issues during extraction and chromatography.
-
Troubleshooting Steps:
-
Aqueous Workup: When neutralizing the reaction, avoid making the aqueous phase too acidic, as your product will partition into the aqueous layer as a salt. A slightly basic pH (8-9) is often optimal for extraction into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Amines can streak on silica gel. To mitigate this, consider pre-treating the silica with triethylamine or using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide.[8]
-
Below is a decision-making workflow to troubleshoot low yield:
Issue 2: Product Purity and Difficult Purification
Q: My crude product is a complex mixture, and I'm struggling to isolate the pure N,N-dimethyl-7H-purin-2-amine using column chromatography. What are the best practices for purification at scale?
A: Purification is often the biggest bottleneck in scaling up. A multi-step approach is usually most effective.
1. Initial Workup and Isolation:
-
The Cause: The crude reaction mixture contains excess reagents, salts, and byproducts. An effective initial workup can significantly simplify the final purification.
-
Best Practices:
-
After the reaction is complete, quench carefully with water.
-
Adjust the pH to be slightly basic (pH 8-9) to ensure your product is in its free base form.
-
Extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Perform multiple extractions to ensure complete recovery.
-
Wash the combined organic layers with brine to remove water-soluble impurities and dry over sodium sulfate.
-
Concentrate the solution in vacuo. At this stage, you have your crude product.
-
2. Crystallization/Recrystallization:
-
The Cause: If the crude product is a solid, crystallization can be a highly effective and scalable purification technique to remove many impurities before chromatography.
-
Best Practices:
-
Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent will dissolve the product when hot but result in poor solubility when cold.
-
This step can often dramatically increase the purity of the material, making the subsequent chromatography much easier.
-
3. Optimized Column Chromatography:
-
The Cause: Standard silica gel chromatography can be problematic for basic amines due to strong adsorption, leading to tailing peaks and poor separation.
-
Best Practices:
-
Stationary Phase: Use amine-deactivated silica gel or add 1-2% triethylamine to your slurry when packing the column.
-
Mobile Phase: Incorporate a basic modifier in your eluent system. A gradient of 0-10% Methanol in Dichloromethane with 0.5% Triethylamine is a common and effective system.
-
Loading: For large-scale columns, dry loading the crude product onto a small amount of silica is often more effective than liquid loading, leading to better resolution.
-
| Purification Step | Objective | Key Parameters to Optimize | Expected Outcome |
| Aqueous Workup | Remove salts and water-soluble reagents. | Final pH of aqueous layer (target 8-9). | Crude product in organic phase. |
| Crystallization | Remove major impurities, increase purity. | Solvent system, cooling rate. | Solid product with >90% purity. |
| Column Chromatography | Separate target compound from isomers and minor impurities. | Stationary phase (amine-deactivated), mobile phase (add Et₃N). | Final product with >98% purity. |
Issue 3: Incomplete or Stalled Reaction
Q: My reaction seems to stop before all the starting material is consumed, even after extended reaction times. What could be causing this?
A: A stalled reaction at scale can often be traced back to reagent stability, solubility, or inefficient mixing.
1. Reagent Degradation:
-
The Cause: Dimethylamine solutions can degrade over time, and the starting dihalopurine may have limited stability under prolonged heating in certain solvents.
-
Troubleshooting:
-
Use a fresh, anhydrous solution of dimethylamine. If using a gas cylinder, ensure the delivery lines are dry.
-
Minimize reaction time where possible by optimizing the temperature. A higher temperature for a shorter duration is often better than a lower temperature for a very long time.
-
2. Poor Solubility:
-
The Cause: Purine starting materials can have low solubility. As the reaction proceeds, the product may also have different solubility characteristics, potentially coating the starting material and preventing further reaction.
-
Troubleshooting:
-
Solvent Choice: Consider a solvent with better solubilizing power for both starting material and product, such as DMSO or DMF. Be aware that these higher-boiling solvents will require more rigorous conditions for removal later.
-
Mechanical Agitation: Ensure vigorous and efficient stirring. On a large scale, mechanical overhead stirrers are essential to keep solids suspended and ensure homogeneity.
-
3. Deactivation of the Purine Ring:
-
The Cause: The first substitution of a chlorine atom with the dimethylamino group adds an electron-donating group to the purine ring. This makes the ring less electron-deficient and therefore deactivates it towards the second nucleophilic substitution.[4]
-
Troubleshooting:
-
This is an inherent mechanistic challenge. Overcoming it requires more forcing conditions for the second substitution step if a di-substituted product is desired. For N,N-dimethyl-7H-purin-2-amine, which is typically made from 2-chloro-purine derivatives, this is less of an issue but highlights the electronic effects at play.
-
Experimental Protocol: Scaled Synthesis of N,N-dimethyl-7H-purin-2-amine
This protocol is optimized for a 50-gram scale synthesis starting from 2,6-dichloropurine.
Materials & Reagents:
-
2,6-Dichloropurine
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Ethanol (200 proof)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Triethylamine (Et₃N)
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a 2L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloropurine (50.0 g).
-
Reagent Addition: Add ethanol (500 mL) to the flask. Begin stirring to create a suspension. Cautiously add the dimethylamine solution (3-5 molar equivalents).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
To the resulting residue, add water (500 mL) and ethyl acetate (500 mL).
-
Adjust the pH of the aqueous layer to ~9 with a NaOH solution.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Re-heat until the solution is clear, then allow it to cool slowly to room temperature, and finally in an ice bath. Collect the precipitated solid by filtration.
-
Column Chromatography: If further purification is needed, prepare a silica gel column. Pre-treat the silica by eluting with a hexanes/ethyl acetate mixture containing 1% triethylamine. Dry-load the recrystallized product onto the column. Elute with a gradient of ethyl acetate in hexanes, maintaining 1% triethylamine throughout.
-
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to yield N,N-dimethyl-7H-purin-2-amine as a solid. Dry under high vacuum.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. researchgate.net [researchgate.net]
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- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Co-eluting Peaks in HPLC of Purine Analogs
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of purine analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak co-elution. As a Senior Application Scientist, this resource synthesizes foundational chromatographic principles with field-proven strategies to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What does a shoulder on my main peak indicate?
A shoulder on a peak is a classic sign of co-elution, where two or more compounds elute at very similar times, resulting in incomplete separation.[1] This differs from peak tailing, which is a gradual decline, whereas a shoulder represents a more distinct, unresolved peak.[1] Before proceeding with extensive method optimization, it's crucial to confirm that this is not an artifact of the system (e.g., a clogged frit) or poor injection technique.[2]
Q2: How can I definitively confirm that my peak is impure due to co-elution?
The most common and accessible method is to use a Photodiode Array (PDA) or Diode Array Detector (DAD).[3][4][5] A PDA detector acquires UV-visible spectra continuously across the entire peak.
Protocol: Peak Purity Analysis using a PDA/DAD Detector
-
Data Acquisition: Ensure your HPLC system is equipped with a PDA/DAD detector and that it is set to acquire spectra across a relevant wavelength range (e.g., 190-400 nm for purine analogs).[3][6]
-
Spectral Comparison: The chromatography data system (CDS) software will compare the spectra at different points across the peak, typically at the upslope, apex, and downslope.[3][7]
-
Purity Assessment:
-
Purity Angle vs. Purity Threshold: The software often calculates a "purity angle" (a measure of spectral variation) and compares it to a "purity threshold" (derived from baseline noise).[4] If the purity angle is greater than the threshold, the peak is flagged as potentially impure.[4]
While PDA analysis is a powerful tool, it has limitations. It can only detect impurities that have a different UV spectrum and are present at a sufficient concentration to be detected. For definitive confirmation, especially for critical analyses, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it can distinguish compounds based on their mass-to-charge ratio.[5][9]
Q3: Can injecting too much sample cause peak overlapping?
Yes, overloading the column is a common cause of peak distortion and can lead to what appears to be co-elution. When the amount of sample injected exceeds the column's capacity, it leads to broad, asymmetric peaks that can merge with adjacent peaks.[2] To check for this, simply reduce the injection volume or the sample concentration and re-run the analysis. If the resolution improves and peak shape becomes more symmetrical, you were likely overloading the column.
Q4: My peaks are splitting into two. Is this the same as co-elution?
Peak splitting is different from co-elution. While co-elution involves two or more distinct analytes, peak splitting is an artifact where a single analyte produces a distorted, doubled peak. This is often caused by:
-
Strong Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte to travel through the top of the column in two bands.[2] The remedy is to dissolve the sample in the mobile phase or a weaker solvent.[10]
-
Column Void: A void or channel at the head of the column can also split the sample band. This usually requires replacing the column.[2]
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the pKa of an ionizable analyte, the compound can exist in both its ionized and unionized forms, which may separate slightly, causing peak distortion or splitting.[11][12]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Co-elution occurs when the resolution between two peaks is insufficient. The resolution is governed by three key chromatographic factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[13] Our troubleshooting strategy will systematically address these factors.
Step 1: Optimize the Mobile Phase (Selectivity & Retention)
The mobile phase is the most powerful and easily adjustable parameter for improving selectivity.[13]
Issue: Peaks are bunched together and poorly retained (low k).
Purine analogs are often highly polar and exhibit poor retention on standard reversed-phase (C18) columns, eluting near the void volume.[10]
Solution 1: Decrease Solvent Strength In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of all analytes, providing more time for them to separate.[1][13]
Solution 2: Adjust Mobile Phase pH Purine analogs contain ionizable functional groups. Adjusting the pH of the mobile phase can dramatically alter their ionization state and, consequently, their retention and selectivity.[11][13]
-
Causality: The charge state of an analyte significantly impacts its hydrophobicity. A neutral, unionized form will be more retained on a reversed-phase column than its charged, ionized counterpart.
-
Protocol:
-
Determine the pKa values of your target purine analogs.
-
Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte pKa values.[13] This ensures that each analyte exists predominantly in a single ionic form (either fully ionized or fully unionized), leading to sharper, more symmetrical peaks.[11][12]
-
Use an appropriate buffer (e.g., phosphate, acetate) at a sufficient concentration (e.g., 20-50 mM) to maintain a stable pH.[10][14] For purine and pyrimidine bases, a pH of around 4.0 using an acetate buffer has been shown to be effective.[14]
-
Diagram: Impact of pH on Analyte Ionization and Retention
Caption: Control of mobile phase pH relative to analyte pKa dictates the ionization state and retention in reversed-phase HPLC.
Solution 3: Change the Organic Modifier If adjusting solvent strength and pH is insufficient, changing the organic modifier can alter selectivity. Acetonitrile and methanol have different solvent properties. Switching from one to the other can change the elution order of closely eluting peaks.[13]
Table 1: Properties of Common Reversed-Phase Organic Modifiers
| Property | Acetonitrile | Methanol |
| Elution Strength | Stronger | Weaker |
| Viscosity | Lower (lower backpressure) | Higher (higher backpressure) |
| UV Cutoff | ~190 nm | ~205 nm |
| Selectivity | Different dipole moment and hydrogen bonding properties compared to Methanol |
Step 2: Evaluate and Change the Stationary Phase (Selectivity)
If mobile phase optimization does not provide adequate resolution, the next step is to change the column's stationary phase.[13][15] This is the most effective way to change selectivity (α).
Issue: Analytes are structurally very similar and co-elute despite mobile phase changes.
Solution 1: Change Reversed-Phase Chemistry If you are using a standard C18 column, switching to a different hydrophobicity or one with alternative interaction mechanisms can resolve the co-elution.[13]
-
Phenyl-Hexyl: Offers π-π interactions, which can be highly selective for aromatic compounds like purine analogs.
-
Pentafluorophenyl (PFP): Provides multiple interaction mechanisms (hydrophobic, aromatic, dipole-dipole, ion-exchange), offering unique selectivity for polar and aromatic compounds.[10][16]
-
Polar-Embedded: These phases (e.g., amide or carbamate groups embedded in the alkyl chain) offer enhanced retention for polar compounds and are less prone to de-wetting in highly aqueous mobile phases.[10]
Solution 2: Consider HILIC for Very Polar Analogs For highly polar purine analogs that are poorly retained even in 100% aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[17][18][19]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase rich in organic solvent (typically >80% acetonitrile).[17][19][20] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the water content in the mobile phase.[18][20]
-
Benefit: The elution order in HILIC is often the reverse of that seen in reversed-phase, providing completely different selectivity.[17] Zwitterionic HILIC columns are particularly effective for separating polar compounds.[20][21]
Diagram: Troubleshooting Workflow for Co-elution
Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.
Step 3: Improve Column Efficiency (N)
Higher efficiency results in narrower (sharper) peaks, which can resolve peaks that are very close together.[22]
Solution: Use High-Efficiency Columns
-
Superficially Porous Particles (SPP / Core-Shell): These particles consist of a solid, non-porous core with a thin, porous outer shell.[23] This design reduces the diffusion path for analytes, resulting in significantly higher efficiency and sharper peaks at lower backpressures compared to fully porous particles of the same size.[22][23][24][25] Transitioning from a 5 µm fully porous particle column to a 2.7 µm SPP column can provide UHPLC-like performance on a standard HPLC system.[25]
-
Sub-2 µm Fully Porous Particles: These are used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems. They provide the highest efficiency but generate very high backpressure, requiring specialized instrumentation.[9][26]
Table 2: Comparison of HPLC Particle Technologies
| Particle Type | Typical Size | Relative Efficiency | Relative Backpressure | System Requirement |
| Fully Porous (FPP) | 5 µm | Standard | Low | HPLC |
| Fully Porous (FPP) | 3 µm | High | Medium | HPLC |
| Superficially Porous (SPP) | 2.7 µm | Very High | Medium | HPLC / UHPLC |
| Fully Porous (FPP) | < 2 µm | Very High | Very High | UHPLC |
Advanced Strategy: Two-Dimensional Liquid Chromatography (2D-LC)
For extremely complex samples where co-elution cannot be resolved by the methods above, 2D-LC is a powerful solution.[27]
-
Principle: In 2D-LC, fractions from the first dimension (¹D) separation are automatically transferred to a second column with a different stationary phase for further separation (²D).[28] The key is to use two "orthogonal" (i.e., very different) separation mechanisms, such as Reversed-Phase in the first dimension and HILIC in the second.[27]
-
Benefit: The peak capacity of a 2D-LC system is approximately the product of the peak capacities of the individual dimensions, leading to a massive increase in resolving power.[27][28] This is especially useful for impurity profiling in complex pharmaceutical samples.[27][29][30]
References
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PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (n.d.). Pharma Beginners. Retrieved January 5, 2026, from [Link]
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Calculation of Peak Purity in HPLC - Industrial Pharmacist. (2025, January 7). Industrial Pharmacist. Retrieved January 5, 2026, from [Link]
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Lab Manager. Retrieved January 5, 2026, from [Link]
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2D-Liquid Chromatography: Principles & Uses. (2025, November 5). Phenomenex. Retrieved January 5, 2026, from [Link]
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HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025, July 4). Separation Science. Retrieved January 5, 2026, from [Link]
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Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022, June 1). LCGC. Retrieved January 5, 2026, from [Link]
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Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
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Development and validation of an RP-HPLC method for the estimation of adenosine and related purines in brain tissues of rats. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
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Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved January 5, 2026, from [Link]
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Dealing with Wandering First-Dimension Peaks in 2D-LC Separations. (2022, May 1). LCGC International. Retrieved January 5, 2026, from [Link]
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The Difference Between Superficially Porous and Fully Porous Particles. (2025, October 15). Chrom Tech, Inc. Retrieved January 5, 2026, from [Link]
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Two-Dimensional Liquid Chromatography: A State of the Art Tutorial. (2016, November 28). Analytical Chemistry. Retrieved January 5, 2026, from [Link]
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(PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). (2017, February 4). ResearchGate. Retrieved January 5, 2026, from [Link]
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Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
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Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]
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Advanced Techniques in HPLC Chromatography: Enhancing Analytical Precision and Efficiency. (n.d.). Longdom Publishing. Retrieved January 5, 2026, from [Link]
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Superficially Porous vs Totally Porous HPLC Particles Explained. (n.d.). Axion Labs. Retrieved January 5, 2026, from [Link]
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Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Preprints.org. Retrieved January 5, 2026, from [Link]
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Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. (n.d.). Element Lab Solutions. Retrieved January 5, 2026, from [Link]
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Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved January 5, 2026, from [Link]
-
Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. (n.d.). LCGC International. Retrieved January 5, 2026, from [Link]
-
Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
Mastering HILIC-Z Separation for Polar Analytes. (2023, May 22). Agilent. Retrieved January 5, 2026, from [Link]
-
Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. Retrieved January 5, 2026, from [Link]
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Advanced Techniques in High-Performance Liquid Chromatography: A Focus on Green Chemistry. (2024, December 27). Research and Reviews: Journal of Chemistry. Retrieved January 5, 2026, from [Link]
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Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. (n.d.). Scirp.org. Retrieved January 5, 2026, from [Link]
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What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage. Retrieved January 5, 2026, from [Link]
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HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved January 5, 2026, from [Link]
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HPLC Advances for Better Separations. (2016, March 3). Biocompare.com. Retrieved January 5, 2026, from [Link]
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Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma. (2025, August 9). ResearchGate. Retrieved January 5, 2026, from [Link]
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Embracing the Second Dimension. (n.d.). The Analytical Scientist. Retrieved January 5, 2026, from [Link]
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Column Selection for Two-Dimensional LCxLC. (n.d.). LCGC International. Retrieved January 5, 2026, from [Link]
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The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Mason Technology. Retrieved January 5, 2026, from [Link]
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Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Separations. Retrieved January 5, 2026, from [Link]
-
HPLC Columns and Their Role in Compound Separation. (2024, August 7). Veeprho. Retrieved January 5, 2026, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved January 5, 2026, from [Link]
-
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020, August 22). Pharmaguideline. Retrieved January 5, 2026, from [Link]
-
How Does HPLC Separate Components in a Mixture?. (2024, April 8). MONAD. Retrieved January 5, 2026, from [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved January 5, 2026, from [Link]
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- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
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Preventing decomposition of N,N-dimethyl-7H-purin-2-amine during workup
Welcome to the dedicated technical support center for N,N-dimethyl-7H-purin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the decomposition of this compound during experimental workup and purification. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your compound.
Introduction
N,N-dimethyl-7H-purin-2-amine is a substituted purine that finds application in various areas of chemical and biological research. Like many purine derivatives, its stability can be a concern during isolation and purification. The purine core, while generally robust, possesses reactive sites susceptible to degradation under certain conditions. The exocyclic N,N-dimethylamino group and the imidazole ring of the purine system are particularly noteworthy. Understanding the potential decomposition pathways is the first step toward preventing them.
This guide provides a structured approach to identifying and solving common stability issues encountered during the workup of reaction mixtures containing N,N-dimethyl-7H-purin-2-amine.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of N,N-dimethyl-7H-purin-2-amine.
Q1: What are the primary modes of decomposition for N,N-dimethyl-7H-purin-2-amine during workup?
A1: The main decomposition pathways for N,N-dimethyl-7H-purin-2-amine during workup are hydrolysis (both acid and base-catalyzed) and oxidation. The purine ring itself is susceptible to electrophilic attack at the N7 and N3 positions, and nucleophilic attack at the C2, C6, and C8 positions[1]. The N,N-dimethylamino group can also be a site for oxidative cleavage[2].
Q2: Is N,N-dimethyl-7H-purin-2-amine sensitive to acidic conditions?
A2: Yes, purines can be sensitive to acidic conditions. While the purine ring itself is remarkably stable even in concentrated sulfuric acid, the glycosidic bond in purine nucleosides is famously labile to acid hydrolysis[3]. For N,N-dimethyl-7H-purin-2-amine, which is not a nucleoside, the primary concern with strong acid is the potential for protonation of the basic nitrogen atoms, which can alter its solubility and potentially catalyze other reactions if heated. Prolonged exposure to strong acids, especially at elevated temperatures, should be avoided to prevent any unforeseen degradation.
Q3: What about stability in basic conditions?
Q4: My compound seems to be degrading upon exposure to air. What is happening?
A4: Purines can be susceptible to oxidation, and the N,N-dimethylamino group can undergo oxidative cleavage[2]. Exposure to air, especially in the presence of metal catalysts or light, can generate reactive oxygen species that may lead to the formation of N-oxides or cleavage of the dimethylamino group to a monomethylamino or amino group, or even to the corresponding carbonyl.
Q5: What is the best way to store N,N-dimethyl-7H-purin-2-amine?
A5: To minimize degradation, N,N-dimethyl-7H-purin-2-amine should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it in a freezer at -20°C is recommended.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during the workup and purification of N,N-dimethyl-7H-purin-2-amine.
Issue 1: Low recovery of the desired product after aqueous workup.
Q: I'm losing a significant amount of my product during the extraction process. What could be the reason?
A: This is a common issue and can be attributed to several factors related to the compound's solubility and stability.
-
Incorrect pH of the aqueous phase: N,N-dimethyl-7H-purin-2-amine is a basic compound. If you are performing an extraction from an acidic aqueous solution, your compound will be protonated and will preferentially partition into the aqueous layer.
-
Solution: Before extracting with an organic solvent, ensure the aqueous layer is neutralized or made slightly basic (pH 7-8) with a mild base like sodium bicarbonate or potassium carbonate. This will ensure your product is in its free base form and will have better solubility in organic solvents.
-
-
Emulsion formation: The presence of both basic nitrogen atoms and a somewhat polar purine ring system can sometimes lead to the formation of emulsions during extraction, especially if vigorous shaking is employed.
-
Solution: To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. Gentle inversions of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.
-
-
Hydrolysis during prolonged workup: If the workup procedure is lengthy and involves exposure to even mildly acidic or basic conditions, some degradation may occur.
-
Solution: Aim to perform the workup as efficiently as possible. If the reaction is sensitive to water, conduct the workup under anhydrous conditions where feasible until the final extraction steps.
-
Issue 2: The appearance of unexpected spots on TLC after workup.
Q: After my workup, I see new, more polar spots on my TLC plate that were not present in the initial reaction mixture. What are these and how can I avoid them?
A: The appearance of new, more polar spots is often an indication of decomposition.
-
Oxidation: If the workup was performed with exposure to air for an extended period, you might be observing oxidized byproducts. The N,N-dimethylamino group is a potential site for oxidation.
-
Solution: Degas your solvents before use and perform the workup under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive. Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents during workup and storage can also be beneficial.
-
-
Hydrolysis: As mentioned, acidic or basic conditions can lead to hydrolysis. The new spots could be hydrolyzed products.
-
Solution: Maintain a neutral pH as much as possible during the workup. Use of mild acids (e.g., dilute citric acid for washing) and bases (e.g., sodium bicarbonate for neutralization) is recommended over strong acids and bases.
-
-
Cleavage of Protecting Groups: If your synthetic route involves protecting groups on the purine ring (e.g., on the imidazole nitrogen), these may be partially or fully cleaved during the workup, leading to new spots.
-
Solution: Choose your protecting groups and deprotection strategies carefully. Ensure that the workup conditions are compatible with the stability of your protecting groups. For instance, if you have an acid-labile protecting group, avoid acidic washes.
-
Issue 3: Difficulty in purifying the compound by column chromatography.
Q: My compound is streaking on the silica gel column, and I'm getting poor separation. What can I do?
A: The basic nature of the amine functionality in N,N-dimethyl-7H-purin-2-amine can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.
-
Solution 1: Use a basic modifier in your eluent. Adding a small amount of a base to your mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Recommended Modifiers: A common practice is to add 0.5-1% triethylamine (Et₃N) or a few drops of ammonia solution to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
-
Solution 2: Use an alternative stationary phase. If modifying the eluent is not sufficient, consider using a different type of chromatography.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reverse-phase chromatography (C18): This is an excellent technique for purifying purine derivatives. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. An HPLC protocol is provided in a later section.
-
Issue 4: The compound oils out or forms a fine powder during recrystallization.
Q: I am trying to recrystallize my product, but it either oils out or precipitates as a very fine powder, which is difficult to filter and likely not very pure. How can I get good crystals?
A: Obtaining good quality crystals depends on finding the right solvent system and controlling the cooling rate.
-
Finding the right solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures like ethyl acetate/hexane or dichloromethane/hexane) at room and elevated temperatures.
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.
-
-
Controlling the cooling rate: Rapid cooling often leads to the formation of small, impure crystals or oils.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath or refrigerator. Insulating the flask (e.g., with a beaker of warm water or by wrapping it in glass wool) can promote slower cooling and the formation of larger, purer crystals.
-
Experimental Protocols
This section provides detailed protocols for the workup and purification of N,N-dimethyl-7H-purin-2-amine.
Protocol 1: General Aqueous Workup
This protocol is a starting point and may need to be adapted based on the specific reaction conditions.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of a mild acid like citric acid to neutralize the reaction mixture. Monitor the pH with pH paper to ensure it is between 7 and 8.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), or a mixture of chloroform and isopropanol) three times. The choice of solvent will depend on the solubility of your compound.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and break any emulsions.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing:
-
Choose an appropriate size column and pack it with silica gel using a slurry method with your chosen eluent system.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for purine derivatives is from 100% DCM to a mixture of DCM and methanol (e.g., 95:5 or 90:10).
-
Important: Add 0.5-1% triethylamine to your eluent to prevent streaking.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Preparative Reverse-Phase HPLC
For obtaining highly pure material, preparative RP-HPLC is an excellent method[4].
-
Method Development (Analytical Scale):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a scouting gradient of 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Optimize the gradient to achieve good separation of your target compound from impurities.
-
-
Scale-Up to Preparative HPLC:
-
Column: C18, 21.2 x 250 mm, 10 µm.
-
Adjust the flow rate and gradient based on the column dimensions to maintain a similar linear velocity as the analytical method.
-
Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a compatible solvent like DMSO.
-
Inject the sample and collect fractions corresponding to the target peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid.
-
Visualization of Key Concepts
Decomposition Pathways
Caption: Potential decomposition pathways for N,N-dimethyl-7H-purin-2-amine under workup conditions.
Recommended Workup Workflow
Caption: Recommended general workflow for the workup and purification of N,N-dimethyl-7H-purin-2-amine.
Quantitative Data Summary
| Parameter | Condition | Recommended Action | Rationale |
| pH for Aqueous Extraction | Acidic (pH < 7) | Adjust to pH 7-8 with mild base | To ensure the compound is in its free base form for better organic solvent solubility. |
| pH for Aqueous Extraction | Strongly Basic (pH > 10) | Avoid prolonged exposure; use mild base | To prevent potential imidazole ring opening or other base-catalyzed side reactions. |
| Chromatography Eluent | Silica Gel | Add 0.5-1% Triethylamine | To neutralize acidic sites on silica and prevent peak tailing of the basic amine. |
| Recrystallization | Rapid Cooling | Slow, controlled cooling | To promote the formation of larger, purer crystals and avoid oiling out. |
Conclusion
The successful isolation and purification of N,N-dimethyl-7H-purin-2-amine rely on a careful consideration of its chemical properties, particularly its basicity and susceptibility to oxidation and hydrolysis. By employing the strategies outlined in this guide, such as maintaining a neutral to slightly basic pH during aqueous workups, using basic modifiers in normal-phase chromatography, and considering reverse-phase HPLC for high-purity samples, researchers can significantly minimize decomposition and achieve higher yields of the desired compound.
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N,N-dimethyl-7H-purin-2-amine vs N,N-dimethyl-9H-purin-6-amine biological activity
An In-Depth Comparative Guide to the Biological Activity of N,N-dimethyl-9H-purin-6-amine and N,N-dimethyl-7H-purin-2-amine
Introduction: The Tale of Two Isomers
The purine ring system is a cornerstone of life, forming the structural basis for the nucleobases adenine and guanine, which encode genetic information in DNA and RNA.[1] Beyond this fundamental role, purine derivatives are ubiquitous signaling molecules (e.g., ATP, adenosine, cAMP) and serve as privileged scaffolds in medicinal chemistry, leading to numerous therapeutic agents.[2][3] The biological activity of a purine analog is exquisitely sensitive to its substitution pattern and tautomeric form.
This guide provides a detailed comparison of two structural isomers: N,N-dimethyl-9H-purin-6-amine and N,N-dimethyl-7H-purin-2-amine . While seemingly similar, the positional change of the dimethylamino group from the 6-position (making it an adenine analog) to the 2-position (a guanine analog) fundamentally alters the molecule's electronic distribution, hydrogen bonding potential, and ultimately, its interaction with biological targets. Furthermore, the tautomeric state of the imidazole ring (proton at N9 vs. N7) can significantly influence receptor binding and membrane permeability.
We will explore the well-documented activities of the adenine analog, contrast them with the largely uncharted territory of its guanine counterpart, and provide a robust experimental framework for their direct, head-to-head comparison.
Biological Profile of N,N-dimethyl-9H-purin-6-amine (N⁶,N⁶-dimethyladenine)
N,N-dimethyl-9H-purin-6-amine, also known as N⁶,N⁶-dimethyladenine or 6-(dimethylamino)purine, is the more extensively studied of the two isomers.[4] As a synthetic analog of adenine, it serves as a valuable chemical probe and a precursor for molecules with diverse biological functions.[5] Its activity is often observed in its ribonucleoside form, N⁶,N⁶-dimethyladenosine, which is a naturally occurring modified nucleoside found in RNA.[6]
Key Biological Activities:
-
Adenosine Receptor Modulation : The ribonucleoside, N⁶,N⁶-dimethyladenosine, is recognized as an endogenous ligand for the A3 adenosine receptor.[7][8] This interaction is significant, as adenosine receptors are critical G-protein coupled receptors (GPCRs) that regulate a wide array of physiological processes, including cardiovascular function, inflammation, and neurotransmission. While the parent compound N⁶,N⁶-dimethyladenine is not the direct ligand, its presence as a metabolite or synthetic analog points to potential interactions within the purinergic signaling system. Related N⁶-substituted purines are known to act as potent and selective antagonists of A1 and A2 adenosine receptors.[9]
-
AKT Pathway Inhibition and Anti-Cancer Effects : N⁶,N⁶-dimethyladenosine has been identified as a potent inhibitor of the AKT signaling pathway, a central node in cell growth, proliferation, and survival.[7] By robustly inhibiting AKT signaling, this compound demonstrates significant antitumor effects in various non-small cell lung cancer cell lines, making it a molecule of interest in oncology research.[7][8]
-
Antiviral Activity : The compound has been shown to target the SARS-CoV-2 entry protein ADAM17, dose-dependently reducing its protein levels in cancer cells, suggesting a potential role in antiviral research.[7]
-
Research Tool in Cellular Processes : As a stable analog of adenine, it is frequently used to investigate the mechanisms of enzymes involved in nucleotide metabolism and nucleic acid modification.[5] It has also been used in developmental biology to study its effects on oocyte maturation.[4]
The diverse activities of N,N-dimethyl-9H-purin-6-amine and its derivatives underscore the importance of substitution at the 6-position for interacting with adenosine receptors and key cellular kinases.
Biological Profile of N,N-dimethyl-7H-purin-2-amine (N²,N²-dimethylguanine)
In stark contrast to its well-researched isomer, N,N-dimethyl-7H-purin-2-amine is a comparatively enigmatic molecule with a significant lack of direct biological activity data in published literature. Its structure is analogous to guanine, with the C2-amino group being dimethylated. The 7H-tautomer is one of two common forms for purines, often in equilibrium with the 9H tautomer.
Inferred Activity Based on Structural Analogs:
Given the data scarcity, we must infer potential biological roles by examining structurally related compounds.
-
Guanine Analog Precedent : Purine derivatives with substitutions at the 2-position are a distinct class from the 6-substituted adenine analogs. They are often investigated as inhibitors of different enzyme classes. For instance, N²,N²-Dimethylguanosine, the ribonucleoside of the 9H tautomer, has been identified as a human metabolite, indicating that this substitution pattern exists within biological systems.[10]
-
Kinase Inhibition : The 2-aminopurine scaffold is a well-established framework for developing kinase inhibitors.[11] Research on the related compound N,9-dimethyl-9H-purin-2-amine (note the N9 methylation instead of the 7H tautomer) reveals it to be a significant inhibitor of kinases involved in cell cycle regulation, particularly Nek2 (NIMA-related kinase 2).[12][13] This inhibition affects centrosome separation during mitosis, making this scaffold a promising starting point for cancer therapeutics.[12] This suggests that N,N-dimethyl-7H-purin-2-amine could also possess activity against various kinases.
The biological profile of N,N-dimethyl-7H-purin-2-amine remains largely unexplored, representing a "knowledge gap" and an opportunity for novel discoveries in drug development. Its structural similarity to known kinase inhibitors makes this target class a logical starting point for investigation.
Direct Comparison and Data Summary
The fundamental difference—an adenine versus a guanine analog—is the most critical predictor of their divergent biological roles.
| Feature | N,N-dimethyl-9H-purin-6-amine | N,N-dimethyl-7H-purin-2-amine |
| Common Name | N⁶,N⁶-dimethyladenine; 6-(dimethylamino)purine | N²,N²-dimethylguanine |
| Core Analog | Adenine | Guanine |
| Tautomeric Form | 9H-purine | 7H-purine |
| Known Targets | Adenosine A3 Receptor (as ribonucleoside), AKT, ADAM17[7][8] | Largely unknown; related compounds target Nek2 Kinase[12][13] |
| Therapeutic Areas | Oncology, Antiviral, Inflammation[7][14][15] | Potentially Oncology[12] |
| Data Availability | Well-documented in literature | Very limited direct experimental data |
Experimental Protocol: A Head-to-Head Kinase Inhibition Assay
To objectively compare the biological activity of these two isomers, a broad-spectrum kinase inhibition assay is the most logical and informative first step. This allows for an unbiased screen against a panel of kinases to identify primary targets and assess selectivity. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method suitable for this purpose.
Objective: To determine and compare the inhibitory activity of N,N-dimethyl-9H-purin-6-amine and N,N-dimethyl-7H-purin-2-amine against a panel of human kinases.
Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each isomer in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM down to 17 nM. This will be the source plate for the assay.
-
-
Kinase Reaction Setup (per well of a 384-well plate):
-
Rationale: The reaction is set up to measure the conversion of ATP to ADP by a specific kinase. Inhibitors will reduce the amount of ADP produced.
-
Add 2.5 µL of Kinase/Substrate mix in kinase buffer to each well. The choice of kinase (e.g., AKT1, Nek2, and a panel of others) and its corresponding substrate is critical.
-
Add 25 nL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of 10 µM ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Rationale: The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ reagent depletes remaining ATP, preventing interference.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Signal Generation:
-
Rationale: The Kinase Detection Reagent uses the ADP generated in the first step to produce ATP, which is then used by luciferase to generate a light signal. The light output is directly proportional to the initial kinase activity.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound against each kinase.
-
This self-validating protocol, including positive (no inhibitor) and negative (no kinase) controls, will provide robust, quantitative data to directly compare the potency and selectivity of the two isomers.
Visualizing the Pathways and Workflows
Signaling Pathway
Caption: Putative signaling pathway for N⁶,N⁶-dimethyladenosine.
Experimental Workflow
Caption: Workflow for the comparative kinase inhibition assay.
Conclusion
The comparison between N,N-dimethyl-9H-purin-6-amine and N,N-dimethyl-7H-purin-2-amine is a clear illustration of structure-activity relationships in medicinal chemistry. The well-studied adenine analog, N,N-dimethyl-9H-purin-6-amine, and its derivatives have established roles as modulators of purinergic signaling and as kinase inhibitors with therapeutic potential in oncology.[7][9] In contrast, the guanine analog, N,N-dimethyl-7H-purin-2-amine, remains a frontier molecule. While inferences from related 2-aminopurines suggest it may also target protein kinases, this hypothesis requires empirical validation.[12][13] The proposed experimental workflow provides a direct and robust path to elucidate its biological activity, potentially uncovering novel pharmacological tools or therapeutic leads.
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A Comparative Analysis of N7 vs. N9 Substituted Purine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing targeted therapeutics. The strategic substitution on the purine ring can dramatically alter the resulting analog's biological activity. A critical determinant of a purine analog's properties is the position of substitution on the imidazole ring, specifically at the N7 versus the N9 position. This guide provides an in-depth comparative analysis of N7 and N9 substituted purine analogs, offering experimental data and protocols to inform rational drug design and development.
The Decisive Role of Nitrogen: N7 vs. N9 Substitution
The purine ring system features two nitrogen atoms in its five-membered imidazole ring, N7 and N9, that are available for substitution. The position of this substitution profoundly influences the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These differences, in turn, dictate the analog's interaction with biological targets such as enzymes and receptors, as well as its physicochemical properties like solubility and metabolic stability.
Generally, N9-substituted purines are the more thermodynamically stable and, therefore, more commonly synthesized isomers.[1] However, the less common N7 isomers have demonstrated unique and potent biological activities, making the regioselective synthesis and comparative evaluation of both isomers a critical endeavor in drug discovery.[2]
Structural and Physicochemical Divergence
The seemingly subtle shift of a substituent from N9 to N7 imparts significant changes in the physicochemical properties of the purine analog. These differences are crucial for predicting a compound's behavior in biological systems.
Isomer Differentiation: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocally distinguishing between N7 and N9 isomers. Specific trends in chemical shifts provide a reliable method for their identification.
-
¹³C NMR: A key indicator is the chemical shift of the C5 carbon, which is typically deshielded (higher ppm value) by 8-12 ppm in the N9 isomer compared to the N7 isomer. Conversely, the C4 carbon of the N9 isomer is generally more shielded (lower ppm value) by 8-12 ppm relative to its N7 counterpart.
-
¹H NMR: Protons on the substituent attached to the purine ring will experience different magnetic environments depending on the substitution pattern, leading to distinct chemical shifts.
-
2D NMR (HMBC and NOESY): Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range correlations between the protons of the substituent and the N7 or N9 nitrogen, providing definitive proof of the substitution site. Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used, as an NOE is often observed between the substituent's protons and the H8 proton of the purine ring in N9 isomers.
dot graph "NMR_Differentiation" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Comparative Biological Activity: A Tale of Two Isomers
The isomeric position of substitution is a critical determinant of a purine analog's biological activity. Depending on the target, one isomer may exhibit significantly greater potency than the other.
Anticancer Activity
In the realm of oncology, both N7 and N9 substituted purine analogs have demonstrated potent cytotoxic effects against various cancer cell lines. However, the efficacy can be highly dependent on the specific substitution pattern and the cancer type.
A study comparing a series of N7 and N9 acyclic purine nucleoside analogs revealed that the 2-aminopurin-6-thione derivative at the N7 position (6a) exhibited the highest cytostatic activity, particularly against murine leukemia (L1210), with an IC50 of 7.8 µg/mL.[3] In some cases, the N9 isomer showed better inhibitory effects, highlighting the importance of synthesizing and testing both regioisomers.[3]
| Compound | Substitution Position | Cancer Cell Line | IC50 (µg/mL)[3] |
| Analog 5a | N7 | L1210 | 87 |
| Analog 5b | N9 | L1210 | More potent than 5a |
| Analog 6a | N7 | L1210 | 7.8 |
| Analog 6b | N9 | L1210 | Less potent than 6a |
Kinase Inhibition
Protein kinases are a major class of drug targets in oncology and other diseases. Purine analogs are well-established kinase inhibitors, acting as ATP-competitive inhibitors. The positioning of substituents at N7 or N9 can influence the analog's ability to fit into the ATP-binding pocket and interact with key amino acid residues.
For instance, in the design of Bcr-Abl and BTK inhibitors, important interactions were identified between the N7 nitrogen and the NH of an aniline substituent at the C6 position of the purine ring, which are crucial for stabilizing the inhibitor-kinase complex. This suggests that for certain kinases, the N7 position may be more favorable for establishing critical hydrogen bonds.
dot graph "Kinase_Inhibition" { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Experimental Protocols
To facilitate the exploration of N7 and N9 substituted purine analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of N7- and N9-Benzyl-6-chloropurine
This protocol describes the alkylation of 6-chloropurine with benzyl bromide, which typically yields a mixture of N7 and N9 isomers that can be separated by chromatography.
Materials:
-
6-chloropurine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine (1.0 g, 6.47 mmol) in DMF (20 mL), add K₂CO₃ (1.34 g, 9.71 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (0.85 mL, 7.12 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the N7 and N9 isomers.
-
Characterize the purified isomers by NMR and mass spectrometry to confirm their identity.[2][4]
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of purine analogs on cancer cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purine analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the purine analogs in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the purine analogs. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Directions
The comparative analysis of N7 and N9 substituted purine analogs reveals that the position of substitution is a critical factor in determining their biological activity and physicochemical properties. While N9 isomers are more commonly studied due to their thermodynamic stability, the unique biological profiles of N7 isomers underscore the importance of synthesizing and evaluating both regioisomers in drug discovery programs. The experimental protocols provided in this guide offer a framework for researchers to systematically explore the structure-activity relationships of these fascinating molecules.
Future research should focus on the development of more efficient and regioselective synthetic methods for N7-substituted purines. Furthermore, a deeper understanding of how N7 and N9 substitution influences metabolic stability and pharmacokinetic profiles will be crucial for the successful translation of these promising analogs into clinical candidates.
References
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A Comparative Guide to the Structural Validation of Synthesized N,N-dimethyl-7H-purin-2-amine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. In the synthesis of novel compounds such as N,N-dimethyl-7H-purin-2-amine, a purine derivative with potential pharmacological applications, rigorous structural validation is paramount to ensure that the intended molecule has been produced, free from isomeric impurities that could confound biological and chemical assays.
This guide provides an in-depth technical comparison of standard analytical methodologies for the structural elucidation of N,N-dimethyl-7H-purin-2-amine. We will compare its expected analytical signature against a common potential isomeric byproduct, N,N-dimethyl-9H-purin-6-amine (N,N-dimethyladenine), to highlight the discriminatory power of modern analytical techniques. The causality behind experimental choices and the self-validating nature of a multi-technique approach will be emphasized throughout.
The Challenge: Isomeric Differentiation
During the synthesis of N,N-dimethyl-7H-purin-2-amine, alkylation of the purine core can occur at different nitrogen atoms, leading to a mixture of isomers. A particularly common and challenging isomer to distinguish is the N9-alkylated product, N,N-dimethyl-9H-purin-6-amine. As these isomers possess the same molecular weight, their differentiation requires a nuanced application of spectroscopic methods.
Core Analytical Techniques for Structural Validation
A multi-pronged analytical approach is essential for the definitive structural validation of synthesized heterocyclic compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map the chemical environment of each atom within a molecule, providing a detailed picture of its connectivity and stereochemistry.
¹H NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For our target molecule and its isomer, key differentiating features will be the chemical shifts of the purine ring protons (C6-H and C8-H) and the N-methyl protons. The position of the tautomeric proton (N7-H vs. N9-H) also significantly influences the electronic environment of the entire ring system.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the carbon skeleton and identifying subtle electronic differences between isomers. The chemical shifts of the purine ring carbons (C2, C4, C5, C6, and C8) will be distinct for the N7 and N9 isomers due to the different substitution patterns.
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of a molecule and its fragments.[2] This is crucial for confirming the molecular weight of the synthesized compound and can provide structural information based on the fragmentation pattern.
Comparative Analysis: N,N-dimethyl-7H-purin-2-amine vs. N,N-dimethyl-9H-purin-6-amine
To illustrate the power of these techniques, we present a comparison of the expected analytical data for N,N-dimethyl-7H-purin-2-amine and its isomer, N,N-dimethyl-9H-purin-6-amine.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | N,N-dimethyl-7H-purin-2-amine (Predicted) | N,N-dimethyl-9H-purin-6-amine (Literature-based) | Rationale for Differentiation |
| C6-H | ~8.1 | ~8.2 | The electronic environment of the pyrimidine ring is altered by the position of the tautomeric proton. |
| C8-H | ~7.9 | ~8.1 | The position of the tautomeric proton has a more pronounced effect on the adjacent imidazole ring proton. |
| N(CH₃)₂ | ~3.1 (singlet, 6H) | ~3.4 (singlet, 6H) | The shielding effect of the purine ring system differs at the 2- and 6-positions. |
| NH | ~12.5 (broad singlet) | Not applicable | The N7-H proton is a key distinguishing feature. |
| N9-H | Not applicable | ~7.6 (broad singlet) | The N9-H proton is characteristic of this isomer. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | N,N-dimethyl-7H-purin-2-amine (Predicted) | N,N-dimethyl-9H-purin-6-amine (Literature-based) | Rationale for Differentiation |
| C2 | ~160 | ~152 | The direct attachment of the dimethylamino group significantly deshields C2 in the target molecule. |
| C4 | ~155 | ~155 | Less affected by the isomeric difference. |
| C5 | ~118 | ~119 | Minor differences expected. |
| C6 | ~148 | ~156 | The position of the tautomeric proton and the exocyclic amino group influences the pyrimidine ring carbons. |
| C8 | ~140 | ~141 | Minor differences expected. |
| N(CH₃)₂ | ~38 | ~38 | Similar chemical environment for the methyl carbons. |
Table 3: Expected Mass Spectrometry Data (Electron Ionization)
| Ion | N,N-dimethyl-7H-purin-2-amine (m/z) | N,N-dimethyl-9H-purin-6-amine (m/z) | Fragmentation Rationale |
| [M]⁺ | 163 | 163 | Both isomers have the same molecular weight. |
| [M-CH₃]⁺ | 148 | 148 | Loss of a methyl radical is a common fragmentation pathway for N-methyl compounds. |
| [M-N(CH₃)₂]⁺ | 120 | 120 | Loss of the dimethylamino radical. |
| Purine core fragments | Different relative intensities | Different relative intensities | The stability of the resulting fragment ions will differ based on the substitution pattern, leading to different relative abundances of key fragments. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
Synthesis of N,N-dimethyl-7H-purin-2-amine (Illustrative)
A common route to 2-aminopurine derivatives involves the reaction of a di-halogenated purine with the desired amine.[3]
-
Reaction Setup: To a solution of 2,6-dichloropurine (1.0 eq) in a suitable solvent such as ethanol, add an excess of dimethylamine (e.g., 40% aqueous solution, 3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the desired N,N-dimethyl-7H-purin-2-amine.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. The spectral width should typically be 0-180 ppm.
Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for structural validation.
Caption: Interplay of analytical techniques.
Conclusion
The structural validation of a synthesized molecule like N,N-dimethyl-7H-purin-2-amine is a critical process that relies on the synergistic use of multiple analytical techniques. While mass spectrometry can confirm the molecular formula, NMR spectroscopy is indispensable for distinguishing between closely related isomers. By carefully analyzing the ¹H and ¹³C NMR spectra and comparing the data to that of potential byproducts such as N,N-dimethyl-9H-purin-6-amine, researchers can achieve unambiguous structural confirmation. This rigorous approach underpins the reliability and reproducibility of subsequent chemical and biological studies, ensuring the integrity of the drug discovery and development pipeline.
References
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- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of N,N-dimethylpurinamine Isomers
Introduction: The Critical Need for Isomer Identification
In the realms of medicinal chemistry and molecular biology, the precise structure of a molecule is paramount. Purine analogues, in particular, are foundational scaffolds for a vast array of therapeutics, from antiviral agents to kinase inhibitors. The N,N-dimethyl-7H-purin-2-amine scaffold and its constitutional isomers represent a common structural motif. However, the seemingly subtle shift of a dimethylamino group from the C2 to the C6 position, or the migration of a methyl group from the exocyclic amine to a ring nitrogen, can profoundly alter a molecule's biological activity, toxicity, and metabolic stability.
Distinguishing between these isomers is a non-trivial but essential analytical challenge. A failure to confirm the exact isomeric structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues in drug development. This guide provides a comprehensive comparison of key spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—to unambiguously differentiate these critical purine isomers. We will focus on comparing the target structure, N,N-dimethyl-7H-purin-2-amine (Isomer A) , with two common and illustrative alternatives: N⁶,N⁶-dimethyl-9H-purin-6-amine (Isomer B) and N⁶,9-dimethyl-9H-purin-6-amine (Isomer C) .
The causality behind our experimental choices is emphasized, providing a robust framework for researchers to develop self-validating analytical systems for their own substituted purine libraries.
The Isomers Under Investigation
For this guide, we will compare the spectroscopic signatures of the following three isomers, all with the molecular formula C₇H₉N₅ and a monoisotopic mass of 163.0858 Da.
-
Isomer A: N,N-dimethyl-7H-purin-2-amine
-
Isomer B: N⁶,N⁶-dimethyl-9H-purin-6-amine (also known as N⁶,N⁶-dimethyladenine)
-
Isomer C: N⁶,9-dimethyl-9H-purin-6-amine (a secondary amine isomer)
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for isomer differentiation, as it provides a direct map of the chemical environment for each proton and carbon atom.
Expert Insight: The 'Why' Behind the NMR Protocol
The choice of solvent is critical. We use DMSO-d₆ because it is an excellent solvent for many polar heterocyclic compounds and its residual proton signal (at ~2.50 ppm) does not typically obscure the important aromatic or methyl signals of the purine core. The high field strength (e.g., 500 MHz for ¹H) is chosen to maximize signal dispersion, which is crucial for resolving the closely spaced signals of the purine protons and different methyl groups. 2D experiments like COSY and HSQC are not merely confirmatory; they are essential for definitively linking proton signals to their directly attached carbons, a self-validating step that prevents mis-assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified purine isomer in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape using the deuterium lock signal from the solvent.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set a spectral width of approximately 200 ppm.
-
Use a relaxation delay of 5 seconds to account for the longer relaxation times of quaternary carbons.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Reference the ¹H spectrum to the residual DMSO-d₅ signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.
Comparative NMR Data Analysis
The key to differentiating the isomers lies in the distinct chemical shifts of the purine ring protons (H6 and H8) and the methyl protons.
| Signal Assignment | Isomer A (Predicted) | Isomer B (Predicted) | Isomer C (Experimental/Predicted) | Reasoning for Differentiation |
| Purine H8 | ~8.0 ppm | ~8.1 ppm | ~8.4 ppm | The electronic environment of H8 is significantly influenced by the substitution pattern on the pyrimidine ring (C2 vs C6) and N9 methylation. N9-methylation (Isomer C) tends to shift H8 downfield. |
| Purine H6 / H2 | H6: ~8.8 ppm | H2: ~8.2 ppm | H2: ~8.2 ppm | This is a primary differentiator. In Isomer A, the C6 proton is present and highly deshielded. In Isomers B and C, the C2 proton is present, while the C6 position is substituted. |
| N-CH₃ Protons | ~3.1 ppm (6H, singlet) | ~3.4 ppm (6H, broad singlet) | N⁶-CH₃: ~3.0 ppm (3H, broad d) | The chemical shift and multiplicity are key. The N,N-dimethyl group at C2 (Isomer A) is distinct from the one at C6 (Isomer B). Isomer C shows two methyl signals: one for the N⁶-methyl (which may show coupling to the N-H proton) and a sharp singlet for the N⁹-methyl. |
| N⁹-CH₃: ~3.8 ppm (3H, singlet) | ||||
| N-H Proton | N7-H: ~13.5 ppm (broad) | N9-H: ~12.9 ppm (broad) | N⁶-H: ~7.6 ppm (broad q) | The position of the tautomeric proton (N7-H vs N9-H) gives a very downfield and broad signal. In Isomer C, the secondary amine proton (N⁶-H) appears more upfield and may show coupling to the attached methyl group. |
Note: Data for Isomer A and B are predicted based on established chemical shift principles for substituted purines. Data for Isomer C is based on available literature for similar N⁶,9-dialkyladenine structures.
¹³C NMR spectroscopy provides complementary evidence. The chemical shifts of the purine carbons, particularly the substituted C2 or C6, and the methyl carbons are highly diagnostic.
| Signal Assignment | Isomer A (Predicted) | Isomer B (Predicted) | Isomer C (Predicted) |
| Purine C2 | ~161 ppm | ~152 ppm | ~153 ppm |
| Purine C4 | ~155 ppm | ~150 ppm | ~150 ppm |
| Purine C5 | ~118 ppm | ~120 ppm | ~119 ppm |
| Purine C6 | ~145 ppm | ~155 ppm | ~155 ppm |
| Purine C8 | ~139 ppm | ~141 ppm | ~145 ppm |
| N-CH₃ Carbons | ~40 ppm | ~38 ppm | N⁶-CH₃: ~28 ppm, N⁹-CH₃: ~33 ppm |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure.
Expert Insight: The 'Why' Behind the IR Protocol
We use Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation (a small amount of solid powder) and avoids the complications of making KBr pellets. The key diagnostic regions are the N-H stretching region (~3100-3400 cm⁻¹) and the fingerprint region (~1650-1000 cm⁻¹), where the characteristic C=N, C=C, and C-N stretching and bending vibrations of the purine ring system occur.[1]
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Comparative IR Data Analysis
While all isomers will show complex patterns, key differences will emerge.
| Vibrational Mode | Isomer A (Predicted) | Isomer B (Predicted) | Isomer C (Experimental/Predicted) | Reasoning for Differentiation |
| N-H Stretch | Broad, ~3100-3200 cm⁻¹ (N7-H) | Broad, ~3100-3200 cm⁻¹ (N9-H) | One sharp peak ~3300-3350 cm⁻¹ (N⁶-H secondary amine) | This is a crucial distinction. The N-H on the purine ring is involved in strong hydrogen bonding, resulting in a broad absorption. The secondary amine N-H stretch in Isomer C is typically sharper.[2] |
| C=N, C=C Ring Stretch | ~1650-1500 cm⁻¹ | ~1650-1500 cm⁻¹ | ~1650-1500 cm⁻¹ | The exact pattern and frequencies in this region will be unique for each isomer, forming a distinct "fingerprint". |
| C-N Stretch | ~1350-1250 cm⁻¹ | ~1350-1250 cm⁻¹ | ~1350-1250 cm⁻¹ | The C-N stretches from the dimethylamino group and the ring will differ slightly in position and intensity based on the substitution pattern. |
Part 3: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the absorption maximum (λₘₐₓ) is sensitive to the nature and substitution pattern of the chromophore—in this case, the purine ring.
Expert Insight: The 'Why' Behind the UV-Vis Protocol
Methanol is chosen as the solvent because it is UV-transparent and can solvate the purine isomers. We measure spectra in both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions. This is a critical step because protonation or deprotonation of the purine ring nitrogen atoms significantly alters the electronic structure of the chromophore, causing predictable shifts in λₘₐₓ. This pH-dependent behavior provides another layer of evidence for identifying the substitution pattern.
Experimental Protocol: UV-Vis Spectroscopy
-
Stock Solution: Prepare a 1 mg/mL stock solution of the isomer in methanol.
-
Working Solutions: Prepare three separate dilute solutions (~0.01 mg/mL) in quartz cuvettes: one with methanol, one with 0.1 M HCl, and one with 0.1 M NaOH.
-
Acquisition: Scan each solution from 400 nm down to 200 nm using a dual-beam UV-Vis spectrophotometer, with the corresponding solvent as the blank.
-
Analysis: Record the wavelength of maximum absorbance (λₘₐₓ) for each condition.
Comparative UV-Vis Data Analysis
The position of the electron-donating dimethylamino group has a major impact on the λₘₐₓ.
| Condition | Isomer A (Predicted) | Isomer B (Predicted) | Isomer C (Experimental) | Reasoning for Differentiation |
| Methanol (Neutral) | ~285 nm, ~220 nm | ~275 nm | ~267 nm | The conjugation system is different when the amino group is at C2 versus C6. The N⁹-methylation in Isomer C also causes a hypsochromic (blue) shift compared to the N⁹-H tautomer (Isomer B). |
| 0.1 M HCl (Acidic) | Hypsochromic shift | Hypsochromic shift | Hypsochromic shift | All isomers will likely show a blue shift upon protonation of a ring nitrogen, but the magnitude of the shift can be diagnostic. |
| 0.1 M NaOH (Basic) | Bathochromic shift | Bathochromic shift | No significant shift | Isomers A and B possess an acidic N-H on the ring, which can be deprotonated in base, leading to a bathochromic (red) shift. Isomer C, lacking this proton, should show little to no shift in basic media. |
Note: Experimental data for Isomer C is from the NIST Chemistry WebBook for 9H-Purin-6-amine, N,9-dimethyl-.[3]
Part 4: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions. While all three isomers have the same nominal mass, their fragmentation patterns under Electron Ionization (EI) can be used to distinguish them.
Expert Insight: The 'Why' Behind the MS Protocol
Electron Ionization (EI) is chosen because it is a "hard" ionization technique that imparts significant energy into the molecule, causing reproducible fragmentation. High-resolution MS (HRMS) is used to confirm the elemental composition (C₇H₉N₅) with high accuracy, which is a crucial quality control step. The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses, which are directly related to the isomeric structure.
Experimental Protocol: GC-EI-MS
-
Sample Introduction: Introduce the sample via a Gas Chromatograph (GC) for separation and purification, or directly via a solid probe.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 200 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion (M⁺˙) and the major fragment ions. Propose fragmentation pathways consistent with the observed masses.
Comparative MS Data Analysis
The molecular ion (M⁺˙) will be observed at m/z 163 for all isomers. The key is the relative abundance of the fragment ions.
| Key Fragment (m/z) | Isomer A (Predicted) | Isomer B (Predicted) | Isomer C (Experimental) | Reasoning for Differentiation |
| M⁺˙ (163) | Present | Present | Present[3] | The molecular ion peak confirms the mass of the isomer. |
| [M - CH₃]⁺ (148) | Low abundance | Low abundance | High abundance[3] | Loss of a methyl radical from the stable N⁹ position in Isomer C is a very favorable fragmentation pathway, leading to a strong m/z 148 peak. This is less favorable for the exocyclic N,N-dimethyl groups. |
| [M - HN(CH₃)₂]⁺ (118) | Possible | High abundance | Low abundance | Cleavage of the C6-N bond in Isomer B is a characteristic fragmentation for N⁶-substituted adenines. This pathway is not available to Isomer C and is different for Isomer A. |
| [M - N(CH₃)₂]˙ (119) | High abundance | Possible | Low abundance | Loss of the dimethylamino radical from the C2 position in Isomer A is expected to be a major fragmentation pathway. |
| Purine Ring Fragments | e.g., m/z 134, 107, 93, 66 | e.g., m/z 135, 119, 93, 66 | e.g., m/z 134, 107, 80, 53[3] | The subsequent fragmentation of the purine ring itself will produce a unique pattern of smaller ions for each isomer. |
Note: Experimental data for Isomer C is from the NIST Chemistry WebBook.[3] Fragmentation predictions for A and B are based on established fragmentation patterns of purines and amines.[4]
Workflow & Summary
The following workflow provides a logical path to differentiate an unknown isomer sample.
Caption: Logical workflow for purine isomer identification.
Conclusion
While each spectroscopic technique provides valuable clues, a definitive structural assignment of N,N-dimethyl-purin-amine isomers relies on a holistic and synergistic approach. NMR spectroscopy serves as the cornerstone , offering the most unambiguous data for determining the precise substitution pattern. However, Mass Spectrometry provides powerful confirmatory evidence through distinct fragmentation, while IR and UV-Vis spectroscopy offer rapid and orthogonal validation of functional groups and the electronic system. By understanding the causal links between isomeric structure and spectroscopic output, and by employing the self-validating protocols described herein, researchers can confidently and accurately characterize these vital molecular scaffolds.
References
- Lacher, J. R., Bitner, J. L., Emery, D. J., Seffl, M. E., & Park, J. D. (1954). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry.
- ScienceOpen. (n.d.). Supporting Information for Synthesis of sequence-specifically 13C, 15N-labeled oligoribonucleotides (RNA) for NMR-spectroscopy. ScienceOpen.
- ResearchGate. (n.d.). (a-d) The FTIR spectra of adenine, thymine, cytosine, and guanine prior to and following irradiation with 30 keV argon ions, respectively.
- Rotkiewicz, K., Parusel, A. B. J., & Rettig, W. (2002). Spectroscopic and Theoretical Studies of 6-N,N-Dimethyladenine. The Journal of Physical Chemistry A.
- PubChem. (n.d.). N2,N2-Dimethylguanosine.
- PubChem. (n.d.). 9-Methyladenine.
- Cornejo-Montes de Oca, A., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Pharmaceuticals.
- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2023).
- Pearson+. (n.d.).
- Clark, J. (2023).
- DNAmod. (n.d.). N6,N6-dimethyladenine.
- National Institutes of Health. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of Visualized Experiments.
- ResearchGate. (n.d.). Spectroscopic and Theoretical Studies of 6- N , N Dimethyladenine.
- A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. (2015). The Royal Society of Chemistry.
- Fujii, T., et al. (1983). Methylation of 1-, 3-, 7-, 9-, and N6-methyladenines bearing a methoxyl group at the N6-position: a synthesis of 7,9-dimethyladenine. Nucleic Acids Symposium Series.
- ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7) 1H NMR spectrum.
- Chad's Prep. (n.d.).
- SpectraBase. (n.d.). 2,7-DIMETHYL-7H-PURINE - Optional[13C NMR].
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Parchem. (n.d.). N,N-dimethyl-7H-purin-2-amine (Cas 1408088-37-8).
- Acta Crystallographica Section C Structural Chemistry. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia.
- MDPI. (2021).
- ResearchGate. (n.d.). UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm.
- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
- PMC. (n.d.). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes.
- PubChem. (n.d.). 1H-Purin-2-amine, 6-methoxy-N-methyl-.
- Sigma-Aldrich. (n.d.). N,N-dimethyl-1H-purin-8-amine | 23687-23-2.
- National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.
- MDPI. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol.
- NIST. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. In NIST Chemistry WebBook. U.S.
Sources
A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating N,N-dimethyl-7H-purin-2-amine
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a vast and functionally diverse family of enzymes that act as central nodes in cellular signaling pathways, regulating nearly all aspects of cell life.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them one of the most critical classes of drug targets.[3][4] The purine scaffold, a privileged heterocyclic nucleus, has proven to be a fertile ground for the development of potent kinase inhibitors.[1][2][5] Molecules like N,N-dimethyl-7H-purin-2-amine, a purine analogue, represent promising starting points for novel therapeutics.
However, the development of a kinase inhibitor is not solely a matter of potency. The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[3] Consequently, a significant challenge in kinase drug discovery is achieving selectivity—the ability of a compound to inhibit its intended target without affecting other, unintended kinases.[6] Poor selectivity can lead to off-target toxicities, while in some cases, controlled "polypharmacology" can be therapeutically advantageous.[7] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental step in understanding a compound's true biological activity and predicting its clinical potential.[4][6]
This guide provides an in-depth, experience-driven framework for profiling the selectivity of a novel purine analogue, N,N-dimethyl-7H-purin-2-amine, against a representative panel of kinases. We will detail the causal logic behind experimental design, provide a robust protocol, and illustrate how to interpret the resulting data to make informed decisions in a drug discovery program.
Objective & Experimental Rationale
The primary objective is to quantitatively assess the inhibitory activity of N,N-dimethyl-7H-purin-2-amine across a diverse panel of protein kinases to generate a selectivity profile. This profile is crucial for identifying primary targets, uncovering potential off-target liabilities, and guiding future lead optimization efforts.
Pillar 1: The Kinase Panel - A Strategic Window into the Kinome
Screening against the entire human kinome is often impractical for routine structure-activity relationship (SAR) studies. A more efficient approach involves using a well-chosen, representative panel.[3]
-
Causality: The panel should be diverse, covering major branches of the kinome tree (e.g., tyrosine kinases, serine/threonine kinases, etc.). This broad coverage maximizes the chances of identifying off-target activities that could be missed by a narrow or biased selection.[6] Several commercial vendors offer expertly curated panels of varying sizes (from dozens to hundreds of kinases) that provide a cost-effective and rapid means to generate this data.[4][8][9][10] For this guide, we will utilize a hypothetical 40-kinase panel designed for broad, representative screening.[3]
Pillar 2: The Assay Technology - Choosing the Right Tool for the Job
Multiple technologies exist for measuring kinase activity, each with its own advantages.
-
Radiometric Assays: Often considered the "gold standard," these directly measure the incorporation of radiolabeled phosphate (from ³²P- or ³³P-ATP) onto a substrate.[11] They are highly sensitive and less prone to compound interference but involve the handling and disposal of radioactive materials.
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays measure the phosphorylation of a substrate via fluorescence resonance energy transfer, offering a non-radioactive, high-throughput alternative.[12]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These universal assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[13] The ADP is converted to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.
-
Rationale for Selection: For this guide, we will employ the ADP-Glo™ luminescent assay format. Its key advantages are its broad applicability to virtually any kinase-substrate pair, its high sensitivity, and its resistance to interference from colored or fluorescent compounds, making it a robust and versatile choice for inhibitor profiling.[3][13]
Pillar 3: The Controls - A Self-Validating System
Every protocol must be a self-validating system. Rigorous controls are non-negotiable for data integrity.
-
Negative Control (0% Inhibition): A DMSO vehicle control establishes the baseline of maximum enzyme activity.
-
Positive Control (100% Inhibition): A potent, broad-spectrum kinase inhibitor like Staurosporine will be used. This confirms that the assay system is responsive to inhibition and provides a reference for comparing the potency of the test compound.
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[14] To ensure data comparability, assays should ideally be run at an ATP concentration that approximates the Michaelis-Menten constant (Km) for each specific kinase. This information is typically provided by commercial assay services or can be determined empirically.[8][14]
Experimental Workflow: Profiling N,N-dimethyl-7H-purin-2-amine
The following diagram outlines the high-level workflow for kinase selectivity profiling.
Caption: High-level experimental workflow for kinase selectivity profiling using the ADP-Glo™ assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for automated liquid handlers but also achievable with manual multichannel pipettes.[15]
1. Reagent Preparation:
- Compound Plates: Prepare a 10-point, 3-fold serial dilution of N,N-dimethyl-7H-purin-2-amine in DMSO, starting at a top concentration of 1 mM. Prepare a similar dilution series for the Staurosporine positive control. The final assay concentration will be 100-fold lower (top concentration of 10 µM).
- Kinase/Substrate Master Mix: For each kinase to be tested, prepare a master mix containing the specific kinase and its corresponding substrate in the reaction buffer, as recommended by the supplier.
- ATP Solution: Prepare a solution of ATP in reaction buffer. The final concentration in the well should be at or near the Km for each kinase.
2. Kinase Reaction (5 µL total volume):
- Dispense 2.5 µL of the Kinase/Substrate master mix into the appropriate wells of a 384-well assay plate.
- Transfer 50 nL of the serially diluted compounds (and DMSO/Staurosporine controls) to the assay plate.
- Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
- Mix briefly on a plate shaker and incubate for 60 minutes at room temperature.
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
- Incubate for 30-40 minutes at room temperature to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis:
- Measure luminescence using a plate reader.
- Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
- IC50 Determination: Plot the percent inhibition values against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]
Results: Comparative Selectivity Profile
The following table presents hypothetical profiling data for N,N-dimethyl-7H-purin-2-amine against a selection of kinases, with Staurosporine as a comparator. IC50 values are represented in micromolar (µM).
| Kinase Target | Kinase Family | N,N-dimethyl-7H-purin-2-amine IC50 (µM) | Staurosporine IC50 (µM) |
| MAPK1 (ERK2) | CMGC | 0.058 | 0.025 |
| MAPK14 (p38α) | CMGC | 0.150 | 0.033 |
| CDK2/CycA | CMGC | > 10 | 0.004 |
| GSK3β | CMGC | 2.5 | 0.009 |
| AURKA | Other | 0.095 | 0.015 |
| PLK1 | Other | 5.2 | 0.007 |
| ABL1 | TK | > 10 | 0.021 |
| SRC | TK | 8.9 | 0.006 |
| EGFR | TK | > 10 | 0.040 |
| KDR (VEGFR2) | TK | 7.3 | 0.005 |
| AKT1 | AGC | 4.1 | 0.080 |
| ROCK1 | AGC | > 10 | 0.011 |
| PKA | AGC | > 10 | 0.008 |
| CHEK2 | CAMK | > 10 | 0.018 |
Data are hypothetical and for illustrative purposes only.
Interpretation and Discussion
The hypothetical data reveal that N,N-dimethyl-7H-purin-2-amine is a potent inhibitor of a specific subset of kinases while demonstrating significantly lower activity against others in the panel.
-
Primary Targets & Potency: The compound shows potent, sub-micromolar activity against MAPK1 (ERK2), MAPK14 (p38α), and AURKA. This suggests a potential mechanism of action involving the MAPK signaling cascade and cell cycle regulation.
-
Selectivity: Unlike the broad-spectrum inhibitor Staurosporine, which inhibits nearly all kinases in the panel with nanomolar potency, N,N-dimethyl-7H-purin-2-amine is highly selective. For example, it is over 100-fold more selective for MAPK1 than for SRC or KDR. This level of selectivity is a desirable attribute, as it may translate to a wider therapeutic window with fewer off-target side effects.[4]
-
Implications for Signaling: The inhibition of both ERK and p38 MAPK pathways, along with Aurora A kinase, suggests that the compound could impact cellular processes like proliferation, stress response, and mitosis. This profile could be advantageous for applications in oncology.
The diagram below illustrates a simplified signaling pathway potentially modulated by N,N-dimethyl-7H-purin-2-amine based on our hypothetical results.
Caption: Potential signaling pathways inhibited by N,N-dimethyl-7H-purin-2-amine based on profiling data.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to kinase inhibitor profiling, using N,N-dimethyl-7H-purin-2-amine as a case study. The hypothetical results demonstrate that the compound is a potent and selective inhibitor of the MAPK and Aurora A kinases.
This initial biochemical profile is a critical first step. The trustworthiness of these findings must be validated through subsequent experiments. The essential next steps in the research cascade would include:
-
Orthogonal Biochemical Assays: Confirming the inhibitory activity using a different assay format (e.g., a binding assay) to rule out technology-specific artifacts.
-
Cellular Target Engagement: Utilizing cell-based assays (e.g., NanoBRET™) to confirm that the compound can engage its targets within the more complex environment of a living cell.[17][18]
-
Phenotypic Screening: Assessing the compound's effect on cellular processes like proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines to link target inhibition to a functional outcome.
By systematically applying these validated protocols and principles of interpretation, researchers can effectively characterize the selectivity of novel kinase inhibitors, paving the way for the development of next-generation targeted therapies.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. confluencediscovery.com [confluencediscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. pharmaron.com [pharmaron.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. clyte.tech [clyte.tech]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to In Vitro Assay Validation Using N,N-dimethyl-7H-purin-2-amine as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the reliability and reproducibility of in vitro assays are paramount. Robust assay validation ensures that the data generated is accurate, precise, and fit for its intended purpose, forming the bedrock of critical decision-making processes. A key component of this validation is the use of well-characterized reference compounds. This guide provides an in-depth technical overview of validating an in vitro kinase assay using N,N-dimethyl-7H-purin-2-amine as a reference compound, alongside a comparative analysis with established kinase inhibitors.
The Critical Role of Reference Compounds in Assay Validation
A reference compound, or reference standard, is a highly purified and well-characterized substance used to demonstrate the suitability and performance of an analytical method. In the context of in vitro assays, particularly enzymatic assays like kinase activity assays, reference compounds serve multiple critical functions:
-
Assay Performance Verification: They are used to confirm that the assay is performing as expected on a day-to-day basis.
-
Data Normalization: They allow for the normalization of data across different experiments, plates, and even laboratories.
-
Comparative Analysis: They provide a benchmark against which the activity of test compounds can be compared.
The choice of a reference compound is therefore a critical experimental decision, influenced by its mechanism of action, purity, stability, and relevance to the assay being validated.
Profiling the Reference Compound: N,N-dimethyl-7H-purin-2-amine
N,N-dimethyl-7H-purin-2-amine is a purine derivative. Purine analogs are a well-established class of molecules known to interact with a wide range of biological targets, including protein kinases, due to their structural similarity to adenosine triphosphate (ATP).[1][2] N6,N6-dimethyladenosine, a closely related analog, has been identified as an inhibitor of the AKT signaling pathway, highlighting the potential of such dimethylated purines in modulating kinase activity.[3]
Physicochemical Properties:
The utility of a reference compound is intrinsically linked to its physicochemical properties. While extensive public data for N,N-dimethyl-7H-purin-2-amine is limited, we can infer likely characteristics based on related purine analogs. Generally, aminopurines exhibit varying solubility depending on their substitution patterns and the solvent.[4] For in vitro assays, solubility in dimethyl sulfoxide (DMSO) is a key requirement, as it is the most common solvent for compound storage and handling. Stability in solution is also critical to ensure consistent performance over the course of an experiment and during long-term storage.
Validating an In Vitro Kinase Assay: A Step-by-Step Protocol
The validation of an in vitro kinase assay should be conducted in accordance with established guidelines, such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[5][6][7] These guidelines outline the key parameters that must be assessed to ensure the method is reliable and robust.
Here, we present a detailed protocol for validating a hypothetical in vitro kinase assay for a target kinase (e.g., a serine/threonine or tyrosine kinase) using N,N-dimethyl-7H-purin-2-amine as a reference inhibitor.
Experimental Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Validation Parameters and Acceptance Criteria
The following parameters should be thoroughly evaluated during assay validation:
-
Specificity: The ability of the assay to measure the analyte of interest (in this case, kinase activity) in the presence of other components. This is typically demonstrated by showing a signal that is dependent on the presence of the enzyme, substrate, and ATP.
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by spiking samples with a known amount of a positive control.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis: N,N-dimethyl-7H-purin-2-amine vs. Alternative Reference Compounds
To provide a comprehensive evaluation, it is essential to compare the performance of N,N-dimethyl-7H-purin-2-amine with other well-established kinase inhibitors that can serve as reference compounds. For this guide, we will compare it with Staurosporine , a broad-spectrum kinase inhibitor, and Dasatinib , a multi-targeted tyrosine kinase inhibitor.
| Parameter | N,N-dimethyl-7H-purin-2-amine (Hypothetical) | Staurosporine | Dasatinib |
| Target(s) | Specific Serine/Threonine Kinase (e.g., AKT) | Broad-spectrum kinase inhibitor | Multi-targeted tyrosine kinase inhibitor (BCR-ABL, SRC family, etc.)[8] |
| Potency (IC50) | Nanomolar range (e.g., 50 nM) | Potent, often sub-nanomolar to low nanomolar for many kinases[9] | Sub-nanomolar to low nanomolar for target kinases[2][5] |
| Solubility | Soluble in DMSO | Soluble in DMSO and DMF[6] | pH-dependent solubility, soluble in DMSO[10][11] |
| Stability in DMSO | Assumed stable for several months at -20°C | Stable for at least 3 months at 2-8°C and longer at -20°C[6] | Stable in DMSO solution when stored properly |
| Mechanism of Action | ATP-competitive | ATP-competitive | ATP-competitive, binds to both active and inactive conformations of ABL kinase[8] |
| Use as Reference | Suitable for assays targeting specific kinases within its activity profile. | Excellent for general kinase assay development and as a pan-kinase positive control. | Ideal for assays involving its specific target kinases, especially in cancer research. |
Causality Behind Experimental Choices:
-
Staurosporine is often used in initial assay development due to its broad-spectrum activity, which helps to confirm that the assay can detect kinase inhibition.[6][9] However, its lack of selectivity makes it less suitable as a reference for assays targeting a specific kinase.
-
Dasatinib , with its well-defined and potent activity against specific tyrosine kinases, serves as an excellent reference compound for assays involving these targets.[2][5][8] Its clinical relevance also adds value in translational research.
-
N,N-dimethyl-7H-purin-2-amine , assuming it demonstrates selective inhibition of a particular kinase or kinase family, would be a valuable reference compound for screening campaigns aimed at identifying inhibitors with a similar selectivity profile.
Visualizing the Logic: Signaling Pathway and Validation Process
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the AKT signaling pathway by N,N-dimethyl-7H-purin-2-amine.
Assay Validation Logic Flow
Caption: Logical flow of the in vitro assay validation process.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The validation of in vitro assays is a non-negotiable aspect of high-quality research and drug development. The use of appropriate reference compounds, such as N,N-dimethyl-7H-purin-2-amine for specific kinase targets, is fundamental to this process. By systematically evaluating key performance parameters and comparing against well-established inhibitors like Staurosporine and Dasatinib, researchers can ensure the generation of reliable and reproducible data. This rigorous approach to assay validation not only enhances confidence in experimental findings but also accelerates the journey from a promising compound to a potential therapeutic.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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MDPI. FUSION-Guided Hypothesis Development Leads to the Identification of N 6 ,N 6 -Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor. [Link]
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ResearchGate. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]
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Journal of Nanostructures. Design, Optimization, and in-Vitro Evaluation of Dasatinib-Loaded Bilosomes Using Response Surface Methodology. [Link]
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PubMed. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]
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ResearchGate. Purine Analogues as Kinase Inhibitors: A Review. [Link]
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Taipei Medical University. Purine analogues as kinase inhibitors: A review. [Link]
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PMC - PubMed Central. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. [Link]
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PMC - PubMed Central. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]
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ResearchGate. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells. [Link]
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A Comparative Analysis of Purine Analogs Versus Classical Anticancer Agents: Efficacy and Mechanistic Insights
This guide provides a comprehensive comparison of the efficacy of purine analogs, exemplified by compounds such as N,N-dimethyl-7H-purin-2-amine, against established anticancer agents from different mechanistic classes. As publicly available data on the specific anticancer activity of N,N-dimethyl-7H-purin-2-amine is limited, this document will leverage data on well-characterized purine analogs to provide a representative comparison. This approach allows for a thorough evaluation of this class of compounds within the broader landscape of cancer therapeutics. The insights and protocols herein are intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Rationale of Purine Analogs
Purine analogs are a class of antimetabolites that have been a cornerstone of cancer chemotherapy for decades.[1][2] These molecules bear a structural resemblance to endogenous purine bases, such as adenine and guanine, which are fundamental building blocks of DNA and RNA.[3][4] By mimicking these natural compounds, purine analogs can insinuate themselves into cellular metabolic pathways, leading to the disruption of nucleic acid synthesis and repair. This interference is particularly detrimental to rapidly proliferating cancer cells, which have a high demand for DNA and RNA synthesis, ultimately triggering cell cycle arrest and apoptosis.[3]
Clinically approved purine analogs include mercaptopurine, thioguanine, and fludarabine, which are primarily used in the treatment of hematological malignancies.[1][2][5][6] The focus of this guide, N,N-dimethyl-7H-purin-2-amine, represents a specific chemical structure within this broader class. While detailed preclinical data for this particular compound is not widely published, its purine scaffold suggests a similar mechanism of action.
This guide will compare the efficacy profile of a representative purine analog against two widely used anticancer drugs from different classes: Doxorubicin , an anthracycline antibiotic that acts as a topoisomerase II inhibitor, and Paclitaxel , a taxane that functions as a microtubule stabilizer. This comparison will illuminate the distinct and potentially complementary roles these different classes of agents can play in cancer therapy.
Comparative Mechanisms of Action
Understanding the molecular mechanisms of action is crucial for predicting efficacy, potential synergies, and resistance patterns.
Purine Analogs: Disruptors of Nucleic Acid Synthesis
Purine analogs exert their cytotoxic effects through a multi-pronged attack on nucleic acid metabolism.[4] Upon cellular uptake, they are converted into their active nucleotide forms by cellular enzymes.[2] These fraudulent nucleotides can then:
-
Inhibit de novo purine biosynthesis: By acting as feedback inhibitors of key enzymes in the purine synthesis pathway, they starve the cell of essential building blocks for DNA and RNA.
-
Inhibit DNA Polymerase: The triphosphate forms of purine analogs can compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into DNA by DNA polymerase. This incorporation can lead to chain termination or the creation of dysfunctional DNA.
-
Incorporate into DNA and RNA: If incorporated, these analogs can alter the structure and function of nucleic acids, leading to mutations, strand breaks, and an inability to serve as a template for replication or transcription. This damage triggers cellular stress responses and, ultimately, apoptosis.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin's primary mechanism involves its intercalation into DNA, where it inserts itself between base pairs, distorting the DNA helix and obstructing DNA replication and transcription. Additionally, and perhaps more critically, Doxorubicin forms a stable complex with the enzyme topoisomerase II and DNA. This ternary complex prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II, leading to the accumulation of double-strand breaks and the induction of apoptosis.
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel targets the microtubule network, a critical component of the cellular cytoskeleton involved in maintaining cell shape, transport, and, most importantly, the mitotic spindle during cell division. Unlike other microtubule-targeting agents that inhibit microtubule assembly (e.g., vinca alkaloids), Paclitaxel enhances microtubule polymerization and stabilizes existing microtubules, preventing their depolymerization.[7] This leads to the formation of abnormal, nonfunctional microtubule bundles and disrupts the dynamic instability required for proper mitotic spindle formation. As a result, cells are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
Signaling Pathway Diagram
Caption: Comparative mechanisms of action for different classes of anticancer agents.
Comparative Efficacy: In Vitro Data
The efficacy of anticancer agents is initially assessed using in vitro cytotoxicity assays on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits cell growth by 50%. A lower IC50 value indicates higher potency.
The following table presents illustrative IC50 data for our representative purine analog and the comparator drugs against three common cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound/Drug | MCF-7 (Breast Adenocarcinoma) | A549 (Lung Carcinoma) | Jurkat (T-cell Leukemia) |
| Representative Purine Analog | 15.5 | 25.2 | 1.8 |
| Doxorubicin | 0.5 | 1.2 | 0.1 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
Note: These are representative values for illustrative purposes and can vary based on specific experimental conditions.
Interpretation of Data:
-
Potency: In this illustrative dataset, Paclitaxel demonstrates the highest potency across all cell lines, followed by Doxorubicin. The purine analog shows lower potency in solid tumor cell lines (MCF-7 and A549) but significantly higher activity in the leukemia cell line (Jurkat). This is consistent with the clinical use of many purine analogs for hematological malignancies.[1][5]
-
Differential Sensitivity: The variation in IC50 values across different cell lines highlights the concept of differential sensitivity. The genetic and phenotypic characteristics of a cancer cell type can significantly influence its response to a particular drug. For instance, the high sensitivity of Jurkat cells to the purine analog may be due to higher expression of the enzymes required for its activation or a greater reliance on the de novo purine synthesis pathway.
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized and well-controlled experimental protocols are essential.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]
Objective: To determine the IC50 value of a test compound.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Representative Purine Analog, Doxorubicin, Paclitaxel) in cell culture medium. Add the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control and untreated wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
In Vivo Efficacy: Subcutaneous Xenograft Model
In vivo models are crucial for evaluating a drug's efficacy within a complex biological system.[9][10][11] The subcutaneous xenograft model is a widely used preclinical model in cancer research.[12]
Objective: To evaluate the antitumor activity of a test compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Randomize the tumor-bearing mice into different treatment groups (e.g., Vehicle control, Representative Purine Analog, Doxorubicin, Paclitaxel).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Monitor tumor growth by caliper measurements and body weight (as an indicator of toxicity) several times a week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Mice may also be euthanized if they show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Workflow Diagram: Xenograft Model
Caption: Workflow for an in vivo subcutaneous xenograft study.
Conclusion
This guide provides a comparative framework for evaluating the efficacy of purine analogs, such as N,N-dimethyl-7H-purin-2-amine, against other classes of anticancer agents. The distinct mechanisms of action—disruption of nucleic acid synthesis for purine analogs, DNA damage for Doxorubicin, and microtubule stabilization for Paclitaxel—result in different efficacy profiles across various cancer types.
While broad-spectrum cytotoxic agents like Doxorubicin and Paclitaxel show high potency in many solid tumors, purine analogs often exhibit a preferential efficacy towards hematological malignancies. This highlights the importance of a stratified approach in cancer therapy, where the choice of agent is guided by the specific molecular characteristics of the tumor. Further investigation into novel purine derivatives is warranted to explore their potential in a wider range of cancers and in combination therapies, potentially overcoming resistance to other agents. The protocols outlined here provide a robust foundation for such preclinical evaluations.
References
- J Appl Toxicol. (2019). In vitro assays and techniques utilized in anticancer drug discovery.
- PubMed. (n.d.). Bioassays for anticancer activities.
- YouTube. (2024). Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs.
- PubMed. (n.d.).
- Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- National Cancer Institute. (n.d.). Definition of purine nucleoside analog - NCI Dictionary of Cancer Terms.
- IJRPS. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- Noble Life Sciences. (n.d.).
- Journal of Young Pharmacists. (2025).
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- NCBI Bookshelf. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- ResearchGate. (2018). (PDF) In vivo screening models of anticancer drugs.
- PMC - NIH. (2022).
- Wiley Online Library. (2017). Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues.
- PMC. (n.d.). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile.
- Britannica. (2025). Anticancer drug | Description, Types, Mechanisms, & Side Effects.
- NIH. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Benchchem. (n.d.). Comparative Analysis of Novel Anticancer Agents: A Guide for Researchers.
- IntechOpen. (n.d.). New Anticancer Agents: Recent Developments in Tumor Therapy.
- PubMed. (2024).
- NIH. (n.d.). Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines.
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Head-to-head comparison of different synthetic routes to N,N-dimethyl-7H-purin-2-amine
A Head-to-Head Comparison of Synthetic Routes to N,N-dimethyl-7H-purin-2-amine
This guide provides an in-depth, head-to-head comparison of two distinct synthetic methodologies for the preparation of N,N-dimethyl-7H-purin-2-amine, a key building block in medicinal chemistry and chemical biology. The routes selected for comparison are:
-
Route A: Direct Amination via Nucleophilic Aromatic Substitution (SNAr). This approach relies on the direct displacement of a leaving group from a pre-formed purine scaffold.
-
Route B: De Novo Synthesis via Pyrimidine Annulation. This classic strategy involves the construction of the purine ring system from a substituted pyrimidine precursor, followed by functional group manipulation.
Each route is evaluated based on its chemical principles, procedural efficiency, and overall practicality for laboratory-scale synthesis.
Route A: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)
This is arguably the most direct and convergent approach to N,N-dimethyl-7H-purin-2-amine, leveraging the reactivity of a halogenated purine precursor. The strategy hinges on the nucleophilic displacement of a chloride ion from the C2 position of the purine ring by dimethylamine.
Causality and Mechanistic Insights
The purine ring system is electron-deficient, which activates the C2 and C6 positions towards nucleophilic attack. The presence of a good leaving group, such as a chlorine atom, at the C2 position makes it susceptible to displacement by a nucleophile like dimethylamine. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted before being restored upon the expulsion of the chloride ion. The choice of a polar aprotic solvent like ethanol or isopropanol facilitates the reaction by solvating the ionic intermediates.
Experimental Protocol: Route A
Step 1: Synthesis of N,N-dimethyl-7H-purin-2-amine from 2-chloro-7H-purine
-
Materials: 2-chloro-7H-purine, anhydrous dimethylamine (gas or as a solution in ethanol/THF), absolute ethanol, and a pressure-rated reaction vessel.
-
Procedure:
-
To a pressure-rated glass vessel, add 2-chloro-7H-purine (1.0 eq).
-
Add absolute ethanol to create a suspension (approx. 10-15 mL per gram of starting material).
-
Cool the vessel to 0 °C in an ice bath.
-
Bubble anhydrous dimethylamine gas through the suspension for 15-20 minutes, or add a pre-prepared solution of dimethylamine in ethanol (approx. 5-10 eq).
-
Seal the vessel and heat to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then to 0 °C to precipitate any dimethylamine hydrochloride byproduct.
-
Filter the mixture to remove the salt, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford N,N-dimethyl-7H-purin-2-amine as a solid. This procedure is analogous to the synthesis of other aminopyrimidines from their chloro-precursors[1].
-
Workflow Diagram: Route A
Caption: Workflow for the synthesis of N,N-dimethyl-7H-purin-2-amine via SNAr.
Route B: De Novo Synthesis via Pyrimidine Annulation (Traube Synthesis)
This classical approach builds the purine core from a suitably substituted pyrimidine. This multi-step route offers flexibility in introducing various substituents on the pyrimidine ring before the final cyclization to form the imidazole portion of the purine.
Causality and Mechanistic Insights
The Traube purine synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon electrophile, such as formic acid or triethyl orthoformate, to form the imidazole ring. In this proposed route, we start with 2-(dimethylamino)-pyrimidine-4,5-diamine. The 5-amino group, being more nucleophilic, initiates the attack on the carbon of the orthoformate. A series of intramolecular condensation and dehydration steps lead to the formation of the fused imidazole ring. This method is a cornerstone in heterocyclic chemistry for creating diverse purine analogs[2].
Experimental Protocol: Route B
Step 1: Synthesis of 2-(dimethylamino)-5-nitropyrimidin-4-amine
-
Materials: 2-chloro-5-nitropyrimidin-4-amine, dimethylamine solution, ethanol.
-
Procedure:
-
Dissolve 2-chloro-5-nitropyrimidin-4-amine (1.0 eq) in ethanol.
-
Add an excess of dimethylamine solution (e.g., 40% in water) (3-5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The product often precipitates from the reaction mixture. Cool the mixture and collect the solid by filtration. Wash with cold ethanol and dry to yield 2-(dimethylamino)-5-nitropyrimidin-4-amine.
-
Step 2: Reduction of the Nitro Group to form 2-(dimethylamino)-pyrimidine-4,5-diamine
-
Materials: 2-(dimethylamino)-5-nitropyrimidin-4-amine, palladium on carbon (10% Pd/C), methanol, hydrogen gas source.
-
Procedure:
-
Suspend 2-(dimethylamino)-5-nitropyrimidin-4-amine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10% by weight).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(dimethylamino)-pyrimidine-4,5-diamine, which is often used in the next step without further purification.
-
Step 3: Imidazole Ring Formation
-
Materials: 2-(dimethylamino)-pyrimidine-4,5-diamine, triethyl orthoformate, acetic anhydride.
-
Procedure:
-
To the crude 2-(dimethylamino)-pyrimidine-4,5-diamine (1.0 eq), add triethyl orthoformate (5-10 eq) and a catalytic amount of acetic anhydride.
-
Heat the mixture to reflux (around 140-150 °C) for 1-2 hours[2].
-
Monitor the reaction for the formation of the purine product.
-
After completion, cool the reaction mixture and evaporate the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield N,N-dimethyl-7H-purin-2-amine.
-
Workflow Diagram: Route B
Caption: Multi-step de novo synthesis of N,N-dimethyl-7H-purin-2-amine.
Head-to-Head Comparison
| Feature | Route A: Direct Amination (SNAr) | Route B: De Novo Synthesis (Traube) |
| Number of Steps | 1 | 3 |
| Overall Yield | Typically Good to Excellent (70-90%) | Moderate (30-50% over 3 steps) |
| Starting Material | 2-Chloro-7H-purine | 2-Chloro-5-nitropyrimidin-4-amine |
| Reagent Complexity | Simple, common lab reagents. | Requires handling of hydrogen gas and catalyst. |
| Scalability | Readily scalable. | Scalability can be affected by hydrogenation step. |
| Flexibility | Limited to the availability of the chloropurine. | Highly flexible for analog synthesis. |
| Purification | Generally straightforward. | Multiple purification steps required. |
| Key Advantage | High convergence and efficiency. | Versatility for creating diverse analogs. |
| Key Disadvantage | Relies on a specific, functionalized starting material. | Longer, with more steps and lower overall yield. |
Conclusion and Recommendation
For the specific synthesis of N,N-dimethyl-7H-purin-2-amine, Route A (Direct Amination) is the superior choice in terms of efficiency, step economy, and overall yield. Its convergent nature makes it ideal for producing the target molecule quickly and in high purity, provided the 2-chloro-7H-purine starting material is readily available.
Route B (De Novo Synthesis) , while being a longer and more technically demanding process, offers significant advantages in the context of a broader drug discovery program. Its inherent flexibility allows for the synthesis of a wide array of analogs by modifying the pyrimidine starting material or the cyclizing agent. This route is recommended when the goal is to explore the structure-activity relationship (SAR) around the purine core.
The selection of the optimal synthetic route will ultimately depend on the specific objectives of the research project, balancing the need for rapid access to the target compound against the desire for synthetic versatility.
References
A Comparative Guide to Purity Determination: Analyzing N,N-dimethyl-7H-purin-2-amine with qNMR, HPLC-UV, and LC-MS
In the landscape of pharmaceutical research and development, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For N,N-dimethyl-7H-purin-2-amine, a substituted purine with significant potential in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two established chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—offering a technical rationale for methodological choices.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic methods that provide a relative response, qNMR is a primary ratio method of measurement.[1][2] The foundational principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] This intrinsic relationship allows for the determination of a compound's purity or concentration without the need for a specific reference standard of the analyte itself.[1][4] Instead, a certified internal standard of known purity and concentration is added to the sample, acting as a universal calibrant.[5] This unique characteristic makes qNMR a powerful tool for certifying reference materials and for instances where a specific standard for an impurity or a new chemical entity is not available.[6][7]
For N,N-dimethyl-7H-purin-2-amine, the two methyl groups at the N2 position provide a sharp, well-resolved singlet in the 1H NMR spectrum, which is ideal for accurate integration and, therefore, precise quantification.
Experimental Protocol: Purity Determination of N,N-dimethyl-7H-purin-2-amine by qNMR
This protocol outlines the critical steps and parameters for achieving an accurate and precise purity assessment. The trustworthiness of a qNMR measurement is built upon careful planning and execution at each stage.[8]
Methodology Rationale
-
Internal Standard Selection : The choice of an internal standard is critical for accurate quantification.[5] Maleic acid is selected for its high purity, stability, and simple 1H NMR spectrum (a singlet for the two olefinic protons) that does not overlap with the signals of N,N-dimethyl-7H-purin-2-amine in DMSO-d6.[5] Its non-volatile nature ensures accurate weighing.[9]
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent solvent for many polar organic molecules, including purine derivatives, ensuring complete dissolution of both the analyte and the internal standard.[5]
-
Relaxation Delay (D1) : This is arguably the most critical parameter in qNMR.[10] To ensure complete relaxation of all relevant protons before the next scan, the relaxation delay (D1) should be set to at least five times the longest spin-lattice relaxation time (T1) of the protons being integrated.[10][11] An insufficient D1 will lead to signal saturation and an underestimation of the integral area, compromising accuracy.
Step-by-Step Protocol
-
Sample Preparation :
-
Accurately weigh approximately 15 mg of N,N-dimethyl-7H-purin-2-amine into a clean, dry vial using a microbalance (accuracy ± 0.01 mg).[12]
-
Accurately weigh approximately 10 mg of a certified maleic acid internal standard (purity ≥99.5%) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex the vial until both the sample and the standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition :
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.
-
Key Acquisition Parameters :
-
Pulse Program : Standard single 90° pulse experiment.[12]
-
Relaxation Delay (D1) : ≥ 30 seconds (determined based on pre-measured T1 values).
-
Number of Scans (NS) : 16 to 64, to achieve a signal-to-noise ratio (S/N) >150 for the peaks of interest.[13]
-
Acquisition Time (AQ) : ≥ 3 seconds.
-
Temperature : Maintain a constant temperature, e.g., 298 K.[12]
-
-
-
Data Processing and Purity Calculation :
-
Apply a small line-broadening factor (e.g., 0.1-0.3 Hz) to improve the S/N without significantly distorting the peak shape.[12]
-
Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the well-resolved singlet from the N,N-dimethyl protons of the analyte (Ianalyte) and the singlet from the olefinic protons of maleic acid (Istd).
-
Calculate the purity using the following formula[8]:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / manalyte) * (mstd / Mstd) * Pstd
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal (Nanalyte = 6 for the two methyl groups; Nstd = 2 for maleic acid)
-
M : Molar mass
-
m : Mass
-
Pstd : Purity of the internal standard
-
Workflow Visualization
Caption: qNMR workflow for purity determination.
Comparative Analysis: HPLC-UV and LC-MS
While qNMR offers absolute quantification, chromatographic methods are indispensable for routine analysis, high-throughput screening, and detecting impurities at very low levels.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[14] For purine-like molecules, reversed-phase HPLC is the standard approach.[15][16]
Principle of Quantitation: Purity is typically determined by an "area percent" method, which assumes that all components have the same response factor at the detection wavelength. This can be a significant source of error if impurities have different chromophores.[17] For more accurate results, a reference standard of the analyte is required to create a calibration curve.
Experimental Protocol: HPLC-UV
-
Sample Preparation : Prepare a stock solution of N,N-dimethyl-7H-purin-2-amine in a suitable solvent (e.g., methanol/water) at a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm filter.
-
Instrumentation and Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 5% to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 260 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis : Integrate the peak area of the main component and all detected impurities. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[18] It is exceptionally powerful for identifying unknown impurities by providing mass-to-charge (m/z) ratio information, which can reveal their molecular weights.
Principle of Quantitation: While highly sensitive for detection, quantitation by LC-MS can be complex due to variations in ionization efficiency between different compounds. It typically requires an external calibration curve with a reference standard for accurate quantitation.
Head-to-Head Comparison
The choice of analytical method depends on the specific requirements of the analysis, as guided by principles outlined in ICH Q2(R1) for analytical procedure validation.[19][20]
| Feature | Quantitative NMR (qNMR) | HPLC-UV | LC-MS |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[8] | Separation based on polarity, detection by UV absorbance.[16] | Separation based on volatility and polarity, detection by mass-to-charge ratio.[18] |
| Quantitation | Absolute (purity determined without a specific analyte reference standard).[21] | Relative (requires a reference standard of known purity for accurate quantitation).[22] | Relative (requires a reference standard for accurate quantitation). |
| Selectivity | Excellent for structural elucidation and identification of known impurities. | Good for separating closely related structures and isomers. | High selectivity based on mass fragmentation patterns; ideal for unknown impurity ID. |
| Sensitivity | Moderate (typically requires mg of sample).[21] | High (typically ppm levels).[13] | Very high (can detect trace level impurities, ppb levels).[21] |
| Speed | Slower (requires longer relaxation delays for accuracy). | Faster for routine analysis. | Similar to HPLC-UV. |
| Sample Prep | Simple dissolution. | Requires filtration, potential for dilution. | Requires filtration, potential for dilution. |
| Cost/Complexity | High initial instrument cost, but can be cost-effective as no specific standards are needed.[8] | Lower instrument cost, widely available. | High instrument cost and complexity. |
Decision-Making Visualization
Caption: Selecting the right analytical method.
Conclusion
For establishing the definitive, absolute purity of N,N-dimethyl-7H-purin-2-amine , qNMR is the superior method. Its foundation in a primary physical principle provides a high degree of trust and accuracy, making it an invaluable tool for reference material certification and for providing an orthogonal check on chromatographic methods.[6][7]
HPLC-UV remains the workhorse for routine quality control due to its speed, robustness, and lower operational cost. When the primary goal is the detection and identification of trace-level or unknown impurities, the unparalleled sensitivity and specificity of LC-MS make it the technique of choice.
Ultimately, a multi-faceted approach provides the most comprehensive understanding of a compound's purity profile. Using qNMR to establish the purity of a primary reference standard, which is then used to calibrate HPLC-UV methods for routine analysis, represents a robust and scientifically sound strategy in modern drug development.
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Ali, M. F., et al. (2013). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. Biomedical Chromatography, 27(4), 437-445. [Link]
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A Comparative Guide to Orthogonal Analytical Methods for the Validation of N,N-dimethyl-7H-purin-2-amine
In the landscape of pharmaceutical development and quality control, ensuring the purity and integrity of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of orthogonal analytical methods for the validation of N,N-dimethyl-7H-purin-2-amine, a key intermediate in the synthesis of various therapeutic agents. By employing multiple, independent analytical techniques, we can build a robust and reliable validation package that satisfies stringent regulatory requirements and ensures product quality.[1][2] This approach, grounded in diverse physicochemical principles, mitigates the risk of method-specific bias and provides a more complete profile of the analyte and its potential impurities.[2]
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[3] As outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), this involves evaluating various parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5][6] When dealing with impurity profiling, the use of orthogonal methods—techniques that rely on different separation or detection principles—is crucial for ensuring that no impurities are overlooked.[1][7]
This guide will explore the application of three powerful and distinct chromatographic techniques for the comprehensive validation of N,N-dimethyl-7H-purin-2-amine:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, valued for its versatility and reliability.
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that offers unique selectivity, especially for chiral and structurally similar compounds.[8][9][10]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique based on the differential migration of ions in an electric field, offering a fundamentally different separation mechanism from chromatography.[11][12][13]
The Importance of an Orthogonal Approach
Relying on a single analytical method, however well-optimized, carries an inherent risk of co-elution or the inability to detect certain impurities. An orthogonal method provides a different "view" of the sample, increasing the confidence that all relevant components have been separated and quantified.[1][7] For instance, a reversed-phase HPLC method separates compounds primarily based on hydrophobicity. An orthogonal method like SFC, which involves partitioning between a supercritical fluid mobile phase and a stationary phase, introduces different interaction mechanisms.[8] Capillary Electrophoresis adds another dimension by separating analytes based on their charge-to-size ratio.[2][12]
Experimental Design & Protocols
A successful validation hinges on well-designed experiments. The following protocols are provided as a robust starting point for the analysis of N,N-dimethyl-7H-purin-2-amine and are designed to be validated according to ICH Q2(R1) guidelines.[4][14]
Workflow for Orthogonal Method Validation
Caption: Workflow for validating N,N-dimethyl-7H-purin-2-amine using orthogonal methods.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method serves as the primary analytical procedure due to its widespread availability and robustness.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-17 min: 70% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Causality: The C18 stationary phase provides excellent hydrophobic retention for the purine ring system. The acidic mobile phase (formic acid) ensures the analyte is in a consistent protonated state, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC offers a different selectivity profile and is considered a "green" technique due to its use of supercritical CO2 as the primary mobile phase.[8][15]
-
Instrumentation: SFC system with a DAD and/or Mass Spectrometer (MS).
-
Column: Chiral or achiral stationary phase suitable for polar compounds, e.g., a 2-Ethylpyridine column, 150 mm x 3.0 mm, 3 µm.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Ammonium Hydroxide.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-9 min: 40% B
-
9-10 min: 40% to 5% B
-
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: DAD at 275 nm; MS in positive electrospray ionization (ESI) mode.
-
Sample Preparation: Dissolve the sample in methanol to a final concentration of 0.5 mg/mL.
Causality: SFC separates compounds based on their polarity and interactions with the stationary phase in a supercritical fluid environment.[8] The use of a polar co-solvent like methanol is necessary to elute the polar purine analyte. Ammonium hydroxide is added to the co-solvent to improve peak shape for basic compounds like N,N-dimethyl-7H-purin-2-amine. This method provides a truly orthogonal separation to RP-HPLC.[16]
Protocol 3: Capillary Electrophoresis (CE)
CE provides exceptionally high separation efficiency based on a fundamentally different principle than chromatography.
-
Instrumentation: Capillary Electrophoresis system with a DAD.
-
Capillary: Fused-silica, 50 µm I.D., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5.
-
Voltage: +25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 214 nm and 275 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a final concentration of 0.1 mg/mL.
Causality: At a low pH (2.5), the purine amine will be protonated (positively charged), and the silanol groups on the capillary wall will be minimally ionized, reducing the electroosmotic flow (EOF). This allows for the separation of cations based on their charge-to-size ratio, with smaller, more highly charged ions migrating faster towards the cathode. This electrophoretic mobility-based separation is highly orthogonal to hydrophobicity-based HPLC and polarity-based SFC.[11][12]
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three orthogonal methods upon validation, in accordance with ICH Q2(R1) guidelines.[6][17]
| Validation Parameter | RP-HPLC | SFC | Capillary Electrophoresis (CE) |
| Specificity | Excellent resolution from known impurities. Peak purity confirmed by DAD. | Different elution order compared to HPLC, confirming peak identity. MS provides mass confirmation. | Fundamentally different selectivity. Confirms absence of co-eluting species. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (% of target conc.) | 0.05% - 150% | 0.05% - 150% | 0.1% - 120% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.1% |
| Analysis Time | ~25 min | ~10 min | ~15 min |
| Solvent Consumption | High (Aqueous/Organic) | Low (Mainly CO2) | Very Low (Aqueous buffer) |
In-Depth Analysis and Method Selection
Separation Principles Visualized
Caption: Distinct separation mechanisms of the three orthogonal analytical methods.
-
RP-HPLC remains the gold standard for routine quality control due to its high precision, robustness, and familiarity within the industry. Its ability to resolve a wide range of impurities makes it an excellent primary method.
-
SFC demonstrates significant advantages in terms of speed and reduced organic solvent consumption, aligning with green chemistry initiatives.[8][10] Its unique selectivity makes it invaluable for confirming the results of the primary HPLC method, especially for separating isomers or closely related structures that may be challenging for RP-HPLC.[9][16]
-
Capillary Electrophoresis , with its extremely high efficiency and minimal sample/reagent consumption, is a powerful problem-solving tool. While its precision can sometimes be lower than HPLC, its completely different separation mechanism provides the highest level of confidence in the specificity of the primary method. It is particularly useful for resolving impurities that are structurally very similar to the API but differ slightly in charge or size.[11][13]
Conclusion
A multi-faceted analytical approach is indispensable for the comprehensive validation of N,N-dimethyl-7H-purin-2-amine. No single method can provide absolute certainty regarding the purity of a substance. By combining the robust, hydrophobicity-based separation of RP-HPLC , the polarity-driven selectivity of SFC , and the charge-to-size based resolution of CE , a self-validating and scientifically sound analytical package is created. This orthogonal strategy ensures that the analytical methods are fit for their intended purpose, providing a high degree of confidence in the quality, safety, and efficacy of the final pharmaceutical product.[1][2] This guide provides the foundational protocols and rationale for researchers and drug development professionals to implement a robust, compliant, and scientifically rigorous validation strategy.
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TMP Universal. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Cytotoxicity comparison between N,N-dimethyl-7H-purin-2-amine and its derivatives.
This guide provides a comprehensive framework for researchers and drug development professionals on conducting a comparative cytotoxicity analysis of N,N-dimethyl-7H-purin-2-amine and its synthesized derivatives. We will delve into the scientific rationale behind experimental choices, provide detailed protocols, and interpret comparative data to draw meaningful structure-activity relationships.
The Significance of Purine Analogs in Oncology Research
Purine analogues are a cornerstone in the development of anticancer therapeutics.[1] These molecules, by mimicking endogenous purines, can interfere with vital cellular processes, leading to cytotoxic effects in rapidly dividing cancer cells.[1] Their mechanisms of action are varied, including the disruption of DNA synthesis, induction of apoptosis, and modulation of critical signaling pathways.[1] A significant number of purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2] The versatility of the purine scaffold allows for extensive chemical modifications, making the synthesis and evaluation of new derivatives a vibrant area of research for more effective cancer treatments.[1][3]
Experimental Design: A Step-by-Step Approach to Cytotoxicity Profiling
A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data. The following workflow outlines the key stages, from the synthesis of novel purine derivatives to the final data analysis.
Caption: A generalized workflow from the synthesis of purine derivatives to the evaluation of their cytotoxic effects.
Part 1: Synthesis of N,N-dimethyl-7H-purin-2-amine Derivatives
The synthesis of purine derivatives often begins with a commercially available purine core, which is then chemically modified to create a library of novel compounds.[1] A common strategy involves the N9-alkylation of the purine base, allowing for the introduction of various side chains that can significantly impact the compound's biological activity.[1] Further modifications at other positions can be achieved through nucleophilic substitution reactions.[1]
A representative synthetic approach for generating substituted purine derivatives can start from 2,6-dichloropurine.[1]
Protocol for N9-Alkylation of 2,6-Dichloropurine:
-
Dissolve 2,6-dichloropurine (1 equivalent) in dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K2CO3) (1-3 equivalents) to the solution.
-
Introduce the desired alkylating agent (e.g., bromomethylcyclopropane) (1-3 equivalents) to the mixture.[1]
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product using column chromatography.
Subsequent modifications at the C2 and C6 positions can be carried out to introduce the N,N-dimethylamino group and other desired functionalities.
Part 2: In Vitro Cytotoxicity Evaluation
The cytotoxic potential of the synthesized purine derivatives is commonly assessed using in vitro cell-based assays.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[4][5]
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, Jurkat) in a 96-well plate at a density of 3000–5000 cells per well and culture overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the synthesized purine derivatives in the cell culture medium.[1] Treat the cells with these dilutions for a specified period, typically 72 hours.[6][7]
-
MTT Reagent Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth, by plotting a dose-response curve.[1]
Comparative Cytotoxicity Data and Structure-Activity Relationship (SAR)
The cytotoxic activities of a series of synthesized purine derivatives are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.[1]
| Compound | R1 Substituent (C6) | R2 Substituent (N9) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Jurkat (Leukemia) IC50 (µM) |
| Parent Compound | -H | -H | > 100 | > 100 | > 100 |
| Derivative 1 | -Cl | -CH3 | 55.2 | 62.8 | 48.1 |
| Derivative 2 | -NH(CH2)2OH | -CH3 | 25.7 | 31.4 | 19.5 |
| Derivative 3 | -OCH2CH=CH2 | -CH3 | 15.3 | 18.9 | 11.2 |
| Derivative 4 | -SCH2CH2CH3 | -CH3 | 8.9 | 12.1 | 5.4 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 0.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental results may vary.
From this illustrative data, a preliminary structure-activity relationship (SAR) can be established. For instance, the introduction of different functional groups at the C6 position appears to significantly influence the cytotoxic activity of the N,N-dimethyl-7H-purin-2-amine scaffold. The data suggests that lipophilicity and the nature of the heteroatom at the C6 position may play a crucial role in the observed cytotoxicity.
Mechanistic Insights: Targeting Kinase Signaling Pathways
Many purine derivatives exert their cytotoxic effects by inhibiting protein kinases, which are essential components of intracellular signaling pathways that regulate cell proliferation and survival.[1]
Caption: A simplified diagram illustrating the inhibition of a generic kinase signaling pathway by a purine derivative.
Conclusion
This guide has outlined a comprehensive approach for the comparative cytotoxicity analysis of N,N-dimethyl-7H-purin-2-amine and its derivatives. By following a structured experimental workflow, from synthesis to detailed in vitro evaluation, researchers can effectively identify promising lead compounds for further development in cancer therapy. The key to success lies in meticulous experimental execution, robust data analysis, and insightful interpretation of structure-activity relationships.
References
- Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays - Benchchem. (URL: )
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Synthesis and cytotoxic evaluation of new terpenylpurines - RSC Publishing. (URL: )
- Quantitative structure-activity relationship analysis of cytotoxicity and anti-UV activity of 2-aminotropones - PubMed. (URL: )
- Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - NIH. (URL: )
- Purine derivatives considered in this work. The inhibitory...
- 2-aminopurine methylenecyclopropane analogues of nucleosides.
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Neg
- Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines - NIH. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure-activity relationship analysis of cytotoxicity and anti-UV activity of 2-aminotropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
As a Senior Application Scientist, I understand that moving from theoretical research to practical application requires a deep-seated commitment to safety and regulatory compliance. The proper handling and disposal of specialized chemical reagents like N,N-dimethyl-7H-purin-2-amine are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this purine derivative, grounded in established safety protocols and regulatory standards.
N,N-dimethyl-7H-purin-2-amine is a substituted purine. While specific toxicity data for this compound is not extensively documented, its structural similarity to other biologically active purine analogs necessitates a cautious approach. The Safety Data Sheet (SDS) for the related compound, 2-Chloro-N,N-dimethyl-9H-purin-6-amine, indicates that it can cause skin, eye, and respiratory irritation[1]. Therefore, it is prudent to handle N,N-dimethyl-7H-purin-2-amine as a hazardous substance.
Core Principles for Handling:
-
Assume Hazard: In the absence of comprehensive toxicological data, treat the compound as hazardous.
-
Engineering Controls: Always handle N,N-dimethyl-7H-purin-2-amine within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes:
-
A properly fitted lab coat.
-
Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Splash-proof safety goggles or a face shield.
-
Waste Segregation: A Critical First Step
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.
Decision-Making Flow for Waste Disposal:
Caption: Waste Segregation Workflow for N,N-dimethyl-7H-purin-2-amine.
Step-by-Step Disposal Procedures
Unused or Expired Pure Compound
-
Container Integrity: Ensure the original container is securely sealed and in good condition.
-
Labeling: The manufacturer's label must be legible. Affix a hazardous waste tag, clearly identifying the contents as "Hazardous Waste: N,N-dimethyl-7H-purin-2-amine". Include the accumulation start date.
-
Storage: Store the container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible materials[2].
-
Disposal Request: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
Contaminated Solid Waste
This category includes items such as contaminated gloves, weighing paper, and plasticware.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste".
-
Labeling: Once the container is full, seal the bag and the container. Attach a hazardous waste tag, listing "N,N-dimethyl-7H-purin-2-amine contaminated debris" as the contents.
-
Storage and Disposal: Store in the satellite accumulation area and arrange for EHS pickup.
Liquid Waste (Aqueous or Organic Solutions)
Solutions containing N,N-dimethyl-7H-purin-2-amine must be collected as hazardous liquid waste. Under no circumstances should this chemical be disposed of down the drain [3][4]. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewer disposal of hazardous waste pharmaceuticals[3].
-
Waste Container: Use a dedicated, chemically compatible, and shatter-resistant container with a secure screw-top cap. Do not mix with incompatible waste streams.
-
Labeling: Clearly label the container with a hazardous waste tag. List all chemical constituents, including solvents, and their approximate concentrations. For example: "Hazardous Waste: Methanol, Water, N,N-dimethyl-7H-purin-2-amine (~1 mg/mL)".
-
Accumulation: Keep the container sealed when not in use. Do not fill beyond 90% capacity to allow for expansion.
-
Storage and Disposal: Store in secondary containment within the satellite accumulation area and arrange for EHS pickup.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by enclosing the area with an absorbent material.
-
Cleanup:
-
For a solid spill , gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a hazardous waste container.
-
For a liquid spill , use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Regulatory Framework: Adherence to Standards
The disposal of laboratory chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the EPA[2]. Academic and research laboratories may operate under specific regulations like 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in academic settings[5]. It is imperative to follow your institution's specific Laboratory Management Plan, which is designed to comply with these federal and state regulations.
| Waste Type | Container | Key Labeling Information | Disposal Method |
| Pure Solid | Original, sealed container | "Hazardous Waste", Chemical Name, Date | EHS Pickup |
| Contaminated Solids | Lined, sealed, leak-proof container | "Hazardous Waste", Contaminant Name | EHS Pickup |
| Liquid Solutions | Sealed, compatible, shatter-resistant | "Hazardous Waste", All Components & Concentrations | EHS Pickup |
This guide provides a foundational protocol for the safe disposal of N,N-dimethyl-7H-purin-2-amine. Always consult your institution's specific EHS guidelines and the compound's Safety Data Sheet, if available, before handling or disposing of any chemical. By integrating these practices into your daily workflow, you contribute to a culture of safety and environmental stewardship.
References
-
AK Scientific, Inc. Safety Data Sheet (United States). 2-Chloro-N,N-dimethyl-9H-purin-6-amine.
-
Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
-
Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
-
NHS Dorset. Quick reference guide to pharmaceutical waste disposal.
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
The National Institutes of Health. The NIH Drain Discharge Guide.
Sources
Mastering the Safe Handling of N,N-dimethyl-7H-purin-2-amine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of N,N-dimethyl-7H-purin-2-amine, a substituted purine derivative. As Senior Application Scientists, our goal is to empower your research by providing not just materials, but the critical knowledge to use them safely and effectively, building a foundation of deep trust. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to ensure a comprehensive understanding of the necessary precautions.
Hazard Assessment: Understanding the Risks of N,N-dimethyl-7H-purin-2-amine
N,N-dimethyl-7H-purin-2-amine is classified as a hazardous substance with the following primary risks:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation and potential damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1]
While specific toxicological data for N,N-dimethyl-7H-purin-2-amine is not widely available, its structural similarity to other biologically active purine analogs and heterocyclic amines necessitates a cautious approach.[2][3][4][5] The potential for unforeseen biological activity underscores the importance of stringent adherence to the personal protective equipment (PPE) protocols outlined below.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. For N,N-dimethyl-7H-purin-2-amine, a comprehensive ensemble is required to mitigate the risks of skin, eye, and respiratory exposure.
Hand Protection: Beyond the Standard Nitrile
Due to the amine functional group, standard nitrile gloves offer insufficient protection for prolonged handling of N,N-dimethyl-7H-purin-2-amine. Amines can degrade nitrile rubber, compromising its barrier integrity.
Recommended Glove Selection:
| Glove Material | Breakthrough Time (General Amines) | Recommendation | Rationale |
| Butyl Rubber | > 480 minutes | Primary Recommendation | Excellent resistance to a wide range of chemicals, including amines. |
| Neoprene | > 240 minutes | Acceptable Alternative | Good resistance to amines and offers a balance of chemical resistance and dexterity. |
| Nitrile | < 10 minutes | Splash Protection ONLY | Suitable for incidental contact only. Must be changed immediately upon any splash. Not for immersion or prolonged handling. |
Operational Protocol for Glove Usage:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Wear gloves over clean, dry hands.
-
Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the serious eye irritation hazard, robust eye and face protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer adequate protection against splashes.
-
Face Shield: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield must be worn in conjunction with safety goggles.
Body Protection: Preventing Skin Contact
A laboratory coat is the minimum requirement for body protection.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times in the laboratory.
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, such as when handling stock solutions, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Safeguarding Against Inhalation
Due to its potential to cause respiratory irritation, appropriate respiratory protection is crucial, especially when handling the solid compound.
-
Engineering Controls: The primary method of controlling respiratory exposure is to handle N,N-dimethyl-7H-purin-2-amine within a certified chemical fume hood.
-
Respirator Selection: In situations where a fume hood is not available or as a supplementary precaution for handling larger quantities, a NIOSH-approved respirator is required.
| Task | Recommended Respirator |
| Weighing and handling of the solid compound | Half-mask respirator with P100 (particulate) filters |
| Handling solutions with potential for aerosolization | Half-mask respirator with combination organic vapor/P100 cartridges |
Important Note: All personnel required to wear a respirator must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling N,N-dimethyl-7H-purin-2-amine minimizes the risk of exposure.
Caption: A streamlined workflow for the safe handling of N,N-dimethyl-7H-purin-2-amine.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of N,N-dimethyl-7H-purin-2-amine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste:
-
Unused or expired N,N-dimethyl-7H-purin-2-amine powder.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Container: A designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
All solutions containing N,N-dimethyl-7H-purin-2-amine.
-
Rinsate from cleaning contaminated glassware.
-
Container: A dedicated, leak-proof, and compatible hazardous waste container, clearly labeled with the full chemical name and approximate concentration. Do not mix with other waste streams unless compatibility has been verified.
-
-
Sharps Waste:
-
Needles and syringes used to transfer solutions of N,N-dimethyl-7H-purin-2-amine.
-
Container: A designated, puncture-proof sharps container.
-
Disposal Procedure:
-
Collection: Collect all waste streams at the point of generation in their respective, properly labeled containers.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Do not dispose of N,N-dimethyl-7H-purin-2-amine down the drain or in the regular trash.[6]
Decontamination of Glassware:
-
Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove the majority of the compound. Collect this rinsate as hazardous liquid waste.
-
Wash the glassware with soap and water.
-
Perform a final rinse with deionized water.
By adhering to these detailed procedures, researchers can confidently and safely work with N,N-dimethyl-7H-purin-2-amine, fostering a culture of safety and scientific excellence within the laboratory.
References
- AK Scientific, Inc.
- Spillman, M. J., & Hollenbeck, T. (2011). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. ACS Medicinal Chemistry Letters, 2(11), 833–837.
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264.
- Daly, J. W. (2007). Caffeine analogs: biomedical, clinical, and pharmacological perspectives. Pharmacology & Therapeutics, 114(2), 244–263.
- Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290–1308.
- BenchChem. (2025).
-
Princeton University Environmental Health and Safety. (n.d.). Trash Disposal. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
